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  • Product: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde
  • CAS: 39741-43-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2][3] The do...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and fine chemicals.[1][2][3] The document details the prevalent synthetic methodology, focusing on the Vilsmeier-Haack reaction, and offers in-depth mechanistic insights. A step-by-step experimental protocol is provided, alongside a thorough discussion of the critical process parameters and their impact on reaction outcomes. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical grounding and practical, field-proven advice to enable successful and efficient synthesis of the target compound.

Introduction: Significance and Applications

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring an aldehyde functional group on a substituted pyrrole ring, makes it a versatile building block for the construction of more complex molecular entities.[1]

The primary applications of this compound are found in:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, including those with anti-inflammatory and analgesic properties.[1][2][3] The pyrrole scaffold is a common motif in numerous biologically active compounds.

  • Agrochemicals: The reactivity of the aldehyde group allows for its incorporation into novel agrochemical structures.[1]

  • Aromatic Compounds: In the flavor and fragrance industry, it is utilized in the creation of complex aromatic compounds.[1][2][3]

  • Organic Synthesis and Materials Science: Researchers utilize this compound to create novel molecules with potential applications in materials science and nanotechnology.[1][2][3]

Given its importance, a robust and well-understood synthetic route is paramount for ensuring a consistent and high-quality supply for research and development.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction . This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] Pyrroles, being electron-rich heterocycles, are excellent substrates for this transformation.[4]

The Vilsmeier-Haack reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: The reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, a chloroiminium salt.[4][7]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[4][7]

The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is influenced by both electronic and steric factors.[8] For 1-ethyl-2-methylpyrrole, the formylation is expected to occur preferentially at the C5 position due to the directing effect of the N-ethyl group and the steric hindrance at the C3 position. However, since the target molecule has the formyl group at the C2 position, the starting material must be 1-ethyl-2-methylpyrrole, leading to formylation at the available C5 position, which is electronically favored. The synthesis of the starting material, 1-ethyl-2-methylpyrrole, is a prerequisite for this approach.

Mechanistic Insight

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.

  • Vilsmeier Reagent Formation: DMF, a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A series of eliminations results in the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Attack: The π-system of the 1-ethyl-2-methylpyrrole ring acts as a nucleophile, attacking the carbon of the Vilsmeier reagent. The electron-donating nature of the nitrogen atom in the pyrrole ring activates the ring towards electrophilic substitution, primarily at the C2 and C5 positions.[4]

  • Iminium Intermediate and Hydrolysis: The resulting iminium salt is then hydrolyzed during the aqueous workup. The addition of water to the iminium carbon, followed by the elimination of dimethylamine, generates the final aldehyde product.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
1-Ethyl-2-methylpyrroleC₇H₁₁N109.171005-75-0Starting material, electron-rich heterocycle
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Reagent and solvent, forms Vilsmeier reagent
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3Reagent, activates DMF
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous solvent
Sodium acetateC₂H₃NaO₂82.03127-09-3Base for workup
Diethyl ether (Et₂O)C₄H₁₀O74.1260-29-7Extraction solvent
BrineNaCl(aq)--Saturated sodium chloride solution for washing
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-2-methylpyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, used as both solvent and reagent).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Then, add a saturated aqueous solution of sodium acetate until the mixture is basic (pH > 8). This will hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde as a pure compound.[7]

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start 1. Dissolve 1-Ethyl-2-methylpyrrole in DMF Add_POCl3 2. Add POCl3 at 0°C Start->Add_POCl3 React 3. Stir at Room Temperature Add_POCl3->React Quench 4. Quench with Ice & NaOAc Solution React->Quench Extract 5. Extract with Et2O Quench->Extract Wash 6. Wash with Water & Brine Extract->Wash Dry 7. Dry over Na2SO4 Wash->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is ensured by several key factors:

  • Established Chemistry: The Vilsmeier-Haack reaction is a well-documented and robust method for the formylation of electron-rich heterocycles.[6]

  • In-Process Controls: The use of TLC to monitor reaction progress allows for real-time assessment and ensures the reaction is driven to completion, minimizing the formation of byproducts.

  • Definitive Purification: Purification by column chromatography is a standard and effective technique for isolating the desired product from unreacted starting materials and reaction byproducts.

  • Spectroscopic Verification: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data will show characteristic peaks for the ethyl group, the methyl group, the pyrrole ring protons, and the aldehyde proton and carbon.

Conclusion

The synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is efficiently achieved through the Vilsmeier-Haack reaction of 1-ethyl-2-methylpyrrole. This technical guide has provided a comprehensive overview of the synthetic strategy, mechanistic details, and a detailed experimental protocol. By understanding the underlying principles and adhering to the outlined procedure, researchers and drug development professionals can reliably produce this valuable chemical intermediate for their scientific endeavors.

References

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde - InterContinental Warszawa. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

  • Vilsmeier-Haack Reaction | NROChemistry. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing). (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic aldehyde. It is intended for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic aldehyde. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are interested in the synthesis, reactivity, and applications of this compound.

Introduction and Strategic Importance

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative featuring an ethyl group at the nitrogen atom, a methyl group at the 5-position, and a formyl group at the 2-position. This substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable intermediate in various synthetic endeavors. The pyrrole-2-carbaldehyde scaffold is a key structural motif found in numerous natural products and pharmacologically active molecules[1].

The strategic importance of this compound lies in its utility as a building block in the synthesis of more complex molecules. It serves as a crucial intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs[2]. Furthermore, its aromatic and reactive nature makes it a significant component in the flavor and fragrance industry[2]. The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is presented in the table below. It is important to note that while some data for the specific compound is available, other properties are extrapolated from the closely related compound, 1-ethyl-1H-pyrrole-2-carbaldehyde, and should be considered as estimates.

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
CAS Number 39741-43-0[3]
Physical Form Liquid
Purity ≥ 95% (by NMR)[2]
Boiling Point 204-206 °C @ 760 mmHg (for 1-ethyl-1H-pyrrole-2-carbaldehyde)[4]
Density 1.033 - 1.039 g/cm³ (for 1-ethyl-1H-pyrrole-2-carbaldehyde)[4]
Solubility Practically insoluble in water (for 1-ethyl-1H-pyrrole-2-carbaldehyde)[4]

Synthesis Methodology: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction[5][6][7][8]. This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

The synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde would proceed via the Vilsmeier-Haack formylation of the precursor, 1-ethyl-2-methylpyrrole. The electron-donating nature of the ethyl and methyl groups on the pyrrole ring activates it towards electrophilic substitution, with the formylation preferentially occurring at the vacant alpha-position (C2).

Vilsmeier_Haack_Synthesis cluster_reagents Vilsmeier Reagent Formation cluster_reaction Formylation of 1-ethyl-2-methylpyrrole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Precursor 1-ethyl-2-methylpyrrole Intermediate Iminium Salt Intermediate Precursor->Intermediate + Vilsmeier Reagent Product 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Figure 1: Synthetic pathway for 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack reaction.
Experimental Protocol (Adapted from a General Procedure)

The following is a representative, step-by-step protocol for the Vilsmeier-Haack formylation of a pyrrole substrate, adapted for the synthesis of the title compound. Note: This is a generalized procedure and may require optimization for this specific substrate.

Step 1: Formation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Formylation Reaction

  • Cool the freshly prepared Vilsmeier reagent back to 0 °C in an ice-water bath.

  • Add a solution of 1-ethyl-2-methylpyrrole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane or DMF dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Spectroscopic Characterization (Anticipated Data)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, methyl, and pyrrole ring protons.

  • Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.0 ppm.

  • Pyrrole Ring Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at the C3 and C4 positions. The coupling constant between these protons would be characteristic of adjacent protons on a pyrrole ring.

  • Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (around δ 4.0-4.5 ppm) and a triplet for the methyl protons (around δ 1.3-1.6 ppm).

  • Methyl Group Proton (-CH₃): A singlet for the methyl group at the C5 position, likely in the region of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aldehydic Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 180-190 ppm.

  • Pyrrole Ring Carbons: Four distinct signals in the aromatic region (δ 110-150 ppm).

  • Ethyl Group Carbons (-CH₂CH₃): A signal for the methylene carbon (around δ 40-50 ppm) and a signal for the methyl carbon (around δ 15-20 ppm).

  • Methyl Group Carbon (-CH₃): A signal for the C5-methyl carbon, expected around δ 10-15 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands indicative of the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1660-1690 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (Pyrrole Ring): Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 137, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) and cleavage of the ethyl group.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is dominated by the aldehyde functional group, which can undergo a variety of transformations.

Reactivity cluster_reactions Key Transformations Start 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Oxidation Oxidation (e.g., KMnO₄, CrO₃) Start->Oxidation Reduction Reduction (e.g., NaBH₄, LiAlH₄) Start->Reduction Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Condensation Condensation Reactions (e.g., with amines, active methylene compounds) Start->Condensation Product_Acid 1-Ethyl-5-methyl-1H-pyrrole-2-carboxylic acid Oxidation->Product_Acid Product_Alcohol (1-Ethyl-5-methyl-1H-pyrrol-2-yl)methanol Reduction->Product_Alcohol Product_Alkene Substituted Alkene Wittig->Product_Alkene Product_Imine_Enamine Imines, Enamines, etc. Condensation->Product_Imine_Enamine

Figure 2: Key chemical transformations of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction of the aldehyde functionality to a primary alcohol, (1-ethyl-5-methyl-1H-pyrrol-2-yl)methanol, can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Wittig Reaction: The Wittig reaction with phosphorus ylides provides a route to various vinyl-substituted pyrroles.

  • Condensation Reactions: The aldehyde undergoes condensation reactions with amines to form imines (Schiff bases), and with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or similar condensations to afford a variety of functionalized pyrrole derivatives.

These reactions highlight the versatility of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde as a synthetic intermediate for accessing a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.

Conclusion

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the preparation of a diverse range of substituted pyrroles. While a complete set of experimental data is not currently in the public domain, the information available, coupled with established chemical principles, provides a solid foundation for its use in research and development. Further studies to fully characterize its physical and spectral properties would be beneficial to the scientific community.

References

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338 - PubChem. National Center for Biotechnology Information. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Name Reactions in Organic Chemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic signature of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS: 39741-43-0).[1][2][3] Designed for researchers and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic signature of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS: 39741-43-0).[1][2][3] Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It offers a predictive framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Each section explains the causal relationships between the molecule's structure and its spectral output, provides field-proven protocols for data acquisition, and integrates this information to form a cohesive analytical strategy.

Introduction

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative with significant utility in synthetic chemistry. Its structural motifs are found in various biologically active molecules, making it a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the development of anti-inflammatory and analgesic drugs.[4][5] Furthermore, its aromatic properties make it relevant in the flavor and fragrance industry.[5]

An unambiguous structural confirmation is paramount for any application. This guide provides the foundational spectroscopic knowledge required for the quality control and characterization of this compound, establishing a benchmark for expected analytical results.

Compound Profile:

Property Value Reference
IUPAC Name 1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde [2]
CAS Number 39741-43-0 [1][2]
Molecular Formula C₈H₁₁NO [1][4]
Molecular Weight 137.18 g/mol [1][4]

| Physical Form | Liquid |[3][4] |

(Note: An image of the chemical structure would be placed here in a final document.)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

Theoretical Insight: The chemical shift of each proton is dictated by its local electronic environment. The electron-withdrawing nature of the C2-carbaldehyde group deshields adjacent protons, shifting them downfield. Conversely, the electron-donating alkyl groups (N-ethyl and C5-methyl) cause a slight shielding effect. Spin-spin coupling between non-equivalent neighboring protons provides connectivity information.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-a (CHO) 9.5 - 9.7 Singlet (s) 1H - Highly deshielded aldehyde proton, adjacent to an aromatic system. Long-range coupling is possible but may not be resolved.[6]
H-b (Pyrrole C3-H) 6.8 - 7.0 Doublet (d) 1H Jbc ≈ 3.5 - 4.0 Hz Deshielded by the adjacent aldehyde group. Coupled to H-c.
H-c (Pyrrole C4-H) 6.1 - 6.3 Doublet (d) 1H Jbc ≈ 3.5 - 4.0 Hz Coupled to H-b. Less deshielded than H-b due to greater distance from the aldehyde.
H-d (N-CH₂) 4.1 - 4.3 Quartet (q) 2H Jde ≈ 7.0 - 7.5 Hz Methylene protons adjacent to the pyrrole nitrogen. Coupled to the three H-e methyl protons.
H-e (N-CH₂CH₃) 1.4 - 1.6 Triplet (t) 3H Jde ≈ 7.0 - 7.5 Hz Methyl protons of the ethyl group, coupled to the two H-d methylene protons.

| H-f (C5-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H | - | Methyl protons attached directly to the pyrrole ring. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Insight: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is exceptionally deshielded and serves as a key diagnostic peak, typically appearing near 180-200 ppm.[6] Carbons within the aromatic pyrrole ring appear in the 110-140 ppm range, with their exact shifts influenced by the attached substituents.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Carbon Label Predicted δ (ppm) Rationale
C=O (Aldehyde) 178 - 182 Carbonyl carbon, highly deshielded due to electronegative oxygen and conjugation.[6]
C2 (Pyrrole) 132 - 135 Aldehyde-bearing carbon, deshielded.
C5 (Pyrrole) 138 - 142 Methyl-bearing carbon, deshielded by substitution.
C3 (Pyrrole) 118 - 122 Pyrrole ring carbon adjacent to the aldehyde group.
C4 (Pyrrole) 108 - 112 Pyrrole ring carbon further from the aldehyde group.
N-CH₂ 42 - 45 Ethyl group methylene carbon attached to nitrogen.
C5-CH₃ 12 - 14 Ring-attached methyl carbon.

| N-CH₂CH₃ | 15 - 17 | Ethyl group terminal methyl carbon. |

Workflow and Experimental Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep Dissolve ~10-20 mg of sample in ~0.7 mL CDCl₃ Vortex Vortex to ensure homogeneity Prep->Vortex Transfer Transfer to 5 mm NMR tube Vortex->Transfer Load Insert sample into spectrometer Transfer->Load Lock Lock on deuterium signal of CDCl₃ Load->Lock Shim Shim magnet for field homogeneity Lock->Shim Acquire Acquire ¹H, ¹³C, and 2D spectra Shim->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Integrate Integrate ¹H signals Process->Integrate Assign Assign peaks based on δ, multiplicity, and 2D data Integrate->Assign Report Generate final structural report Assign->Report

Protocol for NMR Data Acquisition:

  • Sample Preparation: Accurately weigh 15-20 mg of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the sample into a 500 MHz (or higher) NMR spectrometer.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm with 64k data points and 16 scans is typically sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm and at least 1024 scans are recommended to achieve an adequate signal-to-noise ratio.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of key functional groups.

Theoretical Insight: The bonds within a molecule vibrate at specific quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. For the title compound, the most diagnostic absorptions are the C=O stretch of the aldehyde and the unique C-H stretch of the aldehyde proton.

Predicted IR Absorptions:

Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity Rationale
2820-2850 & 2720-2750 Aldehyde C-H Stretch Medium, Sharp A hallmark of aldehydes. The lower frequency peak is particularly diagnostic.[7]
~1665 - 1685 Conjugated C=O Stretch Strong, Sharp The carbonyl stretching frequency is lowered from the typical ~1725 cm⁻¹ due to electronic conjugation with the pyrrole aromatic ring.[6][7]
3100-3150 Aromatic C-H Stretch Medium-Weak Stretching of C-H bonds on the pyrrole ring.
2850-2980 Aliphatic C-H Stretch Medium-Strong Asymmetric and symmetric stretching of C-H bonds in the ethyl and methyl groups.

| ~1550 & ~1470 | Aromatic C=C | Stretch | Medium | Skeletal vibrations of the pyrrole ring. |

Protocol for ATR-FTIR Data Acquisition:

  • Instrument Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Run a background spectrum in the open air.

  • Sample Application: Place a single drop of the liquid 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Theoretical Insight: In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum.

Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺): The primary peak of interest will be the molecular ion peak at m/z = 137 , corresponding to the molecular weight of C₈H₁₁NO. This peak should be relatively intense due to the stability of the aromatic system.

  • Key Fragmentation Pathways: The structure suggests several predictable fragmentation pathways that can be used for confirmation.

m/zProposed FragmentLossRationale
136[M-H]⁺H•Loss of the weakly bound aldehyde proton.
122[M-CH₃]⁺CH₃•Loss of the C5-methyl group.
109[M-CO]⁺COLoss of carbon monoxide from the aldehyde group, a common fragmentation for aromatic aldehydes.
108[M-C₂H₅]⁺C₂H₅•Cleavage of the N-ethyl group (α-cleavage), a characteristic fragmentation for N-alkyl amines and heterocycles.[8]
80[M-C₂H₅-CO]⁺C₂H₅•, COSubsequent loss of CO from the m/z 108 fragment.

Fragmentation_Pathway M [C₈H₁₁NO]⁺˙ m/z = 137 (Molecular Ion) M_minus_H [M-H]⁺ m/z = 136 M->M_minus_H - H• M_minus_Et [M-C₂H₅]⁺ m/z = 108 M->M_minus_Et - •C₂H₅ M_minus_CO [M-CO]⁺˙ m/z = 109 M->M_minus_CO - CO M_minus_Me [M-CH₃]⁺ m/z = 122 M->M_minus_Me - •CH₃ Fragment_80 [C₅H₆N]⁺ m/z = 80 M_minus_Et->Fragment_80 - CO

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Integrated Summary

The structural confirmation of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is achieved by synthesizing the information from all three spectroscopic techniques.

TechniqueKey Diagnostic FeatureExpected Result
¹H NMR Aldehyde ProtonSinglet at δ ≈ 9.6 ppm
Pyrrole ProtonsTwo doublets between δ 6.1-7.0 ppm
Ethyl GroupQuartet at δ ≈ 4.2 ppm and Triplet at δ ≈ 1.5 ppm
¹³C NMR Carbonyl CarbonSignal at δ ≈ 180 ppm
IR Carbonyl StretchStrong, sharp band at ≈ 1675 cm⁻¹
Aldehyde C-H StretchTwo medium bands at ≈ 2830 & 2730 cm⁻¹
MS Molecular IonIntense peak at m/z = 137
FragmentationKey fragments at m/z = 109 (-CO) and 108 (-C₂H₅)

By using this guide as a predictive reference, researchers can confidently verify the identity, purity, and structural integrity of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-702. [Link]

  • J&K Scientific. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance spectra of some pyrrole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

  • McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

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  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

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  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Liu, W. et al. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 9(4). [Link]

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  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • InterContinental Warszawa. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • Horváth, A., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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  • SpectraBase. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

  • ARKIVOC. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. Retrieved from [Link]

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  • ChemSynthesis. (n.d.). ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

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Exploratory

The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted Pyrrole-2-carbaldehydes

Introduction: The Enduring Relevance of the Pyrrole-2-carbaldehyde Core The pyrrole ring is a foundational motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] When functionaliz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyrrole-2-carbaldehyde Core

The pyrrole ring is a foundational motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] When functionalized with a carbaldehyde group at the C-2 position, the resulting pyrrole-2-carbaldehyde scaffold transforms into a highly versatile and reactive building block. This guide, intended for researchers, scientists, and drug development professionals, delves into the synthesis, properties, and burgeoning applications of substituted pyrrole-2-carbaldehydes, highlighting their significant potential in medicinal chemistry, materials science, and catalysis. The presence of the reactive aldehyde group provides a synthetic handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and the generation of diverse compound libraries for drug discovery.[2] These derivatives have been isolated from numerous natural sources, including fungi, plants, and microorganisms, underscoring their biological relevance.[3][4]

Core Synthetic Strategies: Accessing the Pyrrole-2-carbaldehyde Scaffold

The utility of any chemical scaffold is fundamentally linked to its synthetic accessibility. For substituted pyrrole-2-carbaldehydes, two classical and highly effective methodologies remain paramount: the Paal-Knorr synthesis for the formation of the pyrrole ring and the Vilsmeier-Haack reaction for the introduction of the formyl group.

The Paal-Knorr Pyrrole Synthesis: Constructing the Heterocyclic Core

The Paal-Knorr synthesis is a robust and widely employed method for constructing substituted pyrroles from the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6] This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan derivatives.[5] The addition of a weak acid, such as acetic acid, can accelerate the reaction.[5]

The mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal, followed by a rate-determining cyclization step where the amine attacks the second carbonyl group.[6][7][8] Subsequent dehydration yields the aromatic pyrrole ring.[6] The versatility of this method allows for the synthesis of a wide range of N-substituted pyrroles by simply varying the primary amine used in the reaction.[9]

Conceptual Workflow of the Paal-Knorr Synthesis

Paal_Knorr diketone 1,4-Dicarbonyl Compound intermediate Hemiaminal Intermediate diketone->intermediate + Amine amine Primary Amine or Ammonia amine->intermediate cyclized 2,5-Dihydroxytetrahydropyrrole Derivative intermediate->cyclized Intramolecular Cyclization pyrrole Substituted Pyrrole cyclized->pyrrole Dehydration (-2H₂O)

Caption: Paal-Knorr synthesis of a substituted pyrrole.

The Vilsmeier-Haack Reaction: Formylation of the Pyrrole Ring

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings, such as pyrrole.[10][11] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[11][12] For pyrroles, formylation predominantly occurs at the more electron-rich α-position (C-2).[11][13]

The regioselectivity of the Vilsmeier-Haack formylation can be influenced by steric factors.[14][15] Bulky substituents on the pyrrole nitrogen can hinder attack at the α-position, leading to an increased yield of the β-formylated (C-3) isomer.[13]

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Substituted pyrrole-2-carbaldehydes and their derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide spectrum of biological activities.[2]

Anticancer Activity

A growing body of evidence highlights the cytotoxic potential of substituted pyrrole-2-carbaldehydes against various human cancer cell lines.[16] The nature and position of substituents on the pyrrole ring are crucial in determining the potency and selectivity of these compounds.[16] For instance, certain alkynylated pyrrole derivatives have demonstrated potent activity against glioblastoma and lung cancer cell lines.[16] Dimeric pyrrole-2-carbaldehyde alkaloids have also shown significant cytotoxicity against hepatocellular carcinoma cells.[16][17] The mechanism of action for many of these compounds is still under investigation, but it is believed that they can modulate key cellular targets such as tyrosine kinases and microtubules.[18][19]

Compound ClassSubstitution ExampleTarget Cell LineIC₅₀ (µM)
Alkynylated Pyrrole DerivativeCompound 12lU251 (Glioblastoma)2.29 ± 0.18[16]
A549 (Lung Cancer)3.49 ± 0.30[16]
Dimeric Pyrrole-2-Carbaldehyde AlkaloidLepipyrrolin ASMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[16]
MarinopyrrolesMarinopyrrole AHCT-116 (Colon Cancer)~6.1[16]

Table 1: Comparative Cytotoxicity of Substituted Pyrrole-2-carbaldehyde Derivatives. [16]

Antimicrobial Activity

The pyrrole scaffold is a key component in many compounds with antibacterial and antifungal properties.[20][21] Derivatives of pyrrole-2-carbaldehyde, particularly Schiff bases and chalcones, have been synthesized and evaluated for their antimicrobial activity.[21][22] The presence of an α,β-unsaturated keto function in chalcones derived from pyrrole-2-carbaldehyde is thought to be responsible for their antimicrobial effects.[22] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21][23] For example, certain pyrrole derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli.[21][24]

Experimental Protocol: Synthesis and Antimicrobial Screening of a Pyrrole-2-carbaldehyde Schiff Base

This protocol outlines the synthesis of a Schiff base from pyrrole-2-carbaldehyde and a substituted aniline, followed by an evaluation of its antimicrobial activity.

Part A: Synthesis of the Schiff Base

  • Dissolution: Dissolve pyrrole-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Amine: Add a substituted aniline (1.0 eq) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[1]

  • Reflux: Heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

Part B: Antimicrobial Screening (Agar Diffusion Method)

  • Preparation of Media: Prepare sterile nutrient agar plates seeded with the test microorganisms (e.g., S. aureus, E. coli).[22]

  • Application of Compound: Create wells in the agar and add a solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO) at various concentrations.[22]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Materials Science: Building Blocks for Functional Materials

The reactivity of the aldehyde group and the inherent properties of the pyrrole ring make substituted pyrrole-2-carbaldehydes valuable precursors in materials science.

Schiff Base Complexes and Catalysis

Pyrrole-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[2][25] These Schiff base ligands can coordinate with various metal ions to form stable complexes.[26][27][28] Ruthenium(II) Schiff base complexes derived from pyrrole-2-carbaldehyde have been shown to be effective catalysts for the oxidation of primary alcohols.[26][27][28] The electrochemical properties of these complexes can be tuned by modifying the substituents on the pyrrole or aniline rings, indicating their potential in sensor applications.[29]

Corrosion Inhibitors

Schiff bases derived from pyrrole-2-carbaldehyde have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments.[30][31] These organic molecules can adsorb onto the metal surface, forming a protective film that inhibits both anodic and cathodic reactions.[30] The efficiency of corrosion inhibition is dependent on the concentration of the inhibitor and the nature of the substituents on the Schiff base.[30][31]

Logical Workflow for Developing Pyrrole-based Corrosion Inhibitors

Corrosion_Inhibitor_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Analysis & Optimization start Pyrrole-2-carbaldehyde + Substituted Aniline synthesis Schiff Base Synthesis start->synthesis characterization Spectroscopic Characterization (IR, NMR) synthesis->characterization weight_loss Weight Loss Method characterization->weight_loss electrochemical Electrochemical Studies (Polarization, EIS) characterization->electrochemical thermodynamics Adsorption Isotherm & Thermodynamic Studies weight_loss->thermodynamics surface_analysis Surface Analysis (SEM, AFM) electrochemical->surface_analysis electrochemical->thermodynamics qsar QSAR & Molecular Modeling thermodynamics->qsar optimization Lead Optimization qsar->optimization

Caption: Development pipeline for novel corrosion inhibitors.

Future Outlook and Conclusion

Substituted pyrrole-2-carbaldehydes represent a class of compounds with immense and largely untapped potential. Their synthetic tractability, coupled with the diverse biological and material properties of their derivatives, ensures their continued relevance in scientific research. In medicinal chemistry, future efforts will likely focus on elucidating the precise mechanisms of action of cytotoxic derivatives and optimizing their structure-activity relationships to enhance potency and selectivity. The development of pyrrole-based compounds as targeted therapies, such as kinase inhibitors, remains a promising avenue.[18] In materials science, the design of novel catalysts, sensors, and "green" corrosion inhibitors based on the pyrrole-2-carbaldehyde scaffold will continue to be an active area of research. The exploration of their applications in organic electronics and the development of new fluorescent dyes are also exciting future directions.[32] This guide serves as a foundational resource, encouraging further exploration and innovation in the rich and rewarding field of substituted pyrrole-2-carbaldehydes.

References

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (URL: [Link])

  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

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  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])

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  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (URL: [Link])

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Foundational

A Technical Guide to the Biological Activity of N-Substituted Pyrrole Derivatives

Introduction: The Pyrrole Scaffold and the Significance of N-Substitution The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry. It form...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold and the Significance of N-Substitution

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in medicinal chemistry. It forms the core of essential biological molecules like heme, chlorophyll, and vitamin B12.[1] The versatility of the pyrrole structure has made it a focal point for drug discovery, leading to the development of numerous approved drugs, including the anti-inflammatory agent ketorolac and the anticancer drug sunitinib.[2]

The true power of the pyrrole scaffold is unlocked through substitution, particularly at the nitrogen atom (N-1 position). N-substitution profoundly influences the molecule's physicochemical properties, such as its electronics, lipophilicity, solubility, and steric profile.[3] This modification allows medicinal chemists to fine-tune the compound's interaction with biological targets, enhance its pharmacokinetic profile, and ultimately modulate its biological activity. This guide provides an in-depth exploration of the diverse biological activities exhibited by N-substituted pyrrole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Section 1: Anticancer Activity

N-substituted pyrrole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[5][6]

Mechanism of Action: Apoptosis Induction

A primary mechanism by which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of caspase enzymes.[6] For instance, certain pyrrolo[2,3-d]pyrimidines have been shown to induce mitochondrial oxidative stress, triggering the intrinsic apoptotic cascade.[6] The ability to selectively trigger apoptosis in cancer cells while sparing normal cells is a critical goal in chemotherapy, and N-substituted pyrroles offer a promising avenue for developing such targeted agents.[7]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of N-substituted pyrroles is highly dependent on the nature of the substituents on both the nitrogen and the carbon atoms of the pyrrole ring.

  • N-1 Substituent: The group attached to the pyrrole nitrogen is critical. Often, an aromatic ring, such as a phenyl group, is incorporated. The electronic properties of this ring, modified by electron-withdrawing or electron-donating groups, can significantly impact activity.

  • C-2, C-5 Substituents: Methyl groups on the pyrrole ring have been identified as potential sites for metabolism. Their removal can lead to a significant loss in activity, suggesting they may play a role in binding or maintaining an optimal conformation.[8]

  • Hydrogen Bonding: The presence of hydrogen-bond donor and acceptor groups on the N-substituent is a key feature in many active compounds, facilitating interaction with target proteins.[4]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative N-substituted pyrrole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassN-1 SubstituentCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidineSubstituted UreaA549 (Lung)0.35[6]
Tropolone-PyrroleTropoloneL1210, CEM, HeLa10-14[4]
Phenyl-Pyrrole4-MethoxyphenylLoVo (Colon)Dose-dependent activity reported[7]
PyrrolopyrimidineVariedPC-9, Eca-109, SGC-790133.52 - 157.75[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[10]

Causality Behind Experimental Choices:

  • Why use MTT? The yellow tetrazolium salt MTT is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan. This provides a direct and quantifiable measure of metabolic activity, which is a hallmark of cell viability.

  • Why use a solubilization solution? The formazan crystals are insoluble in aqueous culture medium. A solvent like DMSO or a specialized solubilization buffer is required to dissolve them, allowing the purple color to be measured accurately by a spectrophotometer.[10][11]

  • Why measure absorbance at 570-590 nm? The dissolved formazan product has a peak absorbance in this range. Measuring at this wavelength provides the maximum signal-to-noise ratio for quantifying the amount of formazan produced.[10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted pyrrole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell (media only) blank. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[11]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.[11]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Section 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] N-substituted pyrroles have demonstrated significant potential, with derivatives showing activity against a range of pathogenic bacteria and fungi.[1][2][13]

Mechanism of Action & Spectrum of Activity

Pyrrole derivatives can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, or interference with DNA replication.[13][14] A noteworthy observation is that many pyrrole compounds show greater efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (e.g., Escherichia coli). This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier, preventing the compounds from reaching their intracellular targets. Fused pyrrole systems, such as pyrrolopyrimidines, have also shown promising antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus.[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][15] The broth microdilution method is a standard, quantitative technique for determining MIC values.[16][17]

Causality Behind Experimental Choices:

  • Why use broth microdilution? This method allows for the simultaneous testing of multiple compounds against a microorganism in a standardized, space-saving 96-well plate format, yielding a quantitative result (the MIC value).[12][16]

  • Why perform serial two-fold dilutions? This creates a logarithmic concentration gradient, which is essential for accurately pinpointing the MIC value across a wide range of potential concentrations.

  • Why use a standardized inoculum? The density of the starting bacterial or fungal culture can significantly affect the test outcome. A standardized inoculum (e.g., adjusted to a 0.5 McFarland standard) ensures reproducibility and comparability of results across different experiments and labs.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the N-substituted pyrrole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 or 200 µL. Include a positive control (microorganism, no compound) and a negative control (media only, no microorganism).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for most bacteria or 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Section 3: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. N-substituted pyrroles are of significant interest as anti-inflammatory agents, with many derivatives acting as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[18][19]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A critical signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[20] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, releasing NF-κB.[20] The freed NF-κB then translocates to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[21]

Certain N-substituted pyrrole derivatives can inhibit this pathway, often by preventing the degradation of IκB.[21][22] By blocking NF-κB activation, these compounds can effectively dampen the inflammatory cascade, reducing the production of molecules that perpetuate the inflammatory response.[20][21]

Visualization: NF-κB Signaling Pathway and Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for inhibitory pyrrole derivatives.

Sources

Exploratory

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde as a building block in organic synthesis

An In-depth Technical Guide: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde as a Foundational Building Block in Organic Synthesis Executive Summary 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde as a Foundational Building Block in Organic Synthesis

Executive Summary

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative whose unique electronic and structural features make it an exceptionally valuable intermediate in modern organic synthesis. The strategic placement of an ethyl group at the nitrogen, a methyl group at the 5-position, and a reactive carbaldehyde at the 2-position provides a scaffold ripe for elaboration. This guide delves into the primary synthetic routes to this compound, focusing on the Vilsmeier-Haack reaction, and explores its subsequent application as a versatile building block. We will examine its utility in cornerstone reactions such as the Knoevenagel condensation and its role as a precursor in the synthesis of complex heterocyclic systems, which are of paramount importance in pharmaceutical and materials science research.[1][2] This document serves as a technical resource for researchers and drug development professionals seeking to leverage this compound's reactivity to streamline synthetic pathways and access novel molecular architectures.[1][3]

Core Attributes of a Versatile Synthetic Intermediate

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS No: 39741-43-0) is a liquid organic compound with the molecular formula C₈H₁₁NO.[4] Its utility stems from the synergistic interplay of its constituent parts:

  • The Pyrrole Ring: An electron-rich aromatic heterocycle that provides a stable core and influences the reactivity of its substituents.

  • The N-Ethyl Group: This substituent enhances solubility in organic solvents and sterically directs reactions at adjacent positions.

  • The C2-Carbaldehyde: The primary center of reactivity, this aldehyde functional group is an electrophilic site, readily participating in a wide array of condensation and addition reactions to form new carbon-carbon and carbon-heteroatom bonds.

  • The C5-Methyl Group: This group enhances the electron-donating nature of the pyrrole ring, further activating it towards electrophilic substitution and influencing the overall electronic profile of the molecule.

This combination makes the compound an ideal starting point for creating diverse molecular libraries, particularly in the development of novel pharmaceuticals, agrochemicals, and specialized aromatic compounds for the flavor and fragrance industry.[1][3]

Synthesis: The Vilsmeier-Haack Formylation Pathway

The most direct and widely employed method for synthesizing pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles, which are sufficiently activated to react with the relatively weak electrophile generated in the process.[5][7]

The mechanism proceeds in three distinct stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich N-ethyl-2-methylpyrrole attacks the Vilsmeier reagent. The substitution occurs preferentially at the C2 position, which is the most nucleophilic site on the pyrrole ring due to the electron-donating effect of the ring nitrogen.[5][8]

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.[5]

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Pyrrole N-Ethyl-2-methylpyrrole IminiumIntermediate Iminium Salt Intermediate Pyrrole->IminiumIntermediate + Vilsmeier Reagent FinalProduct 1-Ethyl-5-methyl-1H- pyrrole-2-carbaldehyde IminiumIntermediate->FinalProduct + H₂O (Workup)

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol: Synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

This protocol is a representative example based on established Vilsmeier-Haack procedures.[7][9]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Addition of Pyrrole: Dissolve N-ethyl-2-methylpyrrole in a suitable solvent (e.g., DMF or CH₂Cl₂) and add it dropwise to the Vilsmeier reagent mixture, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt. This step is exothermic and should be performed with caution.

  • Extraction: Stir the mixture for an additional hour. Transfer the mixture to a separatory funnel, dilute with water, and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure aldehyde.

Applications in Synthesis: A Gateway to Molecular Complexity

The aldehyde functionality is a linchpin in organic synthesis, and 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is no exception. It serves as a key electrophile in reactions that build molecular complexity.

Synthetic_Utility Core 1-Ethyl-5-methyl-1H- pyrrole-2-carbaldehyde Knoevenagel Knoevenagel Condensation Core->Knoevenagel MCR Multi-component Reactions Core->MCR Other Other Condensations (e.g., Wittig, Aldol) Core->Other Unsaturated α,β-Unsaturated Systems Knoevenagel->Unsaturated Heterocycles Complex Fused/Linked Heterocycles MCR->Heterocycles Alkenes Substituted Alkenes Other->Alkenes

Caption: Synthetic utility of the title compound.

The Knoevenagel Condensation

A cornerstone of C-C bond formation, the Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[10][11] Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) possess two electron-withdrawing groups that increase the acidity of the methylene protons, facilitating the formation of a nucleophilic carbanion.[11]

The reaction with 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde proceeds via:

  • Deprotonation: The basic catalyst (e.g., piperidine, DBU) removes a proton from the active methylene compound to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the pyrrole aldehyde.

  • Dehydration: The resulting intermediate readily eliminates a molecule of water to form a stable, conjugated α,β-unsaturated product.

This reaction is highly efficient and provides a direct route to functionalized alkenes, which are themselves valuable intermediates for further transformations, including Michael additions and cyclizations.[12][13]

Catalyst/Solvent SystemAldehyde TypeActive MethyleneYield (%)Reference
DBU/WaterAromaticEthyl Cyanoacetate96%[14]
Piperidine, AcOH/BenzeneSubstituted BenzaldehydeMalonates56-79%[13]
Baker's Yeast/EthanolAromaticMalononitrileHigh[12]
No Catalyst/Water-SDSAromaticMalononitrile83-96%[10]
Table 1. Comparative examples of Knoevenagel condensation conditions.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
  • Setup: To a solution of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv) in ethanol, add malononitrile (1.1 equiv).

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and may result in the precipitation of the product. Monitor completion by TLC.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, the product can be isolated by concentrating the reaction mixture and purifying via recrystallization or column chromatography.

Precursor for Advanced Heterocyclic Systems

The true power of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde lies in its use as a scaffold for constructing more elaborate heterocyclic compounds.[1][2] The products of Knoevenagel condensations can undergo subsequent intramolecular cyclization reactions.[13] Furthermore, the aldehyde is a key component in multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offering significant advantages in terms of efficiency and atom economy.[12] These strategies are central to medicinal chemistry for rapidly generating libraries of structurally diverse molecules for biological screening.[15]

Conclusion

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is more than just a simple aldehyde; it is a strategically designed building block that offers a reliable entry point into a vast chemical space. Its synthesis via the robust Vilsmeier-Haack reaction is efficient and well-understood. The reactivity of its aldehyde group, particularly in fundamental transformations like the Knoevenagel condensation, provides a dependable method for carbon-carbon bond formation. For researchers in drug discovery and materials science, this compound represents a powerful tool for the rational design and synthesis of novel, high-value heterocyclic structures.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. ([Link])

  • Pyrrole-The Vilsmeier Reaction - ChemTube3D. ([Link])

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. ([Link])

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. ([Link])

  • Vilsmeier-Haack Reaction | NROChemistry. ([Link])

  • The Formylation of N,N‑Dimethylcorroles - PMC - PubMed Central. ([Link])

  • Ethyl 5-methyl-1H-pyrrole-2-carboxylate - PMC - NIH. ([Link])

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. ([Link])

  • 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- - the NIST WebBook. ([Link])

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ([Link])

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. ([Link])

  • 1H-Pyrrole-2-carboxaldehyde, 5-methyl- - the NIST WebBook. ([Link])

  • Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly - Journal of Pharmaceutical Negative Results. ([Link])

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. ([Link])

  • Heterocyclic compounds: Synthesis, properties and applications - ResearchGate. ([Link])

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Foundational

Discovery and isolation of pyrrole-2-carboxaldehyde natural products

<-3a_bb28="290" in="" style="text-align: justify;"> ### An In-Depth Technical Guide to the Discovery and Isolation of Pyrrole-2-Carboxaldehyde Natural Products Abstract Pyrrole-2-carboxaldehyde (P2C) and its derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

<-3a_bb28="290" in="" style="text-align: justify;"> ### An In-Depth Technical Guide to the Discovery and Isolation of Pyrrole-2-Carboxaldehyde Natural Products

Abstract

Pyrrole-2-carboxaldehyde (P2C) and its derivatives represent a structurally diverse class of natural products with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the discovery and isolation of these valuable compounds from various natural sources. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in natural product chemistry. The guide delves into the origins of P2C natural products, outlines detailed protocols for their extraction and purification, and discusses the spectroscopic techniques essential for their structural elucidation. By integrating established methods with expert insights, this document aims to serve as a practical and authoritative resource for the scientific community.

Introduction: The Significance of Pyrrole-2-Carboxaldehyde Natural Products

The pyrrole ring is a fundamental heterocyclic motif found in a vast number of biologically active molecules. When functionalized with a carboxaldehyde group at the C-2 position, this scaffold gives rise to the pyrrole-2-carboxaldehyde (P2C) class of compounds. These natural products have been isolated from a remarkable diversity of organisms, including terrestrial and marine fungi, plants, bacteria, and marine sponges.[1][4] Their structural variety is matched by a broad spectrum of physiological activities, including antimicrobial, antifungal, cytotoxic, neuroprotective, and enzyme-inhibiting properties.[3][5][6][7]

A notable example of a P2C derivative is pyrraline, a well-known biomarker for diabetes that is formed through the Maillard reaction in vivo.[1][4] While many P2C compounds are products of non-enzymatic reactions between sugars and amines, an increasing number are being identified as true secondary metabolites, biosynthesized through specific enzymatic pathways.[3] This dual origin makes the study of P2C natural products particularly fascinating and relevant to both food chemistry and drug discovery.

This guide will provide a structured approach to the discovery and isolation of novel P2C natural products, emphasizing the critical thinking and technical expertise required to navigate the complexities of natural product chemistry.

Natural Sources and Biosynthetic Origins

Pyrrole-2-carboxaldehyde derivatives are widespread in nature, and understanding their origins is crucial for targeted isolation efforts.

Fungal Kingdom: A Prolific Source

Fungi, particularly endophytic and marine-derived species, are a rich source of P2C alkaloids.[1] For instance, endophytic fungi of the genus Fusarium isolated from mangrove plants have been shown to produce P2C derivatives.[1] Edible mushrooms also contain these compounds, some of which exhibit interesting pharmacological activities.[1]

The Plant Kingdom: From Flavor to Bioactivity

In plants, P2C derivatives have been identified in various tissues, including roots, leaves, and seeds.[1][4] They are known to contribute to the aromatic profiles of foods like raw cane sugar and roasted chicory root.[8] Beyond their role as flavor components, plant-derived P2Cs from species like Moringa oleifera have demonstrated significant neuroprotective activities.[7]

Marine Environments: A Treasure Trove of Novel Structures

The marine environment, especially sponges of the genera Oscarella, Laxosuberites, and Stylissa, is a particularly rich source of structurally unique and often halogenated P2C alkaloids.[1][5][9] These compounds frequently exhibit potent biological activities, including cytotoxicity against cancer cell lines and protein kinase inhibition.[5][6]

Biosynthesis: Enzymatic and Non-Enzymatic Pathways

The formation of the pyrrole ring in biological systems can occur through various biosynthetic routes. Precursors often include amino acids such as glycine, proline, and serine, as well as dicarboxylic acids.[1][3] However, a significant number of P2C natural products are believed to arise from the non-enzymatic Maillard reaction between sugars and primary amines.[3]

Biosynthetic Origins of Pyrrole-2-Carboxaldehydes Figure 1: Biosynthetic Origins of Pyrrole-2-Carboxaldehydes cluster_enzymatic Enzymatic Pathways cluster_non_enzymatic Non-Enzymatic Pathways (Maillard Reaction) Amino Acids Amino Acids (e.g., Proline, Ornithine) Enzymatic Synthesis Enzymatic Condensation & Cyclization Amino Acids->Enzymatic Synthesis Dicarboxylic Acids Dicarboxylic Acids Dicarboxylic Acids->Enzymatic Synthesis P2C Pyrrole-2-Carboxaldehyde Natural Products Enzymatic Synthesis->P2C Sugars Reducing Sugars (e.g., Glucose) Maillard Reaction Maillard Reaction Sugars->Maillard Reaction Amines Primary Amines (e.g., Amino Acids) Amines->Maillard Reaction Maillard Reaction->P2C

Caption: A simplified diagram illustrating the enzymatic and non-enzymatic pathways leading to the formation of pyrrole-2-carboxaldehyde natural products.

A Step-by-Step Guide to Isolation and Purification

The successful isolation of P2C natural products hinges on a systematic and well-designed workflow, from sample collection to the acquisition of pure compounds.

Isolation and Purification Workflow Figure 2: General Workflow for Isolation and Purification Sample Collection 1. Sample Collection & Preparation Extraction 2. Solvent Extraction Sample Collection->Extraction Biomass Fractionation 3. Chromatographic Fractionation Extraction->Fractionation Crude Extract Purification 4. Final Purification (HPLC) Fractionation->Purification Enriched Fractions Characterization 5. Structural Elucidation Purification->Characterization Pure Compounds

Caption: A flowchart outlining the key stages in the discovery and isolation of pyrrole-2-carboxaldehyde natural products.

Sample Preparation and Extraction

The initial step involves the careful collection and preparation of the biological material. For marine sponges, this often includes immediate preservation in ethanol to prevent degradation of the secondary metabolites.[9] Plant materials are typically dried and powdered to increase the surface area for extraction.

Protocol 1: General Extraction of Pyrrole Alkaloids from a Marine Sponge

  • Homogenization: Finely chop or blend the sponge material.

  • Solvent Extraction: Macerate the homogenized material in a suitable solvent system, such as a mixture of dichloromethane and methanol (1:1), at room temperature. Repeat this process multiple times to ensure exhaustive extraction.

  • Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: To separate compounds based on their polarity, the crude extract can be partitioned between an immiscible solvent pair, such as n-butanol and water.[5] This step yields fractions with different chemical profiles, simplifying subsequent purification steps.

Chromatographic Fractionation and Purification

Chromatography is the cornerstone of natural product isolation. A multi-step approach is typically employed, starting with low-resolution techniques and progressing to high-resolution methods.

  • Column Chromatography: This is often the first step in fractionating the crude extract. Silica gel is a common stationary phase for normal-phase chromatography, while C18-bonded silica is used for reversed-phase chromatography.[4] A gradient elution system, gradually increasing the polarity of the mobile phase, is used to separate the compounds into fractions.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC) with an octadecylsilyl (ODS) column, is indispensable for the final purification of P2C compounds.[4][5] Semi-preparative HPLC is used to isolate milligram quantities of pure compounds for structural elucidation and biological testing.[5]

Table 1: Summary of Chromatographic Techniques for P2C Isolation

Technique Stationary Phase Mobile Phase Examples Purpose
Column Chromatography Silica Gel Hexane/Ethyl Acetate Gradient Initial fractionation of crude extract
Column Chromatography Reversed-Phase (C18) Water/Methanol Gradient Fractionation based on polarity

| Semi-preparative HPLC | ODS (C18) | Acetonitrile/Water with 0.1% TFA | Final purification of individual compounds |

Structural Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, a suite of spectroscopic techniques is employed to determine its chemical structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the precise molecular weight of the compound, allowing for the determination of its elemental composition.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC/HSQC, HMBC) NMR experiments is used to piece together the molecular framework.[4][8]

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

  • HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as the carbonyl (C=O) of the aldehyde and the N-H bond of the pyrrole ring.[8][10]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which can be characteristic of the pyrrole chromophore.[8][10]

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[8]

Biological Evaluation and Future Perspectives

The isolation of novel P2C natural products is often followed by an assessment of their biological activities. This can include assays for cytotoxicity, antimicrobial activity, enzyme inhibition, and other pharmacological properties.[5][6] The diverse bioactivities of P2C compounds make them attractive lead structures for drug discovery.

The continued exploration of underexplored ecological niches, such as deep-sea organisms and extremophilic microorganisms, is likely to yield new P2C derivatives with novel structures and potent biological activities. Furthermore, advances in synthetic chemistry will enable the preparation of analogs of these natural products, facilitating structure-activity relationship (SAR) studies and the development of new therapeutic agents.[3]

Conclusion

The discovery and isolation of pyrrole-2-carboxaldehyde natural products is a multidisciplinary endeavor that requires expertise in biology, chemistry, and pharmacology. This guide has provided a comprehensive framework for this process, from the identification of promising natural sources to the structural elucidation of pure compounds. By adhering to the principles of scientific integrity and employing a systematic and logical approach, researchers can continue to unlock the vast potential of this important class of natural products for the benefit of human health.

References

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  • (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. ResearchGate. [Link]

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  • Ökten, S., Karayel, A., & Ülker, S. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. [Link]

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Exploratory

The Strategic Intermediate: A Technical Guide to 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Pyrrole Scaffold The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural produ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in diverse chemical transformations make it an invaluable building block for the synthesis of complex molecular architectures. Within this class of compounds, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde emerges as a strategic intermediate, particularly in the development of novel therapeutic agents. Its structure, featuring a reactive aldehyde group positioned on the electron-rich pyrrole ring, offers a versatile handle for molecular elaboration. This guide provides an in-depth review of its synthesis, properties, and applications, with a focus on its role in the generation of bioactive molecules. This compound is a key building block for researchers aiming to develop new pharmaceuticals and agrochemicals, with its aldehyde group providing a reactive site for constructing more complex molecules.[1]

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is essential for its effective use in research and synthesis.

PropertyValueSource
CAS Number 39741-43-0[2][3]
Molecular Formula C₈H₁₁NO[3]
Molecular Weight 137.18 g/mol [3]
IUPAC Name 1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde[2]
Appearance Liquid[4]
Purity ≥95% (by NMR)[1]
Storage Store at 0-8°C, sealed in a dry environment.[1]
SMILES CCN1C(C)=CC=C1C=O[2]
InChI Key DSOIXNQTUQYWRB-UHFFFAOYSA-N[2]

Synthesis Pathway: The Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack reaction.[5][6] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The key precursor for this synthesis is 1-ethyl-2-methylpyrrole. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][7] This electrophile then attacks the electron-rich pyrrole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the target aldehyde.[7]

The formylation occurs preferentially at the C2 position of the pyrrole ring, which is the most electron-rich and sterically accessible site.[5]

Workflow for the Synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Precursor 1-Ethyl-2-methylpyrrole Precursor->Iminium Electrophilic Aromatic Substitution Product 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Iminium->Product Hydrolysis Hydrolysis Aqueous Workup (e.g., NaOAc solution) Hydrolysis->Product Purification Purification (Silica Gel Chromatography) Product->Purification

Caption: Vilsmeier-Haack synthesis of the target compound.

Representative Experimental Protocol

The following protocol is a representative procedure adapted from established Vilsmeier-Haack formylation methods for pyrrole derivatives. Researchers should optimize conditions based on their specific laboratory setup and scale.

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise while maintaining the temperature below 10°C.

  • Reaction Initiation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Cool the mixture back to 0°C and add a solution of 1-ethyl-2-methylpyrrole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) dropwise, keeping the internal temperature below 5°C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis (Work-up): Cool the reaction mixture again to 0°C and carefully quench it by the slow addition of a cold, saturated aqueous solution of sodium acetate (or sodium bicarbonate) until the mixture is neutral or slightly basic. This step hydrolyzes the iminium salt intermediate to the aldehyde.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the pure 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.[7]

Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. Below are the predicted spectroscopic data based on the structure and known data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~9.50s1HAldehyde proton (-CHO)
~6.85d1HPyrrole H4
~6.10d1HPyrrole H3
~4.20q2HN-Ethyl (-CH₂-)
~2.30s3HC5-Methyl (-CH₃)
~1.40t3HN-Ethyl (-CH₃)
¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ ppm)Assignment
~180.0Aldehyde Carbonyl (C=O)
~140.0Pyrrole C5
~132.0Pyrrole C2
~124.0Pyrrole C4
~110.0Pyrrole C3
~42.0N-Ethyl (-CH₂-)
~16.0N-Ethyl (-CH₃)
~13.0C5-Methyl (-CH₃)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Functional Group
~2970-2850C-H stretch (alkyl)
~1660C=O stretch (aldehyde)
~1540C=C stretch (pyrrole ring)
~1460C-H bend (alkyl)
Mass Spectrometry (Predicted)
Methodm/zAssignment
Electron Ionization (EI)137[M]⁺ (Molecular Ion)
122[M-CH₃]⁺
108[M-CHO]⁺

Applications in Drug Discovery and Development

The primary value of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][2] The pyrrole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin and Ketorolac.[8] These drugs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The aldehyde functionality of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a key reactive site, allowing for a variety of subsequent chemical transformations:

  • Reductive Amination: To introduce substituted amine side chains, creating novel scaffolds for screening.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.

  • Condensation Reactions: With hydrazines, hydroxylamines, or other nucleophiles to generate a wide array of heterocyclic systems like pyrazoles and isoxazoles.

  • Oxidation: To form the corresponding carboxylic acid, a common functional group in many NSAIDs.

Conceptual Synthetic Pathway to Bioactive Molecules

The following diagram illustrates a conceptual workflow where 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde serves as the starting point for generating a library of potential drug candidates.

Caption: Synthetic utility for generating diverse molecular libraries.

This strategic approach allows for the systematic modification of the pyrrole core, enabling structure-activity relationship (SAR) studies to identify compounds with improved potency and selectivity as anti-inflammatory or analgesic agents.[1]

Conclusion

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a valuable and versatile building block for chemical synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the construction of diverse molecular libraries. For researchers in pharmaceutical and agrochemical development, this compound represents a key intermediate for accessing novel heterocyclic structures with a high potential for biological activity, particularly in the search for next-generation anti-inflammatory and analgesic drugs.

References

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • National Center for Biotechnology Information. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Syntheses. Org. Synth. 2022, 99, 340-353. [Link]

  • Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

  • CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

  • Semantic Scholar. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

  • MDPI. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

  • ChemSynthesis. ethyl 1-methyl-5-(4-nitrophenyl)-1H-pyrrole-2-carboxylate. [Link]

  • Pharmacia. Experimental screening for analgesic and anti- inflammatory effect of novel compounds with a pyrrole heterocycle. [Link]

  • ResearchGate. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

Sources

Protocols & Analytical Methods

Method

The Paal-Knorr Synthesis: A Modern Guide to 1,5-Disubstituted Pyrroles for Pharmaceutical Research

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Drug Discovery The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Drug Discovery

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence in biologically active molecules underscores the continuous need for efficient and versatile synthetic methodologies. The Paal-Knorr synthesis, first reported in the 1880s, remains a highly relevant and powerful tool for the construction of the pyrrole ring.[1][2] This reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, offers a straightforward and atom-economical route to substituted pyrroles.[2][3] For researchers in drug development, the ability to predictably synthesize 1,5-disubstituted pyrroles is of particular importance, as the substituents at these positions play a crucial role in modulating the pharmacological activity and pharmacokinetic properties of the molecule.

This technical guide provides an in-depth exploration of the Paal-Knorr synthesis for preparing 1,5-disubstituted pyrroles. We will delve into the mechanistic intricacies that govern the reaction, discuss the causal factors influencing experimental design, and present detailed, field-proven protocols for both conventional and modern synthetic approaches.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

The Paal-Knorr synthesis of pyrroles proceeds through a well-established mechanism that begins with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[1][3] This initial step, which is often accelerated by an acid catalyst, forms a hemiaminal intermediate. The choice of catalyst is critical; while acidic conditions are generally favorable, a pH below 3 can promote the competing formation of furan byproducts.[4]

The hemiaminal then undergoes an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[3] The resulting cyclic intermediate subsequently dehydrates to yield the aromatic 1,5-disubstituted pyrrole.[1]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Amine Primary Amine (R'-NH2) Amine->Hemiaminal Nucleophilic Attack Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization (Rate-Determining) Pyrrole 1,5-Disubstituted Pyrrole Cyclic_Intermediate->Pyrrole Dehydration H2O H2O Cyclic_Intermediate->H2O Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Hemiaminal Catalyzes

Caption: The reaction mechanism of the Paal-Knorr synthesis of 1,5-disubstituted pyrroles.

The versatility of the Paal-Knorr synthesis allows for a wide range of substituents at the 1 and 5 positions of the pyrrole ring, dictated by the choice of the primary amine and the 1,4-dicarbonyl compound, respectively.[1]

Experimental Protocols and Methodologies

The following protocols provide detailed procedures for the synthesis of 1,5-disubstituted pyrroles using both conventional heating and modern microwave-assisted techniques. The choice of methodology often depends on the desired throughput, the sensitivity of the substrates to prolonged heating, and the available laboratory equipment.

Protocol 1: Conventional Synthesis of 1-Aryl-2,5-dimethylpyrroles

This protocol describes a general procedure for the synthesis of 1-aryl-2,5-dimethylpyrroles from 2,5-hexanedione and various anilines.

Materials:

  • 2,5-Hexanedione

  • Substituted Aniline

  • Glacial Acetic Acid

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 eq.), 2,5-hexanedione (1.0 eq.), and ethanol or methanol as the solvent.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-aryl-2,5-dimethylpyrrole.

Protocol 2: Microwave-Assisted Synthesis of 1,5-Disubstituted Pyrroles

Microwave irradiation has emerged as a powerful tool to accelerate the Paal-Knorr synthesis, often leading to shorter reaction times and improved yields.[5][6]

Materials:

  • 1,4-Diketone

  • Primary Amine

  • Acetic Acid (or other suitable catalyst)

  • Ethanol (or other microwave-safe solvent)

  • Microwave vial with a snap cap

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 1,4-diketone (1.0 eq.), the primary amine (1.0-1.2 eq.), and a suitable solvent such as ethanol.

  • Add a catalytic amount of acetic acid.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 120-150°C for 5-20 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional protocol.

Experimental_Workflow Start Reactant Selection: 1,4-Diketone & Primary Amine Reaction Paal-Knorr Reaction (Conventional or Microwave) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in Pharmaceutical Intermediate Synthesis

An in-depth guide for researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist Abstract and Strategic Overview The pyrrole nucleus is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract and Strategic Overview

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal fragment for targeting various biological macromolecules. Within the vast chemical space of pyrrole derivatives, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde emerges as a particularly valuable and versatile building block.[2] This guide elucidates the strategic importance of this compound, detailing its synthesis and subsequent application as a pivotal intermediate in the construction of complex molecular architectures, with a focus on the synthesis of kinase inhibitors.

The strategic utility of this molecule lies in the orthogonal reactivity of its functional groups. The N-ethyl and C5-methyl groups provide steric and electronic modulation, influencing the solubility and binding profile of downstream compounds. Crucially, the C2-carbaldehyde (formyl) group serves as a highly reactive chemical handle, enabling a wide array of synthetic transformations. It is this aldehyde functionality that allows chemists to readily introduce new pharmacophoric elements and build molecular complexity, making it an essential precursor in drug discovery campaigns.[2][3] This document provides both the theoretical framework and actionable protocols for leveraging this reagent in pharmaceutical synthesis.

Physicochemical & Spectroscopic Data

Accurate characterization of the starting material is fundamental to any synthetic endeavor. The key properties of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde are summarized below.

PropertyValueReference
CAS Number 39741-43-0[4]
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
Physical Form Liquid
IUPAC Name 1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm identity and purity prior to use. Expected ¹H NMR signals would include resonances for the ethyl group, the methyl group, the pyrrole ring protons, and the characteristic downfield singlet for the aldehyde proton (~9.5 ppm).

Synthesis of the Core Intermediate: The Vilsmeier-Haack Reaction

The most direct and widely adopted method for the formylation of electron-rich heterocyclic compounds like N-substituted pyrroles is the Vilsmeier-Haack reaction.[5][6][7] This reaction introduces a formyl (-CHO) group with high regioselectivity.

Mechanistic Rationale

The reaction proceeds via a two-stage mechanism. First, a phosphorus oxychloride (POCl₃) activates a substituted amide, typically N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion known as the Vilsmeier reagent .[7] In the second stage, the electron-rich pyrrole ring attacks this electrophile, leading to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired aldehyde.[7] For an N-substituted pyrrole, this electrophilic substitution occurs preferentially at the C2 position, which is the most electron-rich.[7]

Workflow for Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis & Isolation DMF DMF (Solvent/Reagent) Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Reaction at 0°C POCl3 POCl₃ (Activator) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Pyrrole 1-Ethyl-2-methyl-1H-pyrrole (Starting Material) Pyrrole->Iminium_Salt Attack on Vilsmeier Reagent Workup Aqueous Workup (H₂O, Base) Iminium_Salt->Workup Hydrolysis Purification Purification (Extraction & Chromatography) Workup->Purification Product 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Purification->Product

Caption: Workflow for the synthesis of the target aldehyde via Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adhere to all institutional safety guidelines and wear appropriate Personal Protective Equipment (PPE).

Materials:

  • 1-Ethyl-2-methyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Ethyl-2-methyl-1H-pyrrole (1.0 eq) in anhydrous DMF (3.0 eq).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add POCl₃ (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

  • Hydrolysis & Neutralization: Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate. Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Application in the Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery.[8][9] The pyrrole scaffold is a common feature in many potent kinase inhibitors, where it often serves as a "hinge-binder," mimicking the adenine region of ATP.[10][11] 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is an ideal starting point for building these complex molecules.[12]

Core Elaboration via Condensation Chemistry

The aldehyde group is an electrophilic hub for C-N bond formation. A primary synthetic strategy involves the condensation of the aldehyde with various nucleophilic amines or hydrazines to form imines (Schiff bases) or hydrazones, respectively. This reaction directly appends new, functionally diverse side chains to the pyrrole core, a crucial step in exploring the structure-activity relationship (SAR) of potential drug candidates.[3]

G Start 1-Ethyl-5-methyl-1H- pyrrole-2-carbaldehyde Imine Pyrrolyl-Imine Intermediate Start->Imine Condensation (Acid Catalyst) Amine Primary Amine (R-NH₂) Amine->Imine Final Kinase Inhibitor Scaffold Imine->Final Further Modification

Caption: Condensation of the pyrrole aldehyde to form a key imine intermediate.

Detailed Experimental Protocol: Synthesis of a Pyrrolyl-Imine Intermediate

Materials:

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • A substituted primary amine or aniline (e.g., 4-fluoroaniline) (1.0-1.1 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Setup: In a round-bottom flask, dissolve 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in ethanol.

  • Reagent Addition: Add the substituted aniline to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.[3]

  • Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde and the formation of the higher Rf imine product.

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The imine product may precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Strategic Progression to Advanced Heterocycles

The utility of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde extends beyond simple condensation. The aldehyde can be a precursor to more complex fused heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidines . This scaffold, also known as 7-deazapurine, is the core of several FDA-approved multi-kinase inhibitors like Sunitinib.[8][9][12]

While not a direct one-step transformation, the aldehyde can be converted into other functional groups (e.g., nitriles, esters) that are then used in multi-step sequences to construct the fused pyrimidine ring. The initial aldehyde provides the C2 handle necessary to build out the required functionality for these critical cyclization reactions.

G A 1-Ethyl-5-methyl-1H- pyrrole-2-carbaldehyde B Functional Group Interconversion (e.g., to Nitrile) A->B Step 1 C Condensation/ Cyclization Reactions B->C Step 2 D Pyrrolo[2,3-d]pyrimidine Core C->D Step 3 E Multi-Targeted Kinase Inhibitors D->E Elaboration

Caption: Strategic pathway from the pyrrole aldehyde to advanced kinase inhibitor cores.

Conclusion

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is more than a simple chemical reagent; it is a strategic asset in pharmaceutical research and development. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group provide a reliable and efficient entry point into vast chemical space. As demonstrated, its primary application lies in the construction of pyrrole-based pharmacophores, particularly for the development of kinase inhibitors. The protocols and strategic workflows outlined in this guide are designed to empower researchers to effectively utilize this key intermediate in the pursuit of novel therapeutics.

References

  • Barrett, D. G. et al. (2010). Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4156-8.
  • Chem-Impex International. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.
  • Norman, M. H. et al. (2007). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 17(9), 2489-2492.
  • BenchChem. (n.d.). Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Lin, C. P. et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2569.
  • Al-Suwaidan, I. A. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682.
  • Abdel-Aziem, A. et al. (2019). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 85, 216-229.
  • Wu, C. Y. & Hsieh, C. H. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IntechOpen.
  • Sigma-Aldrich. (n.d.). 1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.
  • Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science.

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Method

Application and Protocol for the Acylation of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

This document provides a comprehensive guide for the acylation of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. This protocol is designed f...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the acylation of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles.

Introduction: The Significance of Acylated Pyrroles

Pyrrole derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of an acyl group onto the pyrrole ring is a critical transformation, as it provides a versatile handle for further chemical modifications, enabling the construction of complex molecular architectures with diverse biological activities. Specifically, acylated pyrroles are precursors to anti-inflammatory drugs, kinase inhibitors, and other therapeutic agents. The precise control of regioselectivity during acylation is paramount to ensure the desired biological efficacy and to streamline the synthetic route.

The subject of this protocol, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, presents a unique substrate for acylation. With existing substituents at the 1, 2, and 5-positions, the incoming acyl group is directed to either the 3 or 4-position. The electronic nature of the substituents—an electron-donating ethyl group at N-1, an electron-donating methyl group at C-5, and a deactivating carbaldehyde group at C-2—plays a crucial role in determining the outcome of the electrophilic substitution.

Mechanistic Rationale: Vilsmeier-Haack Acylation

For the acylation of the electron-rich, yet somewhat deactivated, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, the Vilsmeier-Haack reaction is the method of choice.[2][3][4][5][6][7][8] This reaction employs a milder electrophile, the Vilsmeier reagent, compared to the strong Lewis acids used in Friedel-Crafts acylation, which can often lead to polymerization or undesired side reactions with sensitive pyrrole substrates.[6]

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (e.g., N,N-dimethylformamide for formylation, or in this case, a suitable N,N-dialkylamide for acylation) and an activating agent like phosphorus oxychloride (POCl₃).[3][7]

The key steps of the mechanism are:

  • Formation of the Vilsmeier Reagent: The lone pair of the amide oxygen attacks the phosphorus of POCl₃, leading to the formation of a highly electrophilic chloroiminium ion.

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. The presence of the aldehyde at the 2-position deactivates the adjacent 3-position, thus directing the attack to the more nucleophilic 4-position.

  • Aromatization: The resulting intermediate loses a proton to restore the aromaticity of the pyrrole ring.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to the corresponding ketone, yielding the desired 4-acylated product.

Vilsmeier_Haack_Mechanism Pyrrole 1-Ethyl-5-methyl-1H- pyrrole-2-carbaldehyde Intermediate Sigma Complex (Intermediate) Pyrrole->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Vilsmeier_Reagent->Pyrrole Electrophilic Attack at C4 Iminium_Salt Iminium Salt Intermediate->Iminium_Salt -H⁺ Hydrolysis H₂O Workup Iminium_Salt->Hydrolysis Product 4-Acyl-1-ethyl-5-methyl- 1H-pyrrole-2-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack acylation workflow.

Experimental Protocol: Acylation of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

This protocol details the acetylation of the title compound as a representative example. The procedure can be adapted for other acylating agents.

Materials:

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

  • N,N-Dimethylacetamide (DMA)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate trihydrate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add N,N-dimethylacetamide (1.2 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of the Pyrrole Substrate:

    • Dissolve 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 equivalent) in anhydrous dichloromethane.

    • Add the pyrrole solution dropwise to the Vilsmeier reagent mixture at 0-5 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup:

    • Upon completion of the reaction, cool the mixture in an ice bath.

    • Prepare a solution of sodium acetate trihydrate (5.0 equivalents) in water.

    • Slowly and carefully add the sodium acetate solution to the reaction mixture to quench the reaction and hydrolyze the intermediate. This step is exothermic.

    • Heat the mixture to reflux for 30 minutes to ensure complete hydrolysis.

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-acetyl-1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Data Summary and Expected Outcomes

ParameterValue
Starting Material 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde
Acylating Agent N,N-Dimethylacetamide / POCl₃
Expected Product 4-Acetyl-1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde
Typical Yield 75-85%
Appearance Pale yellow solid or oil
Purification Method Silica gel column chromatography

Troubleshooting and Protocol Validation

  • Low Yield:

    • Incomplete reaction: Ensure the Vilsmeier reagent is fully formed before adding the pyrrole. The reaction time may need to be extended. Monitor by TLC.

    • Decomposition of starting material: Maintain the recommended temperature during the addition of POCl₃ and the pyrrole solution. Overheating can lead to side reactions.

  • Formation of Multiple Products:

    • Isomeric products: While the 4-acylated product is expected to be major due to electronic effects, the formation of the 3-isomer is possible. Careful purification by column chromatography is essential.

    • Side reactions: The use of fresh, anhydrous solvents and reagents is critical to minimize side reactions.

  • Protocol Validation:

    • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • The regiochemistry of acylation can be unequivocally determined by 2D NMR techniques (e.g., NOESY or HMBC).

Conclusion

The Vilsmeier-Haack acylation provides a reliable and regioselective method for the synthesis of 4-acyl-1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. The protocol outlined in this application note is robust and can be adapted for the introduction of various acyl groups, providing a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel pyrrole-based therapeutic agents.

References

Sources

Application

The Strategic Role of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in Modern Medicinal Chemistry

Abstract This technical guide delineates the strategic importance and practical application of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde as a pivotal building block in medicinal chemistry. The inherent reactivity of its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic importance and practical application of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde as a pivotal building block in medicinal chemistry. The inherent reactivity of its aldehyde functional group, coupled with the substituted pyrrole core, renders it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] This document provides a comprehensive overview of its synthesis, core reactivity, and a detailed protocol for its application in the conceptual synthesis of advanced anti-inflammatory agents, drawing parallels to the established synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage substituted pyrroles in the discovery of novel therapeutics.

Introduction: The Pyrrole Scaffold in Drug Discovery

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in the development of agents targeting a wide range of diseases, including inflammatory conditions, cancer, and infectious diseases.[3] Pyrrole derivatives are known to exhibit a broad spectrum of biological activities, including the inhibition of key enzymes like cyclooxygenases (COX) and various protein kinases.[4][5][6]

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde emerges as a particularly valuable synthetic intermediate. The ethyl group at the 1-position and the methyl group at the 5-position provide steric and electronic modulation, influencing the molecule's reactivity and the properties of its downstream derivatives. The aldehyde at the 2-position is the primary site of chemical manipulation, allowing for the construction of more complex molecular architectures through reactions such as condensations, reductive aminations, and oxidations.[1][2]

Synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

The most direct and industrially scalable method for the synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 1-ethyl-2-methylpyrrole precursor. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8][9]

Underlying Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich pyrrole ring then acts as a nucleophile, attacking the iminium ion. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde. The regioselectivity of the formylation is directed by the activating effect of the nitrogen atom and the existing substituents on the pyrrole ring.

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Pyrrole 1-Ethyl-2-methylpyrrole Pyrrole->Intermediate + Vilsmeier Reagent Product 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H₂O) Knoevenagel_Application Aldehyde 1-Ethyl-5-methyl-1H- pyrrole-2-carbaldehyde Condensation_Product Knoevenagel Adduct (α,β-unsaturated ester) Aldehyde->Condensation_Product Malonic_Ester Diethyl Malonate Malonic_Ester->Condensation_Product Base Base (e.g., Piperidine) Base->Condensation_Product Catalyst Reduction Reduction (e.g., H₂, Pd/C) Condensation_Product->Reduction Hydrogenation Cyclization Intramolecular Cyclization Reduction->Cyclization Acid/Base Catalysis Final_Scaffold Pyranopyrrole Scaffold (Etodolac Analogue Core) Cyclization->Final_Scaffold

Sources

Method

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde for the synthesis of anti-inflammatory agents

Application Note & Protocol Guide Topic: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde: A Versatile Precursor for the Synthesis of Novel Anti-inflammatory Agents Audience: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde: A Versatile Precursor for the Synthesis of Novel Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its unique electronic properties and synthetic versatility make it an ideal starting point for the development of potent and selective modulators of inflammatory pathways. This application note provides a detailed guide on the utility of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, a key synthetic intermediate, for the generation of novel anti-inflammatory agents.[4] We present a validated protocol for the synthesis of this precursor and demonstrate its application in the synthesis of a representative pyrrole-based compound designed to target cyclooxygenase (COX) enzymes, critical mediators of the inflammatory response.[1][5]

Introduction: The Central Role of Pyrroles in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological response, but its chronic dysregulation underpins a vast array of human diseases, including arthritis, cardiovascular disease, and cancer.[1] A cornerstone of anti-inflammatory therapy has been the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[6] The discovery of two primary isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), revolutionized the field.[7] This led to the development of selective COX-2 inhibitors, aiming to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6][7]

Pyrrole-containing molecules like Tolmetin and Ketorolac are established NSAIDs, demonstrating the scaffold's clinical relevance.[2][5] The aldehyde functionality at the 2-position of the pyrrole ring, as seen in 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, offers a reactive handle for extensive chemical elaboration, enabling the synthesis of diverse compound libraries for screening and optimization.[4][8][9] This guide will elucidate the synthetic pathways and methodologies to leverage this versatile building block in the quest for next-generation anti-inflammatory therapeutics.

Synthesis of the Key Precursor: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

The most efficient and widely adopted method for introducing a formyl group at the 2-position of an electron-rich pyrrole ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The underlying principle involves the creation of a highly electrophilic chloroiminium ion, which is readily attacked by the pyrrole ring.

Synthetic Workflow: Vilsmeier-Haack Formylation

The synthesis begins with the formation of the Vilsmeier reagent, followed by electrophilic substitution onto the N-ethyl-2-methylpyrrole substrate. A final hydrolysis step liberates the desired aldehyde.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Pyrrole N-Ethyl-2-methylpyrrole Pyrrole->Intermediate + Vilsmeier Reagent Product 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Intermediate->Product + H₂O (Work-up) cluster_cox Cyclooxygenase (COX) Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Prost_Homeo Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Prost_Homeo Prost_Inflam Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prost_Inflam NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen, Tolmetin) NSAIDs->COX1 NSAIDs->COX2 Coxibs Selective COX-2 Inhibitors (e.g., Celecoxib, Pyrrole Analogs) Coxibs->COX2

Sources

Application

Application Notes and Protocols: The Strategic Use of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in the Synthesis of Advanced Aromatic Compounds

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. This versat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. This versatile heterocyclic aldehyde serves as a pivotal building block for a diverse range of complex aromatic and heteroaromatic systems. We will delve into the strategic considerations for its use, the causal factors behind key experimental choices, and provide detailed, field-proven protocols for its synthesis and subsequent transformation into high-value aromatic compounds. The protocols are designed to be self-validating, with an emphasis on reaction monitoring, purification, and characterization to ensure reproducibility and high purity of the final products.

Introduction: The Unique Value Proposition of a Substituted Pyrrole Aldehyde

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active natural products.[1][2] Its unique electronic properties, including its π-excessive nature, allow it to engage in crucial biological interactions, such as hydrogen bonding, which is essential for drug-target binding.[1] The introduction of specific substituents onto the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic profile, profoundly influencing its pharmacological activity.[3]

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a particularly valuable synthon for several key reasons:

  • Strategic Substitution: The N-ethyl group enhances lipophilicity compared to an N-H or N-methyl pyrrole, which can be crucial for membrane permeability and oral bioavailability. The C5-methyl group provides steric bulk and, more importantly, blocks the highly reactive C5 position, directing further electrophilic substitution or condensation reactions exclusively to the C2-aldehyde.

  • Modulated Reactivity: The pyrrole ring is an electron-rich heteroaromatic system. This inherent electron-donating character reduces the electrophilicity of the C2-carbaldehyde's carbonyl carbon compared to benzaldehyde.[2] This attenuated reactivity can be advantageous, allowing for more selective transformations under milder conditions. The alkyl groups at the N1 and C5 positions further enhance the electron-donating nature of the ring, a factor that must be considered when designing subsequent reactions.[4]

  • Synthetic Handle: The C2-carbaldehyde is a versatile functional group, primed for conversion into a wide array of other functionalities. It is an ideal electrophile for carbon-carbon bond-forming reactions, such as the Knoevenagel condensation and Wittig reaction, which are powerful tools for constructing extended aromatic systems.[5][6]

This guide will first detail the efficient synthesis of the title compound via the Vilsmeier-Haack reaction, followed by step-by-step protocols for its application in synthesizing cyanovinyl-substituted aromatics and stilbene analogues.

Synthesis of the Core Building Block: 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

The most direct and industrially scalable method for the formylation of electron-rich pyrroles is the Vilsmeier-Haack reaction.[7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring.[8]

Mechanistic Rationale

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent). The electron-rich pyrrole ring then acts as a nucleophile, attacking the iminium ion. For N-alkylpyrroles, this attack preferentially occurs at the C2 position. The presence of an alkyl group at C5, as in our precursor 1-ethyl-2-methylpyrrole, ensures exclusive formylation at the other α-position (C2). Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The N-ethyl and C5-methyl groups, being electron-donating, activate the pyrrole ring towards this electrophilic substitution, often allowing for milder reaction conditions compared to less substituted pyrroles.[1]

Diagram 1: Vilsmeier-Haack Synthesis Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl3 POCl3 Pyrrole 1-Ethyl-2-methylpyrrole Iminium Iminium Salt Intermediate Pyrrole->Iminium + Vilsmeier Reagent Product 1-Ethyl-5-methyl-1H-pyrrole- 2-carbaldehyde Iminium->Product + H2O (Workup)

Caption: Workflow for the Vilsmeier-Haack formylation of 1-ethyl-2-methylpyrrole.

Detailed Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-Ethyl-2-methylpyrrole (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)

  • Phosphoryl chloride (POCl₃) (1.2 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium acetate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-2-methylpyrrole (1.0 eq) and anhydrous DCE. Cool the solution to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: In a separate flask, add anhydrous DMF (3.0 eq) and cool to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition: Add the pre-formed Vilsmeier reagent to the dropping funnel and add it dropwise to the stirred pyrrole solution over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and neutralize the acid. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde as a liquid.[9]

Self-Validation:

  • TLC Monitoring: Compare the crude reaction mixture to the starting material spot. A new, more polar spot should appear, and the starting material spot should disappear upon completion.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show a characteristic aldehyde proton signal around 9.5 ppm.

Application I: Knoevenagel Condensation for Cyanovinyl Aromatics

The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[5] This reaction is ideal for converting 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde into α,β-unsaturated systems, which are precursors to many pharmaceuticals.

Mechanistic Rationale

The base (e.g., piperidine or DBU) deprotonates the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion.[10] This nucleophile then attacks the electrophilic carbonyl carbon of the pyrrole aldehyde. As previously noted, the electron-donating pyrrole ring makes this carbonyl less electrophilic than in benzaldehyde, which may necessitate slightly more forcing conditions or longer reaction times.[2] The resulting aldol-type intermediate rapidly undergoes dehydration to yield the stable, conjugated cyanovinylpyrrole product.

Diagram 2: Knoevenagel Condensation Mechanism

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Nucleophile) Methylene->Enolate + Base Base Base Intermediate Aldol Intermediate Enolate->Intermediate + Aldehyde Aldehyde Pyrrole Aldehyde Product Cyanovinylpyrrole Product Intermediate->Product - H2O

Caption: Key steps in the base-catalyzed Knoevenagel condensation.

Detailed Protocol: Synthesis of 2-(1-Ethyl-5-methyl-1H-pyrrol-2-yl)ethene-1,1-dicarbonitrile

Materials:

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

  • Ice-water bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and malononitrile (1.05 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80 °C). Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[11]

  • Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization of the product.

  • Purification: Collect the precipitated solid by suction filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum. If the product does not precipitate, the reaction mixture can be concentrated and purified by column chromatography.

Self-Validation:

  • Physical Change: The formation of a precipitate upon cooling is a strong indicator of product formation.

  • Characterization: Confirm the structure via NMR, IR, and MS. The IR spectrum should show a strong nitrile (C≡N) stretch around 2220 cm⁻¹. The ¹H NMR will show the disappearance of the aldehyde proton and the appearance of a new vinyl proton signal.

Application II: Wittig Reaction for Stilbene Analogues

The Wittig reaction is a highly reliable method for synthesizing alkenes from carbonyl compounds and phosphorus ylides.[6] It is particularly useful for creating stilbene-like structures, where an aromatic aldehyde is converted into a vinyl-arene, a common motif in pharmacologically active molecules.[1]

Mechanistic Rationale

The reaction begins with the deprotonation of a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) by a strong base to form the phosphorus ylide. The nucleophilic ylide attacks the carbonyl carbon of the pyrrole aldehyde to form a betaine intermediate. This intermediate collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the extremely stable P=O double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[12]

Diagram 3: Wittig Reaction Logical Flow

G Phosphonium Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide Phosphonium->Ylide + Base Base Strong Base (e.g., n-BuLi, NaOH) Betaine Betaine Intermediate Ylide->Betaine + Aldehyde Aldehyde 1-Ethyl-5-methyl-1H-pyrrole- 2-carbaldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Product Pyrrole Stilbene Analog Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Logical progression of the Wittig reaction to form a stilbene analog.

Detailed Protocol: Synthesis of 1-Ethyl-5-methyl-2-(2-phenylethenyl)-1H-pyrrole

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

  • Dichloromethane (DCM)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Water

  • 1-Propanol

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.1 eq), 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq), and dichloromethane (DCM). Stir to dissolve.

  • Base Addition: Using a syringe or dropping funnel, add 50% aqueous NaOH solution dropwise to the vigorously stirred reaction mixture.[6]

  • Reaction: After the addition is complete, continue to stir vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.

  • Work-up: Add water and additional DCM to the reaction flask. Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by recrystallization from a solvent such as 1-propanol or by column chromatography on silica gel. The triphenylphosphine oxide is significantly more polar than the stilbene product.

Self-Validation:

  • TLC Analysis: The product spot should be significantly less polar than the triphenylphosphine oxide byproduct.

  • Characterization: The ¹H NMR spectrum will confirm the formation of the vinyl group, with characteristic coupling constants for the cis or trans isomer. The aldehyde proton signal will be absent. Mass spectrometry will confirm the molecular weight of the product.

Data Summary and Comparison

ParameterVilsmeier-Haack SynthesisKnoevenagel CondensationWittig Reaction
Starting Material 1-Ethyl-2-methylpyrrole1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde
Key Reagents POCl₃, DMFMalononitrile, PiperidineBenzyltriphenylphosphonium chloride, NaOH
Reaction Type Electrophilic SubstitutionCondensationOlefination
Typical Solvent DCEEthanolDCM
Temperature 0 °C to RTReflux (~80 °C)Room Temperature
Key Product Feature Introduction of -CHO groupFormation of C=C(CN)₂Formation of C=CH(Ph)
Primary Byproduct H₃PO₄, Dimethylamine HClWaterTriphenylphosphine oxide

Conclusion

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a strategically designed building block that offers significant advantages in the synthesis of complex aromatic compounds. Its tailored substitution pattern directs reactivity and modulates the electronic properties of the key carbaldehyde functional group. The Vilsmeier-Haack, Knoevenagel, and Wittig reactions provide reliable and scalable pathways to first synthesize this aldehyde and then elaborate it into diverse molecular architectures. The detailed protocols provided herein, grounded in established chemical principles, offer a robust framework for researchers to leverage this versatile intermediate in pharmaceutical discovery and materials science.

References

  • Redzicka A., Szczukowski Ł., Kochel A. (2022). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. Available at: [Link]

  • Srivastava, A., & Lee, Y. R. (2018). Synthetic approaches toward stilbenes and their related structures. PubMed Central. Available at: [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. Retrieved from [Link]

  • University of Wisconsin-Stout. (2017). A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]

  • MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Available at: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • MDPI. (2021). Recent Developments on Five-Component Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. Retrieved from [Link]

  • ResearchGate. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Retrieved from [Link]

  • PubMed. (2008). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2019). A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with malononitrile or ethyl cyanoacetate catalyzed by MgO in CH3CN. Retrieved from [Link]

  • PubMed Central. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Available at: [Link]

  • Canadian Journal of Chemistry. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Methylpyrrole-2-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Retrieved from [Link]

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  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

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  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]

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Method

Application Notes and Protocols for Cycloaddition Reactions with Pyrrole-2-carbaldehydes

Foreword: The Strategic Value of Pyrrole-Based Cycloadducts For the discerning researcher in medicinal chemistry and drug development, the pyrrole scaffold is a cornerstone of molecular design. Its presence in a vast arr...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Pyrrole-Based Cycloadducts

For the discerning researcher in medicinal chemistry and drug development, the pyrrole scaffold is a cornerstone of molecular design. Its presence in a vast array of natural products and pharmaceuticals underscores its privileged status. Pyrrole-2-carbaldehyde, in particular, serves as a versatile and highly strategic starting material. Its unique electronic properties, featuring an electron-rich heterocyclic ring juxtaposed with an electron-withdrawing formyl group, open up a rich landscape of chemical transformations. Among these, cycloaddition reactions stand out as powerful tools for rapidly building molecular complexity, yielding fused and spirocyclic systems with a high degree of stereochemical control. These resulting polycyclic structures are of immense interest as they often form the core of biologically active molecules.

This guide provides an in-depth exploration of the experimental procedures for conducting cycloaddition reactions with pyrrole-2-carbaldehydes. Moving beyond a mere recitation of steps, we will delve into the underlying principles, the rationale behind experimental choices, and the critical techniques for characterization, empowering you to confidently and successfully employ these reactions in your own research endeavors.

I. Mechanistic Foundations: Understanding the Reactivity of Pyrrole-2-carbaldehyde in Cycloadditions

The reactivity of pyrrole-2-carbaldehyde in cycloaddition reactions is a fascinating interplay of its aromaticity and the electronic influence of the formyl group. While the pyrrole ring possesses diene character, its aromaticity can render it less reactive than a simple diene in [4+2] Diels-Alder reactions. The electron-withdrawing nature of the carbaldehyde group can further modulate this reactivity.

A. The Dual Role of the Formyl Group

The formyl group at the C2 position exerts two primary effects:

  • Electronic Deactivation: As an electron-wthdrawing group, the formyl moiety reduces the electron density of the pyrrole ring, which can decrease its reactivity as a diene in normal-electron-demand Diels-Alder reactions.

  • Activation of the Dipolarophile/Dienophile: In many instances, the pyrrole-2-carbaldehyde itself, or a derivative, acts as the dipolarophile or dienophile. The formyl group, in these cases, activates the adjacent double bond towards cycloaddition.

B. Key Cycloaddition Pathways

Two major cycloaddition pathways are particularly relevant for pyrrole-2-carbaldehydes:

  • [4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the pyrrole ring can act as a 4π component (diene) reacting with a 2π component (dienophile). Due to the aromaticity of the pyrrole ring, these reactions can be challenging and may require forcing conditions or specific activation strategies, such as the use of Lewis acids.[1]

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is a highly versatile method for constructing five-membered rings. In the context of pyrrole-2-carbaldehyde, this often involves the in-situ generation of a 1,3-dipole, such as an azomethine ylide, which then reacts with a dipolarophile. The pyrrole-2-carbaldehyde can be a precursor to the 1,3-dipole or can act as the dipolarophile.[2][3]

Below is a generalized workflow for a typical cycloaddition reaction involving a pyrrole-2-carbaldehyde derivative.

Caption: Generalized workflow for cycloaddition reactions.

II. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for key cycloaddition reactions involving pyrrole-2-carbaldehyde and its derivatives.

Protocol 1: [3+2] Intramolecular 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol details the synthesis of a pyrrolo[2,3-a]pyrrolizidine derivative via an intramolecular 1,3-dipolar cycloaddition, a powerful strategy for constructing fused heterocyclic systems. The azomethine ylide is generated in situ from N-alkenylpyrrole-2-carbaldehyde and sarcosine.[2]

Reaction Scheme:

Caption: [3+2] Intramolecular 1,3-Dipolar Cycloaddition.

Materials and Reagents:

  • N-alkenylpyrrole-2-carbaldehyde (1.0 equiv)

  • Sarcosine (1.2 equiv)

  • Toluene (or other suitable high-boiling solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-alkenylpyrrole-2-carbaldehyde (1.0 equiv) and sarcosine (1.2 equiv).

  • Solvent Addition: Add a suitable volume of toluene to achieve a concentration of approximately 0.1 M.

  • Heating: Heat the reaction mixture to 85 °C and maintain this temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation. The reaction is generally complete within 3-4 hours.[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system will depend on the specific substrate but a gradient of ethyl acetate in hexanes is often effective.[4]

Causality Behind Experimental Choices:

  • Solvent: Toluene is a common choice due to its relatively high boiling point, which allows for the thermal generation of the azomethine ylide, and its ability to dissolve the reactants. Other solvents like methanol and acetonitrile can also be used, but reaction rates and yields may vary.[2]

  • Temperature: The reaction is heated to 85 °C to facilitate the decarboxylative condensation of the aldehyde and sarcosine to form the azomethine ylide intermediate.[2]

  • Stoichiometry: A slight excess of sarcosine is used to ensure complete conversion of the starting aldehyde.

Protocol 2: [4+2] Diels-Alder Reaction with an Activated Dienophile

This protocol describes a general approach for the Diels-Alder reaction of an N-protected pyrrole-2-carbaldehyde with a reactive dienophile, such as N-phenylmaleimide. The N-protecting group is crucial for modulating the reactivity of the pyrrole ring.

Materials and Reagents:

  • N-Boc-pyrrole-2-carbaldehyde (or other N-protected derivative) (1.0 equiv)

  • N-phenylmaleimide (1.1 equiv)

  • High-boiling solvent (e.g., xylene, o-dichlorobenzene)

  • Lewis acid catalyst (optional, e.g., ZnCl₂, AlCl₃)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected pyrrole-2-carbaldehyde (1.0 equiv) in the chosen high-boiling solvent.

  • Addition of Dienophile: Add N-phenylmaleimide (1.1 equiv) to the solution.

  • Catalyst Addition (Optional): If a Lewis acid catalyst is used, it should be added at this stage. The amount of catalyst will need to be optimized for the specific reaction.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC. These reactions can often require prolonged heating.

  • Work-up:

    • Cool the reaction to room temperature.

    • If a Lewis acid was used, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the nature of the catalyst.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude adduct by column chromatography on silica gel.[5]

Causality Behind Experimental Choices:

  • N-Protecting Group: An electron-withdrawing N-protecting group, such as Boc (tert-butyloxycarbonyl) or a sulfonyl group, can decrease the aromaticity of the pyrrole ring, making it more reactive as a diene.

  • Solvent: High-boiling solvents are often necessary to provide the thermal energy required to overcome the activation barrier of the Diels-Alder reaction with the relatively unreactive pyrrole diene.

  • Lewis Acid Catalyst: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the reaction.[1] However, care must be taken as Lewis acids can also promote side reactions.

III. Data Presentation and Characterization

Thorough characterization of the cycloadducts is essential to confirm their structure and stereochemistry. A combination of spectroscopic techniques is typically employed.

A. Summary of Reaction Conditions and Yields

The following table summarizes typical conditions and outcomes for the cycloaddition reactions discussed.

Reaction TypePyrrole DerivativeDipolarophile/DienophileCatalystSolventTemp (°C)Time (h)Yield (%)Reference
[3+2] IntramolecularN-alkenylpyrrole-2-carbaldehyde(internal)NoneToluene85380-92[2]
[4+2] Diels-AlderN-Boc-pyrroleN-phenylmaleimideNoneXylene14024Moderate[6][7]
[6+2] CycloadditionPyrrole-2-carbinolAryl acetaldehydeBINOL-phosphoric acido-xyleneRT12-2450-70[8]
B. Spectroscopic Characterization of Cycloadducts

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is invaluable for determining the structure and relative stereochemistry of the cycloadduct. Key features to look for include:

    • The disappearance of the olefinic protons of the dipolarophile/dienophile.

    • The appearance of new aliphatic protons in the newly formed ring system.

    • Changes in the chemical shifts and coupling constants of the pyrrole ring protons.

    • The aldehyde proton signal (typically around 9.5 ppm) will be retained if it is not involved in the reaction.[9]

  • ¹³C NMR: The carbon NMR spectrum will show the appearance of new sp³-hybridized carbon signals corresponding to the newly formed ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity of the atoms in the cycloadduct.

2. Infrared (IR) Spectroscopy:

  • The IR spectrum can confirm the presence of key functional groups. For example:

    • The carbonyl stretch of the aldehyde group (around 1670 cm⁻¹).

    • The C=O stretches of an imide in a Diels-Alder adduct (around 1700-1780 cm⁻¹).[10]

    • The N-H stretch of the pyrrole ring (around 3300-3500 cm⁻¹) if it is not substituted.

3. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, which confirms its elemental composition.

  • The fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for pyrrole derivatives include the loss of side chains and cleavage of the heterocyclic ring.[11]

IV. Self-Validating Systems and Trustworthiness

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's success. The purification by column chromatography provides a means to isolate the desired product from any side products or unreacted starting materials. Finally, the comprehensive spectroscopic characterization provides definitive proof of the structure and purity of the final cycloadduct. By following these steps, researchers can have a high degree of confidence in the outcome of their experiments.

V. Conclusion

Cycloaddition reactions of pyrrole-2-carbaldehydes offer a powerful and versatile strategy for the synthesis of complex, nitrogen-containing heterocyclic scaffolds. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can efficiently construct a diverse range of molecules with potential applications in drug discovery and materials science. This guide provides a solid foundation of proven protocols and expert insights to facilitate the successful implementation of these valuable synthetic transformations.

References

  • Liu, H., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2651-2658. [Link]

  • Jung, M. E., & Rohloff, J. C. (1984). Intramolecular Diels-Alder chemistry of pyrroles. Journal of the Chemical Society, Chemical Communications, (9), 630-631. [Link]

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  • Cravotto, G., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 64. [Link]

  • Ueda, M., et al. (2013). Cycloaddition reactions of azide, furan, and Pyrrole Units with Benzynes generated by the hexadehydro-diels-alder reaction. The Journal of Organic Chemistry, 78(23), 11897-11906. [Link]

  • Pop, A., et al. (2014). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. Molecules, 19(9), 14936-14948. [Link]

  • Cui, H., et al. (2022). Recent progress in synthesis of pyrrolo[2,1-a]isoquinolines. Organic & Biomolecular Chemistry, 20(14), 2779-2801. [Link]

  • Rajendra Prasad, K. J., et al. (2014). A facile regioselective 1,3-dipolar cycloaddition protocol for the synthesis of new class of quinolinyl dispiro heterocycles. Tetrahedron Letters, 55(30), 4165-4169. [Link]

  • Banert, K., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-475. [Link]

  • Wang, L., et al. (2017). Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journal of Organic Chemistry, 13, 239-246. [Link]

  • Schneider, C., et al. (2014). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 16(24), 6444-6447. [Link]

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74. [Link]

  • Tudor, R., et al. (2023). Revisiting Fused-Pyrrolo-1,10-Phenanthroline Derivatives: Novel Transformations and Stability Studies. ChemistryOpen, 12(5), e202300013. [Link]

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  • Krajnc, A., & Kovač, J. (2021). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Express Polymer Letters, 15(11), 1084-1097. [Link]

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Application

Scale-Up Synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde: An Application Note and Protocol

Introduction: The Significance of Substituted Pyrroles Substituted pyrrole-2-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functiona...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrroles

Substituted pyrrole-2-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of functional molecules. Their inherent reactivity makes them indispensable intermediates in the pharmaceutical and agrochemical industries, as well as in materials science. 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, in particular, is a key precursor for various therapeutic agents and specialized dyes. The development of a robust, scalable, and economically viable synthetic route is therefore of paramount importance for its industrial application.

This application note provides a comprehensive guide for the scale-up synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, targeting researchers, scientists, and professionals in drug development. We present a detailed two-step synthetic protocol, commencing with the Paal-Knorr synthesis of the requisite precursor, 1-ethyl-2,5-dimethylpyrrole, followed by its regioselective formylation via the Vilsmeier-Haack reaction. The rationale behind the choice of reagents, reaction conditions, and purification strategies is elucidated to ensure both scientific integrity and practical applicability for large-scale production.

Synthetic Strategy: A Two-Pronged Approach to the Target Molecule

The synthesis is strategically divided into two distinct stages: the construction of the substituted pyrrole core and the subsequent introduction of the aldehyde functionality. This approach allows for better control over each transformation and facilitates purification of the intermediate and final products.

  • Step 1: Paal-Knorr Synthesis of 1-Ethyl-2,5-dimethylpyrrole. The Paal-Knorr synthesis is a classic and highly efficient method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] In this protocol, 2,5-hexanedione is condensed with ethylamine under mildly acidic conditions to afford the N-ethylated pyrrole derivative. This reaction is known for its high yields and relatively simple work-up procedure, making it amenable to scale-up.[3]

  • Step 2: Vilsmeier-Haack Formylation. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring. For 1-substituted-2,5-dimethylpyrroles, the formylation occurs regioselectively at one of the equivalent α-positions (C2 or C5), yielding the desired 2-carbaldehyde.[5]

Experimental Protocols

Part 1: Scale-up Synthesis of 1-Ethyl-2,5-dimethylpyrrole

This protocol describes the synthesis of the pyrrole precursor on a 1-mole scale.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
2,5-Hexanedione114.14114.1 g1.0≥98%
Ethylamine (70% in H₂O)45.08~97 mL1.570%
Glacial Acetic Acid60.0560 mL1.05≥99.7%
Ethanol46.07500 mL-≥99.5%
Diethyl Ether74.12As needed-Laboratory Grade
Saturated NaCl solution-As needed--
Anhydrous MgSO₄120.37As needed--

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 2,5-hexanedione (114.1 g, 1.0 mol) and ethanol (500 mL).

  • Addition of Amine: Begin stirring the solution and add the ethylamine solution (~97 mL, 1.5 mol) dropwise via the dropping funnel over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.

  • Acid Catalyst Addition: After the addition of ethylamine is complete, add glacial acetic acid (60 mL, 1.05 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 9:1).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure.

  • Extraction: To the remaining residue, add 500 mL of water and 300 mL of diethyl ether. Transfer to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 150 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with 200 mL of saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 1-ethyl-2,5-dimethylpyrrole as a colorless to pale yellow liquid.

Expected Yield: 80-90%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Workflow for Paal-Knorr Synthesis:

Paal_Knorr_Synthesis reagents 2,5-Hexanedione Ethylamine Ethanol, Acetic Acid reaction_setup Combine Reagents in Reaction Vessel reagents->reaction_setup reflux Heat to Reflux (4-6 hours) reaction_setup->reflux workup Solvent Removal (Rotary Evaporator) reflux->workup extraction Aqueous Work-up & Extraction with Diethyl Ether workup->extraction purification Drying and Vacuum Distillation extraction->purification product 1-Ethyl-2,5-dimethylpyrrole purification->product

Caption: Paal-Knorr synthesis workflow.

Part 2: Scale-up Synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

This protocol details the formylation of the previously synthesized pyrrole on a 0.8-mole scale.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPurity
1-Ethyl-2,5-dimethylpyrrole123.2098.6 g0.8As synthesized
Phosphorus oxychloride (POCl₃)153.33135.0 g (82.3 mL)0.88≥99%
N,N-Dimethylformamide (DMF)73.09300 mL-Anhydrous, ≥99.8%
Dichloromethane (DCM)84.93400 mL-Anhydrous, ≥99.8%
Sodium Acetate Trihydrate136.08440 g3.23≥99%
Deionized Water18.02As needed--
Saturated NaHCO₃ solution-As needed--
Anhydrous Na₂SO₄142.04As needed--

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Inert gas (Nitrogen or Argon) inlet

  • Ice-salt bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system or distillation apparatus

Protocol:

  • Vilsmeier Reagent Preparation: In a 2 L three-necked round-bottom flask flushed with an inert gas and equipped with a mechanical stirrer, dropping funnel, and thermometer, place anhydrous DMF (300 mL). Cool the flask in an ice-salt bath to 0°C.

  • Slowly add phosphorus oxychloride (82.3 mL, 0.88 mol) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C.[6] The formation of the Vilsmeier reagent is exothermic. Stir the resulting mixture at 0-5°C for 30 minutes.

  • Pyrrole Addition: To the freshly prepared Vilsmeier reagent, add a solution of 1-ethyl-2,5-dimethylpyrrole (98.6 g, 0.8 mol) in anhydrous dichloromethane (400 mL) dropwise over 1 hour, maintaining the temperature between 0-5°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-45°C and stir for 2-4 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 8:2).

  • Hydrolysis (Quenching): Cool the reaction mixture back down to 0°C in an ice bath. Prepare a solution of sodium acetate trihydrate (440 g) in 1 L of deionized water. Slowly and carefully add the sodium acetate solution to the reaction mixture. This step is exothermic and will generate gas; ensure adequate venting.

  • Heating: After the addition is complete, heat the biphasic mixture to 60-70°C for 1 hour with vigorous stirring to ensure complete hydrolysis of the iminium salt intermediate.

  • Work-up and Extraction: Cool the mixture to room temperature and transfer it to a large separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 200 mL portions of DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with 300 mL of water and 300 mL of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, a dark oil, can be purified by either vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde as a yellow to brown liquid.[7]

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Workflow for Vilsmeier-Haack Formylation:

Vilsmeier_Haack_Formylation reagents POCl₃ Anhydrous DMF vilsmeier_prep Prepare Vilsmeier Reagent (0-10°C) reagents->vilsmeier_prep pyrrole_add Add 1-Ethyl-2,5-dimethylpyrrole in DCM (0-5°C) vilsmeier_prep->pyrrole_add reaction Warm to RT, then Heat to 40-45°C (2-4 hours) pyrrole_add->reaction hydrolysis Quench with aq. Sodium Acetate & Heat (60-70°C) reaction->hydrolysis extraction Aqueous Work-up & Extraction with DCM hydrolysis->extraction purification Drying and Purification (Distillation or Chromatography) extraction->purification product 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde purification->product

Caption: Vilsmeier-Haack formylation workflow.

Scale-Up Considerations and Safety

Scaling up chemical syntheses from the laboratory bench to pilot plant or industrial production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the Paal-Knorr Synthesis:

  • Exothermicity: The initial reaction between the amine and the dicarbonyl can be exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a jacketed reactor with controlled cooling is recommended.

  • Solvent Selection: While ethanol is a suitable solvent, for very large scales, a solvent with a higher boiling point might be considered for better temperature control. However, the environmental impact and ease of removal should be taken into account. Greener alternatives like water or ionic liquids have also been explored for this reaction.[2][8]

  • Agitation: Effective mixing is essential to ensure homogeneity, especially during the initial addition of reagents. Inadequate stirring can lead to localized overheating and side product formation.

For the Vilsmeier-Haack Reaction:

  • Reagent Handling: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield. Anhydrous conditions are critical for the formation of the Vilsmeier reagent.

  • Thermal Hazards: The formation of the Vilsmeier reagent is highly exothermic. On a large scale, the addition of POCl₃ to DMF must be slow and with efficient cooling to prevent a runaway reaction. The subsequent formylation and hydrolysis steps are also exothermic and require careful temperature management.

  • Gas Evolution: The hydrolysis step can release gaseous byproducts. The reactor must be equipped with a proper venting system to handle the pressure increase.

  • Alternative Procedures: For industrial-scale production, continuous flow chemistry offers a safer alternative to batch processing for the Vilsmeier-Haack reaction. In a flow reactor, small amounts of reagents are mixed and reacted continuously, which significantly improves heat transfer and minimizes the accumulation of hazardous intermediates.

Conclusion

The two-step synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde presented in this application note provides a reliable and scalable route to this valuable intermediate. The Paal-Knorr synthesis offers an efficient method for constructing the substituted pyrrole core, while the Vilsmeier-Haack reaction allows for the regioselective introduction of the aldehyde functionality. By adhering to the detailed protocols and giving due consideration to the scale-up and safety aspects discussed, researchers and drug development professionals can confidently produce this key building block for their synthetic endeavors.

References

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Amarnath, V., & Amarnath, K. (1991). Paal-Knorr pyrrole synthesis. Journal of Organic Chemistry, 56(24), 6924-6927.
  • Scribd. (n.d.). Paal-Knorr Reaction in The Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Paal–Knorr Pyrroles Synthesis: A Green Perspective. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Method

Analytical methods for quantification of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in reaction mixtures

Application Note & Protocol Analytical Methods for the Quantification of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in Reaction Mixtures Abstract This comprehensive guide provides detailed analytical methodologies for th...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Analytical Methods for the Quantification of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in Reaction Mixtures

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, a key intermediate in pharmaceutical and organic synthesis.[1][2] Recognizing the critical need for precise monitoring of this compound in reaction mixtures to control process parameters and ensure product quality, this document outlines two robust and validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, from sample preparation to data analysis. Furthermore, this guide delves into the principles behind the chosen methodologies, method validation according to ICH guidelines, and practical troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Significance of Quantifying 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a fundamental building block in the synthesis of a wide array of complex organic molecules. Its applications span from the development of novel pharmaceuticals, including anti-inflammatory and analgesic drugs, to the creation of unique aromatic compounds in the flavor and fragrance industry.[1][2] The precise quantification of this aldehyde in reaction mixtures is paramount for several reasons:

  • Reaction Monitoring: Tracking the consumption of the aldehyde provides real-time insights into reaction kinetics and progress.

  • Yield and Purity Assessment: Accurate quantification is essential for determining the yield of subsequent products and assessing the purity of the reaction mixture.

  • Process Optimization: Understanding the concentration of the aldehyde allows for the fine-tuning of reaction conditions to maximize yield and minimize by-product formation.

  • Quality Control: Ensuring the complete consumption or specified residual amount of the starting material is a critical quality control parameter in multi-step syntheses.

This application note provides the necessary tools for researchers to implement reliable analytical methods for the quantification of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, thereby enhancing the efficiency and reproducibility of their synthetic processes.

Principles of Analysis: Choosing the Right Technique

The choice of analytical technique for quantifying 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde depends on several factors, including the complexity of the reaction matrix, the required sensitivity, and the available instrumentation. This guide focuses on two widely accessible and powerful techniques: HPLC-UV for its simplicity and robustness, and GC-MS for its high sensitivity and specificity, particularly for volatile compounds.[3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components in a mixture.[5] For 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, which possesses a chromophore due to its conjugated system, UV detection is a straightforward and effective quantification method. The separation is typically achieved using a reversed-phase column, where the analyte partitions between a nonpolar stationary phase and a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates volatile compounds in the gas phase and detects them using mass spectrometry.[3] While aldehydes can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can overcome these limitations.[6] Derivatization converts the aldehyde into a more stable and volatile derivative, improving its chromatographic behavior and enabling reliable quantification.[6][7]

Detailed Experimental Protocols

Method 1: Quantification by HPLC-UV

This protocol provides a step-by-step guide for the analysis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde using HPLC-UV.

3.1.1. Materials and Reagents

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (analytical standard, purity ≥95%)[8]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • 0.22 µm syringe filters[9]

  • Volumetric flasks and pipettes

  • HPLC vials

3.1.2. Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 290-310 nm for this class of compounds).

3.1.3. Sample Preparation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis ReactionMixture 1. Aliquot Reaction Mixture Dilution 2. Dilute with Mobile Phase ReactionMixture->Dilution Known Volume Filter 3. Filter through 0.22 µm Syringe Filter Dilution->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection Separate->Detect Quantify 7. Quantify using Calibration Curve Detect->Quantify

Caption: HPLC-UV sample preparation and analysis workflow.

3.1.4. Step-by-Step Protocol

  • Standard Preparation: Prepare a stock solution of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Carefully withdraw a precise aliquot (e.g., 100 µL) from the reaction mixture.

    • Dilute the aliquot with the mobile phase in a volumetric flask to a known volume to bring the analyte concentration within the calibration range.[10]

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[5][9]

  • Analysis:

    • Set up the HPLC system with the specified conditions.

    • Inject the calibration standards, followed by the prepared samples.

    • Record the chromatograms and integrate the peak area corresponding to 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the prepared samples from the calibration curve and the measured peak areas.

    • Calculate the original concentration in the reaction mixture by applying the dilution factor.

Method 2: Quantification by GC-MS with Derivatization

This protocol is suitable for trace-level quantification and provides higher specificity. It involves a derivatization step to improve the volatility and thermal stability of the aldehyde.[6]

3.2.1. Materials and Reagents

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (analytical standard, purity ≥95%)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (derivatizing agent)[6]

  • Pyridine (or other suitable base)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and GC vials

3.2.2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized analyte.

3.2.3. Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Aliquot 1. Aliquot Reaction Mixture Dilute 2. Dilute in Solvent Aliquot->Dilute AddReagents 3. Add PFBHA & Pyridine Dilute->AddReagents React 4. Heat to Form Oxime Derivative AddReagents->React Extract 5. Liquid-Liquid Extraction React->Extract Dry 6. Dry with Na2SO4 Extract->Dry Inject 7. Inject into GC-MS Dry->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection (SIM) Separate->Detect Quantify 10. Quantify using Calibration Curve Detect->Quantify

Caption: GC-MS derivatization and analysis workflow.

3.2.4. Step-by-Step Protocol

  • Standard and Sample Preparation: Prepare a stock solution of the aldehyde and a series of calibration standards in a suitable solvent like ethyl acetate.

  • Derivatization:

    • To a known volume of each standard and sample in a vial, add a solution of PFBHA in pyridine.

    • Seal the vials and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the oximation reaction.[6]

    • After cooling, perform a liquid-liquid extraction with a non-polar solvent like hexane to isolate the derivative.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Analysis:

    • Transfer the final extract to a GC vial.

    • Inject an aliquot into the GC-MS system operating under the specified conditions.

    • Identify the derivative peak based on its retention time and characteristic mass fragments.

  • Quantification:

    • Create a calibration curve by plotting the peak area of the selected ion versus the concentration of the derivatized standards.

    • Calculate the concentration of the derivatized analyte in the samples.

    • Back-calculate the original concentration of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in the reaction mixture.

Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated according to the International Council for Harmonisation (ICH) guidelines.[11][12][13][14] The key validation parameters are summarized below.

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interference at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature.

Table 1: Method Validation Parameters based on ICH Q2(R2) Guidelines.[11][14]

Troubleshooting

Problem Potential Cause Solution
HPLC: Poor Peak Shape (Tailing or Fronting) Column degradation, inappropriate mobile phase pH, sample overload.Replace column, adjust mobile phase pH, inject a smaller sample volume.
HPLC: Drifting Retention Times Leak in the system, column temperature fluctuations, mobile phase composition change.Check for leaks, ensure stable column temperature, prepare fresh mobile phase.
GC-MS: Low or No Signal Incomplete derivatization, analyte degradation in the injector.Optimize derivatization conditions (time, temperature), use a lower injector temperature.
GC-MS: Ghost Peaks Carryover from previous injections, contaminated syringe or injector liner.Run blank injections, clean the syringe and injector liner.
Both: Inconsistent Results Inaccurate sample preparation, instrument instability.Review and standardize sample preparation protocols, perform system suitability tests.[15]

Table 2: Common Troubleshooting Scenarios.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in reaction mixtures. The choice between the two methods will depend on the specific requirements of the analysis, with HPLC-UV offering a simpler and more direct measurement, while GC-MS provides superior sensitivity and specificity. Proper method validation is crucial to ensure the integrity of the generated data. By following the outlined protocols and troubleshooting guidance, researchers and drug development professionals can achieve accurate and precise quantification, leading to better control and optimization of their synthetic processes.

References

  • Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
  • Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Benchchem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • van der Hage, E. R., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry.
  • ResearchGate. (2013). Are there any method to quantify aldehydes other than GC?.
  • Science.gov. (n.d.). quantitatively determine aldehydes: Topics by Science.gov.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • MDPI. (2019). Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates.
  • University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones.
  • Chem-Impex. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.
  • J&K Scientific. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.
  • ResearchGate. (2025). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples.
  • Sigma-Aldrich. (n.d.). 1-ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.
  • Santa Cruz Biotechnology. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.
  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • PubMed Central. (2022). Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process.
  • National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 5-methyl-.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • PubMed Central. (n.d.). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols.
  • Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Side Products in the Vilsmeier-Haack Reaction of N-Substituted Pyrroles

Welcome to the technical support center dedicated to navigating the complexities of the Vilsmeier-Haack reaction on N-substituted pyrroles. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of the Vilsmeier-Haack reaction on N-substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful formylation reaction and may encounter challenges with side product formation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the efficiency and selectivity of your reactions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the Vilsmeier-Haack formylation of N-substituted pyrroles, offering explanations for the underlying causes and actionable solutions.

Issue 1: Formation of a Mixture of 2- and 3-Formylpyrrole Isomers

Question: My reaction is producing a mixture of 2- and 3-formylpyrrole isomers, with the 2-formyl product being the major component. How can I improve the regioselectivity for the 3-position?

Root Cause Analysis: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] For pyrroles, the α-positions (C2 and C5) are electronically more activated and thus more susceptible to electrophilic attack than the β-positions (C3 and C4).[1] The N-substituent plays a crucial role in directing the formylation. While electronically, the C2 position is favored, steric hindrance from a bulky N-substituent can block the electrophile from attacking this position, thereby favoring formylation at the C3 position.[3]

Solutions & Preventative Measures:

  • Increase Steric Bulk on the Nitrogen: Employing a sterically demanding N-substituent is a common strategy to direct formylation to the C3 position.[3] For instance, switching from an N-methyl to an N-tert-butyl or N-triisopropylsilyl (TIPS) group can significantly enhance the yield of the 3-formylpyrrole.[3]

  • Utilize Sterically Crowded Formamides: In addition to modifying the pyrrole substrate, using a more sterically hindered formamide to generate the Vilsmeier reagent can also influence regioselectivity.[3] For example, replacing N,N-dimethylformamide (DMF) with a bulkier amide can favor attack at the less hindered C3 position of the pyrrole ring.[3]

Issue 2: Observation of Diformylated Byproducts

Question: I am observing the formation of a significant amount of a diformylated pyrrole byproduct in my reaction mixture. How can I minimize this?

Root Cause Analysis: The formation of diformylated products, typically 2,5-diformylpyrrole, occurs when the initially formed mono-formylated pyrrole is still sufficiently electron-rich to undergo a second formylation. This is more likely to happen if an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for an extended period.

Solutions & Preventative Measures:

  • Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent. Use a slight excess (typically 1.1 to 1.5 equivalents) relative to the pyrrole substrate. Running preliminary small-scale reactions can help determine the optimal ratio for your specific substrate.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC).[4] Quench the reaction as soon as the starting material is consumed to prevent the over-reaction of the desired mono-formylated product.

  • Temperature Control: Running the reaction at a lower temperature can sometimes help to slow down the second formylation reaction, which may have a higher activation energy.

Issue 3: Low or No Product Yield and Formation of Tarry Materials

Question: My reaction is yielding very little of the desired product and is instead producing a dark, tarry substance. What could be the cause?

Root Cause Analysis: Low yields and the formation of polymeric or tarry materials can stem from several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.[4] Any moisture present in the reagents or glassware can lead to its decomposition, rendering it ineffective for formylation.

  • Substrate Instability: Pyrroles, especially those with electron-donating substituents, can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to polymerization or degradation.

  • Reaction Temperature: While some reactions require heating, excessive temperatures can promote side reactions and decomposition.[5]

Solutions & Preventative Measures:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and fresh, high-purity reagents (DMF and POCl₃).[4]

  • Controlled Reagent Addition: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and add the pyrrole solution dropwise to the freshly prepared reagent.[4]

  • Optimize Reaction Temperature: The optimal reaction temperature is substrate-dependent.[6] Start with a low temperature and gradually increase it if the reaction is sluggish. For highly reactive pyrroles, maintaining a low temperature throughout the reaction may be necessary.

  • Proper Quenching: Quench the reaction by slowly pouring the reaction mixture into a vigorously stirred, cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to neutralize the acidic components and facilitate the hydrolysis of the iminium intermediate.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent is an electrophilic chloroiminium salt, which is the active formylating agent in the reaction.[7][8] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[9][10] The formation is an exothermic process and is usually carried out at low temperatures (0-5 °C) to control its generation.[4]

Q2: What is the mechanism of the Vilsmeier-Haack reaction?

A2: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion).[11][12]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, forming an iminium ion intermediate.[8][12]

  • Hydrolysis: During aqueous workup, the iminium ion is hydrolyzed to yield the final aldehyde product.[2][12]

Q3: How does the N-substituent's electronic nature affect the reaction?

A3: The electronic nature of the N-substituent influences the overall reactivity of the pyrrole ring. Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards the Vilsmeier reagent. Conversely, electron-withdrawing groups decrease the ring's reactivity, potentially requiring more forcing conditions (e.g., higher temperatures or a larger excess of the Vilsmeier reagent) for the reaction to proceed.

Q4: Can other side products be formed besides isomerism and diformylation?

A4: Yes, under certain conditions, other side products can be observed. For instance, if the reaction is not properly quenched, the intermediate iminium salt may react with other nucleophiles present in the reaction mixture. In some cases, particularly with activated methyl or methylene groups on the substrate, the Vilsmeier reagent can lead to the formation of aminomethylene malonaldehydes.[13] Additionally, side reactions involving the Vilsmeier reagent itself can lead to colored impurities.[14]

III. Experimental Protocols & Data

General Protocol for Vilsmeier-Haack Formylation of an N-Substituted Pyrrole
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) and an anhydrous solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[4]

  • Formylation Reaction: Dissolve the N-substituted pyrrole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or as determined by TLC monitoring.[4]

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the reaction mixture into a vigorously stirred, cold saturated aqueous solution of sodium acetate or sodium bicarbonate.[4]

  • Extraction and Purification: Stir the mixture for 30 minutes to an hour to ensure complete hydrolysis of the iminium salt. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary: Influence of N-Substituent on Regioselectivity
N-SubstituentSteric HindranceTypical 2-formyl:3-formyl Ratio
-HLowPredominantly 2-formyl
-CH₃LowPredominantly 2-formyl
-CH(CH₃)₂ModerateIncreased proportion of 3-formyl
-C(CH₃)₃HighPredominantly 3-formyl
-Si(CH(CH₃)₂)₃ (TIPS)Very HighAlmost exclusively 3-formyl[3]

Note: Ratios are illustrative and can vary based on specific reaction conditions.

IV. Visualizations

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrrole N-Substituted Pyrrole Iminium_Intermediate Iminium Salt Intermediate Pyrrole->Iminium_Intermediate + Vilsmeier Reagent Formyl_Pyrrole Formylpyrrole Product Iminium_Intermediate->Formyl_Pyrrole + H2O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory Issue_Isomers Mixture of 2- and 3-Isomers? Start->Issue_Isomers Issue_Diformylation Diformylation Observed? Issue_Isomers->Issue_Diformylation No Sol_Isomers Increase N-substituent bulk Use sterically hindered formamide Issue_Isomers->Sol_Isomers Yes Issue_Low_Yield Low Yield / Tarry Product? Issue_Diformylation->Issue_Low_Yield No Sol_Diformylation Control stoichiometry Monitor reaction (TLC) Optimize temperature Issue_Diformylation->Sol_Diformylation Yes Sol_Low_Yield Ensure anhydrous conditions Control reagent addition Optimize temperature Proper quenching Issue_Low_Yield->Sol_Low_Yield Yes End Optimized Reaction Issue_Low_Yield->End No Sol_Isomers->End Sol_Diformylation->End Sol_Low_Yield->End

Caption: Troubleshooting workflow for pyrrole formylation.

V. References

  • Stoichiometry considerations for Vilsmeier reagent in pyrrole formylation. BenchChem. 4

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Thieme Connect.

  • Vilsmeier-Haack Reaction. Chemistry Steps.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • Vilsmeier–Haack reaction. Wikipedia.

  • Vilsmeier haack rxn. Slideshare.

  • Pyrrole-The Vilsmeier Reaction. ChemTube3D.

  • Vilsmeier-Haack reaction. chemeurope.com.

  • Technical Support Center: Vilsmeier-Haack Formylation of N-Substituted Pyrrolidones. BenchChem.

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. BenchChem.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.

  • Vilsmeier-Haack Reaction. YouTube.

  • Vilsmeier-Haack Reaction. J&K Scientific LLC.

  • Vilsmeier-Haack formilation help. Reddit.

  • The Formylation of N,N‑Dimethylcorroles. PubMed Central.

  • Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Science Publishing.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.

  • From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. ACS Publications.

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ResearchGate.

  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube.

  • Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd.

  • The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry.

  • Pyrrole synthesis. Organic Chemistry Portal.

  • What is 2 5 dimethylpyrrole synthesis and its benefits. Echemi.

  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate.

  • Preparation of 2,5-dimethyl pyrrole. YouTube.

  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI.

Sources

Optimization

Technical Support Center: Purification of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

Welcome to the comprehensive technical support guide for the purification of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 39741-43-0). This resource is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 39741-43-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining this versatile building block in high purity.[1][2] As a key intermediate in the synthesis of pharmaceuticals and complex aromatic compounds, its purity is paramount for successful downstream applications.[1][2]

This guide provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Table of Contents

  • Understanding the Molecule: Key Properties

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Common Purification Issues

  • Detailed Purification Protocols

    • Protocol 1: Vacuum Distillation

    • Protocol 2: Column Chromatography

    • Protocol 3: Recrystallization

    • Protocol 4: Purification via Bisulfite Adduct Formation

  • References

Understanding the Molecule: Key Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. These properties dictate the most suitable purification techniques.

PropertyValueSource
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to yellow clear liquid[3]
Boiling Point 73-75 °C at 7 mmHg204-206 °C at 760 mmHg[3]
Purity (Commercial) ≥95% (NMR)[4][5]
Solubility Soluble in alcohol; sparingly soluble in water (3927 mg/L at 25 °C est.)[3]

Note: Pyrrole and its derivatives can be unstable in the presence of air and may darken over time, necessitating purification before use.[6]

Frequently Asked Questions (FAQs)

Q1: My crude 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a dark oil. What are the likely impurities?

A: The dark coloration typically indicates the presence of polymeric or oxidized byproducts. Pyrroles are known to be sensitive to air and light, which can lead to polymerization.[6] Additionally, if the aldehyde was synthesized via a Vilsmeier-Haack reaction, residual reagents or side-products from the formylation of the pyrrole ring could be present.[7][8] Impurities may also include unreacted starting materials or regioisomers (e.g., formylation at a different position on the pyrrole ring).

Q2: What is the best initial approach for purifying this compound on a multi-gram scale?

A: For thermally stable aldehydes like this one, vacuum distillation is often the most efficient method for bulk purification.[3][9] It effectively removes non-volatile impurities, such as polymers and salts. Given its boiling point of 73-75 °C at 7 mmHg, standard laboratory vacuum distillation equipment is suitable.[3]

Q3: Can I use column chromatography? What conditions are recommended?

A: Yes, column chromatography is a highly effective method for purifying aldehydes, especially for removing closely related impurities.[10][11]

  • Stationary Phase: Silica gel is the standard choice.[12] However, aldehydes can sometimes be sensitive to the acidic nature of silica.[13] If you observe degradation (streaking on TLC, low recovery), consider using deactivated silica (e.g., by adding 1% triethylamine to the eluent) or switching to a less acidic stationary phase like alumina.[9][13]

  • Eluent System: A non-polar/polar solvent system is appropriate. Start with a low polarity mixture, such as Hexane/Ethyl Acetate (e.g., 9:1), and gradually increase the polarity.[11] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis beforehand.

Q4: Is recrystallization a viable option?

A: Recrystallization is most effective for solids. Since 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a liquid at room temperature, this method is generally not suitable unless you are working with a solid derivative or can induce crystallization at very low temperatures.[3] However, related pyrrole carbaldehydes have been successfully recrystallized from non-polar solvents like petroleum ether or hexanes.[14] This could be attempted if the crude product is a solid or if it solidifies upon cooling.

Q5: I suspect my main impurity is the corresponding carboxylic acid due to air oxidation. How can I remove it?

A: The most straightforward way to remove an acidic impurity like a carboxylic acid is with a simple liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[9] The carboxylic acid will be deprotonated to its carboxylate salt, which will partition into the aqueous layer, leaving the purified aldehyde in the organic layer.

Troubleshooting Guide: Common Purification Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Recovery After Column Chromatography 1. Compound Decomposition on Silica: The aldehyde may be sensitive to the acidic nature of silica gel.[13]2. Irreversible Adsorption: Highly polar impurities or the product itself may bind too strongly to the column.3. Incorrect Eluent Polarity: The solvent system may be too weak to elute the compound or too strong, causing co-elution with impurities.1. Deactivate Silica: Prepare a slurry of silica gel in your eluent containing ~1% triethylamine before packing the column.[13]2. Switch to Alumina: Use basic or neutral alumina as the stationary phase.[9]3. Optimize Eluent: Systematically test solvent systems using TLC to find an Rf value of ~0.3 for your product, ensuring good separation from impurities.[13]
Product "Oiling Out" During Recrystallization Attempt 1. Cooling Too Rapidly: The solution cools faster than crystals can form, causing the compound to separate as a liquid.[14]2. Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound.1. Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop (not in an ice bath initially). Scratch the inside of the flask with a glass rod to induce nucleation.[14]2. Add More Solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly again.[14]
Product Decomposes During Distillation 1. Temperature Too High: The boiling point at the current pressure is too high, causing thermal degradation.2. Presence of Acidic/Basic Impurities: Catalytic decomposition can occur at elevated temperatures.1. Improve Vacuum: Use a better vacuum pump to lower the boiling point. A pressure of 7 mmHg should keep the pot temperature well below decomposition levels.[3]2. Pre-treatment: Perform a simple aqueous wash (e.g., with NaHCO₃ and then water) to remove acidic or basic impurities before distilling.
Persistent Impurity with Similar Polarity (Co-elution) 1. Isomeric Impurity: A regioisomer (e.g., 1-Ethyl-5-methyl-1H-pyrrole-3-carbaldehyde) formed during synthesis.2. Insufficient Chromatographic Resolution: The chosen column/eluent system cannot separate the compounds.1. Chemical Derivatization: Convert the aldehyde to a bisulfite adduct, which is water-soluble. This allows for separation from non-aldehyde impurities via extraction. The pure aldehyde can then be regenerated. (See Protocol 4).[15][16]2. Change Chromatography System: Switch to a different stationary phase (e.g., alumina) or use a different solvent system (e.g., Dichloromethane/Hexane) to alter the selectivity.[10]
Purification Workflow Decision Diagram

This diagram outlines a logical approach to selecting a purification strategy based on the initial state of your crude product.

PurificationWorkflow start Crude 1-Ethyl-5-methyl- 1H-pyrrole-2-carbaldehyde is_solid Is the crude product a solid? start->is_solid is_dark Is it a dark oil or large scale (>5g)? is_solid->is_dark No (Liquid) recrystallize Attempt Recrystallization (Protocol 3) is_solid->recrystallize Yes distill Vacuum Distillation (Protocol 1) is_dark->distill Yes wash Aqueous Wash (NaHCO3/Brine) is_dark->wash No (Small Scale) check_purity Check Purity (TLC/NMR) distill->check_purity column Column Chromatography (Protocol 2) column->check_purity recrystallize->check_purity wash->column pure Pure Product check_purity->pure Purity OK bisulfite Consider Bisulfite Adduct Purification (Protocol 4) for stubborn impurities check_purity->bisulfite Impure bisulfite->check_purity

Caption: Decision workflow for purifying the target compound.

Detailed Purification Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Vacuum Distillation

This method is ideal for removing non-volatile or high-boiling impurities from the thermally stable aldehyde.

Methodology:

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer in the distillation flask.

  • Charge Flask: Place the crude 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde into the distillation flask. Do not fill more than two-thirds full.

  • Evacuate: Slowly and carefully apply vacuum. The target pressure is ~7 mmHg.[3]

  • Heating: Gently heat the distillation flask using an oil bath while stirring.

  • Collect Fractions: The pure product should distill at approximately 73-75 °C.[3] Collect the clear, colorless to pale yellow liquid in a pre-weighed receiving flask.

  • Completion: Stop the distillation when the temperature drops or when only a dark, viscous residue remains in the distillation flask.

  • Analysis: Confirm the purity of the collected fraction using NMR or GC-MS.

Protocol 2: Column Chromatography

This technique provides high-resolution purification, separating the target compound from impurities with similar boiling points or polarities.

Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is 10-20% Ethyl Acetate in Hexane. The target Rf for the product should be between 0.25 and 0.35.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution: Begin elution with the low-polarity solvent, collecting fractions. Gradually increase the eluent polarity if necessary (gradient elution).

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Recrystallization

This protocol is applicable only if the crude product is a solid or can be solidified upon cooling. It is adapted from general procedures for similar pyrrole aldehydes.[14]

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Petroleum ether or hexanes are good candidates.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture to boiling while stirring to dissolve the solid. Add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[14]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

Protocol 4: Purification via Bisulfite Adduct Formation

This chemical extraction method is highly selective for aldehydes and is excellent for removing stubborn non-aldehyde impurities.[16][17]

Workflow Diagram:

BisulfiteWorkflow cluster_0 Step 1: Adduct Formation & Extraction cluster_1 Step 2: Aldehyde Regeneration start Crude Aldehyde in Organic Solvent add_bisulfite Add Saturated Aq. Sodium Bisulfite Solution start->add_bisulfite shake Shake Vigorously add_bisulfite->shake separate1 Separate Layers shake->separate1 aqueous_layer Aqueous Layer (Contains Bisulfite Adduct) separate1->aqueous_layer organic_impurities Organic Layer (Contains Impurities) separate1->organic_impurities add_base Add Strong Base (e.g., NaOH) to pH > 10 aqueous_layer->add_base extract Extract with Fresh Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 pure_aldehyde Organic Layer (Contains Pure Aldehyde) separate2->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct.

Methodology:

  • Dissolution: Dissolve the crude aldehyde mixture in a suitable water-miscible solvent like methanol or THF.[16]

  • Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.[17]

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and more water to the funnel and shake again. The bisulfite adduct of the aldehyde will partition into the aqueous layer, while non-aldehyde impurities will remain in the organic layer.[16]

  • Separation: Separate the two layers. The organic layer containing impurities can be discarded.

  • Regeneration: Place the aqueous layer (containing the adduct) back into the separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate).

  • Basification: Slowly add a strong base, such as 50% NaOH solution, until the aqueous layer is strongly basic (pH > 10). This will reverse the reaction and regenerate the free aldehyde.[16]

  • Final Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the organic layer.

  • Workup: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

References
  • The Good Scents Company. (n.d.). tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. Retrieved January 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved January 19, 2026, from [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566.
  • Brindle, J., & Li, J. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321.
  • Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 19, 2026, from [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting

Stability issues and degradation of pyrrole-2-carbaldehydes

Welcome to the technical support center for pyrrole-2-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrole-2-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this versatile heterocyclic building block. As a compound prone to degradation, understanding its behavior is critical for reproducible and successful experimentation. This document provides in-depth, field-proven insights into the causes of degradation and offers robust troubleshooting protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What is pyrrole-2-carbaldehyde and what are its primary applications?

Pyrrole-2-carbaldehyde is a heterocyclic building block composed of a pyrrole ring with a formyl group at the 2-position.[1][2] It is a crucial intermediate in the synthesis of a wide range of biologically active compounds and materials.[2][3] Key applications include the synthesis of pharmaceutical ingredients, porphyrins, and specialized dyes like BODIPY.[4][5]

Q2: What are the typical physical and chemical properties of high-purity pyrrole-2-carbaldehyde?

High-purity pyrrole-2-carbaldehyde is typically a white to light-yellow or brown crystalline solid.[1][3] It is known to darken upon exposure to air and light. It is soluble in organic solvents like ethanol, acetone, chloroform, and DMSO, but has low solubility in water.[3][5][6]

PropertyValueSource(s)
Molecular Formula C₅H₅NO[1][2]
Molecular Weight 95.10 g/mol [1][2]
Appearance White to light yellow/brown crystalline solid[1][3]
Melting Point 43-46 °C[2][6]
Boiling Point 217-219 °C at 760 mmHg[1][2]
Storage Temperature 2-8°C[2][6][7]

Q3: My freshly opened bottle of pyrrole-2-carbaldehyde is already brown. Is it still usable?

Discoloration to a brown solid is a common observation and indicates the initial stages of degradation, likely due to minor oxidation or self-condensation.[3][8] For many synthetic applications, this material may still be suitable, but purification is highly recommended before use in sensitive reactions or as an analytical standard. Purity should be checked by TLC, GC, or NMR.

Q4: What are the primary drivers of pyrrole-2-carbaldehyde degradation?

The molecular structure has a relatively low stability.[3] The principal degradation pathways are:

  • Oxidation: The aldehyde group is susceptible to air oxidation, especially in the presence of light, which converts it to 2-pyrrolecarboxylic acid.[3][8]

  • Polymerization/Self-Condensation: In moist, acidic, or alkaline environments, the compound is prone to self-condensation and polymerization, often resulting in the formation of dark, insoluble tars.[3][8][9]

  • Photodegradation: Exposure to UV light can induce conversion between cis and trans conformers and, with prolonged exposure, can lead to decomposition into pyrrole and carbon monoxide.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the handling, storage, and use of pyrrole-2-carbaldehyde.

Issue 1: Rapid Discoloration and Purity Loss in a Stored Sample

Problem: You have a container of pyrrole-2-carbaldehyde that has significantly darkened over a short period (days to weeks) and shows multiple spots on a TLC plate.

Underlying Causes: This rapid degradation is almost always due to improper storage conditions. The pyrrole ring and the aldehyde functional group are both sensitive to atmospheric oxygen and light.[3][8] Storing the compound in a standard vial on the lab bench exposes it to a continuous supply of oxygen and ambient light, accelerating the oxidation to 2-pyrrolecarboxylic acid and promoting polymerization.[3][8]

Solutions & Protocols:

  • Strict Inert Atmosphere Storage: Never store this compound under air. After opening a new bottle, immediately purge the headspace with an inert gas like argon or nitrogen before sealing.

  • Refrigeration and Light Protection: Store the container at the recommended 2-8°C.[2][6][7] For long-term storage, some protocols recommend temperatures as low as -20°C.[11] The container should be opaque or wrapped in aluminum foil to protect it from light.

  • Aliquot for Daily Use: To prevent repeated exposure of the bulk material to air and moisture, it is best practice to aliquot the compound into smaller vials for daily or weekly use. Purge each vial with inert gas before sealing and storing under the recommended conditions.

Workflow: Recommended Handling and Storage Protocol

G cluster_receiving Receiving Compound cluster_prep Initial Preparation cluster_storage Storage cluster_use Daily Use Receive Receive Pyrrole-2-Carbaldehyde Inert_Box Transfer to Glovebox or Inert Atmosphere Hood Receive->Inert_Box Aliquot Aliquot into smaller, amber vials for working stock Inert_Box->Aliquot Purge Purge headspace of ALL vials (stock and aliquots) with Ar or N2 Aliquot->Purge Seal Seal tightly with Parafilm Purge->Seal Store Store at 2-8°C, protected from light Seal->Store Use_Aliquot Use from working aliquot vial Store->Use_Aliquot Access as needed Purge_Again After use, re-purge aliquot vial with inert gas before re-sealing Use_Aliquot->Purge_Again Purge_Again->Store Return to storage

Caption: Workflow for minimizing degradation of pyrrole-2-carbaldehyde.

Issue 2: Formation of an Insoluble Black or Brown Tar During Reaction Workup

Problem: During the aqueous workup of a reaction involving pyrrole-2-carbaldehyde, particularly after a Vilsmeier-Haack synthesis, you observe the formation of a dark, intractable solid that is insoluble in common organic solvents.

Underlying Causes: This is a classic sign of acid-catalyzed polymerization. The Vilsmeier-Haack reaction, a common method for synthesizing this compound, produces acidic byproducts.[9] If these acids are not neutralized promptly and efficiently during the workup, the electron-rich pyrrole ring can be protonated, initiating a chain reaction of polymerization or self-condensation that leads to insoluble, high-molecular-weight materials.[8][9]

Solutions & Protocols:

  • Prompt and Thorough Neutralization: The most critical step is to neutralize the acidic reaction mixture immediately after the reaction is complete.[8][9]

    • After hydrolysis of the intermediate iminium salt, cautiously add a saturated aqueous solution of a mild base like sodium carbonate or sodium acetate.[9]

    • Add the base portion-wise at first to control the evolution of CO₂ gas.[9]

    • Ensure the aqueous phase is basic (pH > 8) using pH paper before proceeding with extraction.

  • Maintain Low Temperatures: Perform the neutralization and subsequent extractions in an ice bath to dissipate any heat generated and slow the rate of potential side reactions.

  • Minimize Exposure Time: Do not let the product sit in the acidic reaction medium for an extended period. Proceed with the workup and extraction without delay once the reaction is deemed complete by TLC.[8]

Issue 3: Low Yield and Isolation of 2-Pyrrolecarboxylic Acid

Problem: Your reaction yield of pyrrole-2-carbaldehyde is significantly lower than expected, and you isolate a significant fraction of 2-pyrrolecarboxylic acid as a byproduct.

Underlying Causes: The aldehyde is readily oxidized to the corresponding carboxylic acid. This oxidation primarily occurs during the workup and purification stages when the compound is exposed to atmospheric oxygen.[8] The process can be exacerbated by non-optimal pH conditions or the presence of residual oxidizing agents from a previous step.[8]

Solutions & Protocols:

  • Minimize Air Exposure During Workup:

    • When possible, perform extractions and solvent removal under a blanket of inert gas.

    • Use de-gassed solvents for extraction and chromatography to minimize dissolved oxygen.

  • Purification Protocol: Recrystallization (for solid, discolored product) This protocol is adapted from established methods to purify the aldehyde away from the more polar carboxylic acid and baseline polymer impurities.[9]

    • Dissolve the crude pyrrole-2-carbaldehyde in a minimal amount of boiling petroleum ether (or a hexane/ethyl acetate mixture). A ratio of approximately 1 gram of crude material to 25 mL of solvent is a good starting point.[9]

    • Hot filter the solution if any insoluble material (polymers) is present.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in a refrigerator (or ice bath) for several hours to maximize recovery.[9]

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum. The pure aldehyde should be an almost water-white or pale yellow solid.[9]

Diagram: Primary Degradation Pathways

G P2C Pyrrole-2-carbaldehyde (C₅H₅NO) Acid 2-Pyrrolecarboxylic Acid (Oxidized Product) P2C->Acid O₂ / Light (Air Oxidation) Polymer Insoluble Polymer (Dark Tar) P2C->Polymer H⁺ or OH⁻ (Acid/Base Catalysis)

Caption: Major degradation routes for pyrrole-2-carbaldehyde.

References
  • Organic Syntheses Procedure. (n.d.). Pyrrole-2-carboxaldehyde.
  • PubChem. (2026). Pyrrole-2-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of pyrrole-2-aldehyde. Available at: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Available at: [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts. Available at: [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Available at: [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation - Review Reports. Available at: [Link]

  • PubMed. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2017). Synthesis of Pyrrole and Substituted Pyrroles (Review). Available at: [Link]

  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

  • ResearchGate. (2008). Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. Available at: [Link]

  • PubMed. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Canadian Journal of Chemistry. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Available at: [Link]

  • ResearchGate. (n.d.). Time course analysis of pyrrole-2-carbaldehyde production. Available at: [Link]

  • Carl ROTH. (n.d.). 1H-Pyrrole-2-carbaldehyde. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-formyl pyrrole. Available at: [Link]

  • PubMed. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Troubleshooting low conversion in Paal-Knorr pyrrole synthesis

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this fundamental reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your yields and achieve your synthetic goals.

Troubleshooting Guide: Overcoming Low Conversion

Low yields in the Paal-Knorr synthesis can be frustrating, but they are often traceable to a few key experimental parameters. This section addresses the most common issues and provides actionable solutions.

Issue 1: My reaction is showing low or no conversion to the desired pyrrole.

Question: I've set up my Paal-Knorr reaction, but upon analysis (TLC, GC-MS), I'm seeing mostly unreacted starting materials. What are the likely causes and how can I fix this?

Answer: This is a frequent issue that can stem from several factors, ranging from the reactivity of your substrates to the reaction conditions. Let's break down the possibilities:

  • Suboptimal Reaction Conditions: The classic Paal-Knorr synthesis often requires heat to drive the condensation and dehydration steps.[1]

    • Causality: The cyclization and subsequent dehydration to form the aromatic pyrrole ring have activation energy barriers that need to be overcome. Insufficient thermal energy can lead to a stalled reaction.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). If you are working with thermally sensitive substrates, consider switching to microwave-assisted synthesis, which can significantly reduce reaction times and often improve yields under milder conditions.[1][2]

  • Poorly Reactive Starting Materials: The electronic and steric properties of your 1,4-dicarbonyl compound and amine play a crucial role.

    • Causality: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly with the carbonyls.[1][3] Similarly, significant steric hindrance around the amine or the carbonyl groups can impede the necessary bond formations.[1]

    • Solution: For poorly reactive amines, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. Alternatively, a more active catalyst system can be beneficial. In cases of severe steric hindrance, redesigning the synthesis with less hindered starting materials might be necessary.

  • Inappropriate Catalyst or pH: The choice and concentration of the acid catalyst are critical.

    • Causality: The reaction is typically acid-catalyzed, with the acid protonating a carbonyl group to make it more electrophilic for the initial attack by the amine.[3][4] However, the wrong pH can be detrimental.

    • Solution: The reaction is best conducted under neutral or weakly acidic conditions.[2][5] The addition of a weak acid like acetic acid is often sufficient to accelerate the reaction.[1][2][5] If you suspect your conditions are not acidic enough, a catalytic amount of a stronger acid like p-toluenesulfonic acid (p-TsOH) can be tried. However, be cautious, as overly acidic conditions can lead to unwanted side reactions.

Issue 2: A significant byproduct is forming, which I suspect is a furan.

Question: My reaction is consuming the 1,4-dicarbonyl starting material, but the yield of my desired N-substituted pyrrole is low. I have a major byproduct that I believe is the corresponding furan. How can I prevent this?

Answer: Furan formation is the most common competing side reaction in the Paal-Knorr pyrrole synthesis.[2][3] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the involvement of the amine.

  • Causality: In strongly acidic environments (pH < 3), the rate of the intramolecular cyclization of the dicarbonyl to form a furan becomes competitive with, or even faster than, the rate of amine condensation.[2][5][6]

  • Preventative Measures:

    • Control the pH: This is the most critical factor. Avoid strong acids. Buffer the reaction with a weak acid like acetic acid or run the reaction under neutral conditions.[2][5]

    • Increase Amine Concentration: Using a slight excess of the amine (1.1 to 1.5 equivalents) can favor the pyrrole formation pathway through Le Chatelier's principle.[2]

    • Optimize Catalyst Choice: If an acid catalyst is necessary, consider milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, which have been shown to be effective.[7]

Issue 3: My crude product is a dark, tarry material that is difficult to purify.

Question: After the reaction, I'm left with a dark, polymeric-like substance. What causes this and what can I do to get a cleaner product?

Answer: The formation of tar and polymeric materials is often a sign of product or starting material degradation under the reaction conditions.

  • Causality: Pyrroles, especially those with electron-donating substituents, can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.[1] Prolonged heating can also cause degradation.[2][6]

  • Solutions:

    • Milder Conditions: Lower the reaction temperature and extend the reaction time if necessary. As mentioned before, microwave irradiation can be a powerful tool to achieve the necessary temperature for a short duration, minimizing degradation.[2][7]

    • Monitor the Reaction: Use TLC to track the formation of the product. Once the starting material is consumed and the product spot is at its maximum intensity, work up the reaction immediately to avoid prolonged exposure to heat and acid.[2][3]

    • Consider Solvent-Free Conditions: Interestingly, some of the cleanest and highest-yielding Paal-Knorr reactions have been performed without any solvent, which can simplify workup and reduce side reactions.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low conversion in your Paal-Knorr pyrrole synthesis.

Troubleshooting_Workflow Start Low Conversion Observed Check_Purity Verify Purity of 1,4-Dicarbonyl & Amine Start->Check_Purity Adjust_pH Is pH appropriate? (Neutral to weakly acidic) Check_Purity->Adjust_pH If pure Optimize_Temp Optimize Temperature (Gradual increase or microwave) Adjust_pH->Optimize_Temp Yes Milder_Catalyst Use Milder Catalyst (e.g., Acetic Acid, Lewis Acids) Adjust_pH->Milder_Catalyst No (too acidic) Check_Byproducts Analyze Byproducts (TLC, GC-MS) Optimize_Temp->Check_Byproducts Furan_Formation Furan byproduct detected? Check_Byproducts->Furan_Formation Increase_Amine Increase Amine Stoichiometry (1.1-1.5 eq) Furan_Formation->Increase_Amine Yes Success Successful Synthesis Furan_Formation->Success No, product forms cleanly Increase_Amine->Milder_Catalyst Milder_Catalyst->Optimize_Temp

Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?

A1: The reaction proceeds through a well-established mechanism. First, the amine performs a nucleophilic attack on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. The final step is the acid-catalyzed dehydration of this intermediate to yield the aromatic pyrrole ring.[3][4]

Paal_Knorr_Mechanism A 1,4-Dicarbonyl + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C 2,5-Dihydroxytetrahydropyrrole B->C Cyclization D Pyrrole Product C->D Dehydration step1 +H+, -H2O step2 Intramolecular Cyclization step3 -2H2O

Caption: A simplified diagram of the Paal-Knorr pyrrole synthesis mechanism.

Q2: Could the purity of my 1,4-dicarbonyl compound be the reason for the low yield?

A2: Absolutely. The purity of the 1,4-dicarbonyl starting material is critical.[2] Impurities such as mono-carbonyl compounds or residual starting materials from its own synthesis can lead to the formation of undesired side products, which will complicate purification and lower the overall yield of the target pyrrole. It is highly recommended to use purified 1,4-dicarbonyl compounds. Standard purification techniques such as distillation or recrystallization should be employed if the purity is questionable.[2]

Q3: What are some modern, milder catalysts I can use instead of strong protic acids?

A3: The field has evolved significantly beyond traditional strong acids. Milder and more efficient catalysts are now commonly used. These include:

  • Lewis Acids: Catalysts like Sc(OTf)₃, Bi(NO₃)₃, and various zirconium compounds have been shown to be effective, often under milder conditions.[6][7]

  • Solid Acid Catalysts: Reagents like silica sulfuric acid or montmorillonite clay can facilitate the reaction and are easily removed by filtration, simplifying the workup.[6][7]

  • Iodine: Molecular iodine has been reported as a very efficient catalyst for this reaction, sometimes allowing it to proceed at room temperature and under solvent-free conditions.[6]

Q4: Are there any recommended "green" or environmentally friendly approaches to this synthesis?

A4: Yes, several greener methodologies have been developed.

  • Solvent-Free Synthesis: As mentioned, running the reaction neat (without solvent) is a highly effective green approach that has been shown to produce excellent yields.[8]

  • Water as a Solvent: In some cases, water can be used as a solvent, which is a significant improvement over volatile organic solvents.[9]

  • Mechanochemical Activation: Ball milling has been used to promote the reaction, sometimes with a bio-sourced acid like citric acid as a catalyst, eliminating the need for bulk solvents.[10]

Catalyst and Condition Comparison

The choice of catalyst and reaction conditions can dramatically impact the outcome of the Paal-Knorr synthesis. The following table summarizes various approaches and their reported efficiencies.

Catalyst SystemSolventTemperatureTypical Reaction TimeKey Advantages
Acetic AcidEthanol / Acetic AcidReflux1-24 hoursReadily available, classic conditions.[3][5]
p-TsOHToluene / BenzeneReflux1-12 hoursEffective for less reactive substrates.[4]
Lewis Acids (Sc(OTf)₃, etc.)Various Organic SolventsRoom Temp. to Reflux0.5-8 hoursMild conditions, high efficiency.[7]
IodineSolvent-freeRoom Temperature15-60 minutesVery fast, mild, and solventless.[6]
Microwave IrradiationEthanol / Acetic Acid80-150 °C2-30 minutesDrastically reduced reaction times.[1][3]
None (Solvent-free)NoneRoom Temperature1-24 hoursEnvironmentally friendly, simple setup.[8]
Citric Acid (Ball Mill)NoneRoom Temperature15-30 minutesGreen, mechanochemical approach.[10]

Standard Experimental Protocol for Optimization

This protocol provides a starting point for a trial optimization of the Paal-Knorr synthesis.

Reactant Preparation:

  • Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.

  • Use a fresh, high-purity primary amine.

Reaction Setup:

  • To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add the primary amine (1.1 - 1.5 eq).[2]

  • Add the chosen solvent (e.g., ethanol, acetic acid, or proceed under solvent-free conditions).

  • Add the selected catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid).

Reaction Conditions:

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C), or use a microwave reactor set to the desired temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

Work-up and Purification:

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[2][3]

References

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism?. Retrieved from [Link]

  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. Retrieved from [Link]

  • ResearchGate. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Paal–Knorr Pyrrole Synthesis in Water. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Identification in 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde by NMR

Welcome to the technical support center for the analysis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and accuratel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and accurately identify impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common issues encountered during synthesis and purification, providing in-depth, field-proven insights to ensure the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde shows unexpected peaks. What are the most common impurities I should be looking for?

A: Unexpected signals in your NMR spectrum can arise from several sources, including starting materials, byproducts of the synthesis, or degradation products. For 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, which is often synthesized via the Vilsmeier-Haack reaction, common impurities include:

  • Residual Solvents: These are the most frequent culprits. Always check for signals corresponding to solvents used in the reaction and purification steps (e.g., ethyl acetate, hexanes, dichloromethane, DMF). Comprehensive tables of solvent chemical shifts are invaluable for this purpose.[1][2][3][4][5]

  • Unreacted Starting Materials: Look for characteristic peaks of 1-ethyl-2-methylpyrrole. The absence of the aldehyde proton signal (around 9-10 ppm) and the presence of a proton signal at the 2-position of the pyrrole ring would be indicative.

  • Over-reaction or Side-reaction Products: The Vilsmeier-Haack reaction can sometimes lead to the formation of side products.[6][7][8][9] Depending on the specific reaction conditions, you might observe dichloromethyl adducts or other formylated species.

  • Oxidation Products: Aldehydes are susceptible to oxidation, especially when exposed to air, forming the corresponding carboxylic acid (1-Ethyl-5-methyl-1H-pyrrole-2-carboxylic acid).[10][11] Look for the disappearance of the aldehyde proton and the appearance of a broad carboxylic acid proton signal (typically >10 ppm), along with shifts in the adjacent pyrrole ring protons.[10][12]

  • Water: A broad singlet, whose chemical shift is highly dependent on the solvent and concentration, is characteristic of water.[13] Adding a drop of D₂O to your NMR tube will cause the H₂O peak to disappear or significantly diminish due to proton exchange, confirming its identity.[13]

Q2: I'm having trouble assigning the proton signals for my pure compound. What are the expected chemical shifts for 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde?

A: Understanding the baseline spectrum of your pure compound is critical before you can confidently identify impurities. Below is a table summarizing the expected ¹H NMR chemical shifts. Note that these values can vary slightly depending on the solvent and concentration.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)~9.5SingletN/A
Pyrrole H-3~6.8Doublet~4.0
Pyrrole H-4~6.1Doublet~4.0
Ethyl (-CH₂)~4.1Quartet~7.0
Methyl (-CH₃ on pyrrole)~2.3SingletN/A
Ethyl (-CH₃)~1.4Triplet~7.0

Data is compiled based on typical chemical shift values for similar structures and general NMR principles.[12][14][15]

Experimental Protocols & Workflows

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of your 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If solubility is an issue, gentle warming or sonication can be employed. If the compound remains insoluble, a different deuterated solvent should be tried.[13]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, plug the pipette with a small amount of cotton or glass wool before transferring the solution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Workflow for Impurity Identification

The following diagram illustrates a systematic workflow for identifying unknown peaks in your NMR spectrum.

Impurity_Identification_Workflow A Acquire High-Quality ¹H NMR Spectrum B Assign Known Peaks of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde A->B C Isolate Unknown Peaks B->C D Check for Residual Solvents (Use Reference Tables) C->D Common Issue E Consider Starting Materials and Reagents C->E F Hypothesize Potential Side Products (e.g., from Vilsmeier-Haack) C->F G Evaluate for Degradation Products (e.g., Oxidation) C->G J Confirm Impurity Structure D->J Confirmed E->J Confirmed H Perform 2D NMR (COSY, HSQC) for Structural Elucidation F->H G->H H->J I Spike Sample with Authentic Standard (if available) I->J Confirmed

Caption: Workflow for NMR-based impurity identification.

Q3: My aldehyde proton signal at ~9.5 ppm is significantly smaller than expected, and I see a new broad peak downfield. What could be the cause?

A: This is a classic sign of the aldehyde oxidizing to a carboxylic acid. The aldehyde proton (-CHO) signal will decrease, while a new, often broad, signal for the carboxylic acid proton (-COOH) will appear, typically in the 10-13 ppm region.[12] The protons on the pyrrole ring adjacent to the new carboxyl group will also experience a change in their chemical environment and shift accordingly.

Troubleshooting Steps:

  • Confirm by D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The broad -COOH peak should exchange with deuterium and disappear, confirming its identity.[13]

  • Check Sample Handling and Storage: Aldehydes can be sensitive to air and light.[11] Ensure your sample is stored under an inert atmosphere (like nitrogen or argon) and protected from light.

  • Purification: If the oxidation is significant, re-purification of your material, for instance by column chromatography, may be necessary.

Q4: The baseline of my spectrum is noisy and the peaks are broad. How can I improve the spectral quality?

A: Poor spectral quality can obscure small impurity peaks and complicate analysis. Several factors can contribute to broad peaks and a noisy baseline.[13]

  • Poor Shimming: The magnetic field needs to be homogenous across the sample. Modern spectrometers have automated shimming routines that are usually sufficient, but manual shimming may be required for difficult samples.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening. Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio. Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent.

  • Incomplete Dissolution: Solid particles in the NMR tube will severely degrade the magnetic field homogeneity. Ensure your sample is fully dissolved. If necessary, filter the solution into the NMR tube.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect contamination, passing your sample through a small plug of silica or celite may help.

Advanced Troubleshooting Workflow

When simple ¹H NMR is insufficient, a more advanced approach is needed.

Advanced_Troubleshooting cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments A ¹H NMR shows unidentifiable peaks B Acquire ¹³C NMR A->B D COSY (¹H-¹H Correlation) A->D Identify spin systems C Acquire DEPT-135/90 B->C E HSQC (¹H-¹³C one-bond Correlation) C->E Assign CH, CH₂, CH₃ F HMBC (¹H-¹³C long-range Correlation) E->F Connect fragments G Propose Impurity Structure F->G H Confirm via Mass Spectrometry (LC-MS) G->H

Caption: Advanced workflow for complex impurity analysis.

This structured approach, combining 1D and 2D NMR techniques, allows for the systematic piecing together of molecular fragments to elucidate the structure of unknown impurities. When coupled with mass spectrometry data, this provides a powerful and definitive method for impurity identification.

References

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available from: [Link]

  • IONiC/VIPEr. Identifying residual solvents. (2008-06-26). Available from: [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. (2016-02-19). Available from: [Link]

  • Rykunov, D., et al. Reaction of 2-chloropyrrole with Vilsmeier–Haack reagent. ResearchGate. Available from: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (2010-04-16). Available from: [Link]

  • The OChem Whisperer. Guide to Solving NMR Questions. (2012-03-27). Available from: [Link]

  • Grootveld, M., et al. Low-Field Benchtop NMR Spectroscopy for Quantification of Aldehydic Lipid Oxidation Products in Culinary Oils during Shallow Frying Episodes. MDPI. (2023-03-15). Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Available from: [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]

  • Candy, J. P., et al. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. (1970). Available from: [Link]

  • Studylib. NMR Chemical Shifts of Trace Impurities. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. (2019-03-11). Available from: [Link]

  • Organic Chemistry with Victor. 15 NMR Patterns Every Student MUST Know! YouTube. (2025-11-29). Available from: [Link]

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. (2017-11-28). Available from: [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (2016). Available from: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available from: [Link]

  • Soininen, P., et al. NMR protocol for determination of oxidation susceptibility of serum lipids and application of the protocol to a chocolate study. PMC - NIH. (2012). Available from: [Link]

  • Taylor & Francis eBooks. 17O NMR Spectroscopic Data for Carbonyl Compounds: I. Aldehydes and Ketones II. Carboxylic Acids and Derivatives. (1990). Available from: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (1997). Available from: [Link]

  • UCLA Chemistry and Biochemistry. Spectroscopy Tutorial: Examples - Example 8. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. Available from: [Link]

  • InterContinental Warszawa. 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. Available from: [Link]

  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023-03-13). Available from: [Link]

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. Available from: [Link]

  • ResearchGate. 1H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). Available from: [Link]

  • SpectraBase. 5-Methyl-pyrrole-2-carboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • NIST WebBook. 1H-Pyrrole, 2-methyl-. Available from: [Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for Pyrrole Derivatives

A Senior Application Scientist's Guide to Methodical Problem Solving High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical research and development. Pyrrole and its deri...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methodical Problem Solving

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical research and development. Pyrrole and its derivatives are foundational structures in numerous approved drugs, making their robust analysis critical.[1] However, the unique chemical properties of these nitrogen-containing heterocycles present distinct challenges in HPLC analysis, often leading to frustrating and time-consuming troubleshooting.[2][3][4][5]

This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to diagnosing and resolving common HPLC issues encountered with pyrrole derivatives. The focus is not just on what to do, but why specific actions are scientifically justified.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent problems observed during the HPLC analysis of pyrrole-containing molecules.

Peak Shape Problems: Tailing and Asymmetry

Question: Why are my pyrrole derivative peaks exhibiting significant tailing?

Answer: Peak tailing is arguably the most common issue when analyzing nitrogen-containing heterocycles like pyrroles.[6] It occurs when a fraction of the analyte molecules experiences stronger or additional interactions with the stationary phase, causing them to elute more slowly than the main band. For pyrrole derivatives, the primary causes are:

  • Secondary Silanol Interactions: This is the most frequent culprit.[6][7] Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[8] The nitrogen atom in the pyrrole ring can act as a Lewis base, forming strong hydrogen bonds with these acidic silanol groups. This secondary interaction mechanism retains the analyte molecules longer, resulting in a characteristic tailing peak shape.[9]

  • Metal Chelation: Pyrrole derivatives with adjacent functional groups (e.g., hydroxyl, carbonyl) can act as chelating agents, binding to trace metal ions present in the stationary phase, HPLC system components (like stainless steel frits), or even the sample matrix.[10][11][12] This interaction leads to poor peak shape and can even cause irreversible adsorption.[10][11] Studies have shown that metal ions like iron or titanium can leach from system components and become immobilized on the column, creating active sites for chelation.[10][13]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable pyrrole derivative, the analyte will exist as a mixture of ionized and neutral forms.[14][15] These two forms have different retention behaviors, leading to peak broadening or tailing.[15][16]

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  • Optimize Mobile Phase pH: This is the first and most critical step. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[9][16] For basic pyrroles, using a higher pH (e.g., pH > 8) will neutralize them, increasing retention and improving peak shape. For acidic pyrroles, a low pH (e.g., pH < 3) is required. Always use a buffer to maintain a stable pH.[15]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica with low metal content and are extensively "end-capped" to cover most residual silanols.[6] If you are using an older column (Type A silica), switching to a modern, high-purity (Type B) silica or a hybrid-surface column can dramatically reduce tailing.[11][17]

  • Add Mobile Phase Modifiers:

    • For Basic Analytes: Add a competing base like Triethylamine (TEA) at a low concentration (e.g., 0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the pyrrole analyte from these secondary interactions.[9]

    • For Acidic Analytes: Add an acid like Trifluoroacetic Acid (TFA) or Formic Acid (0.1%). This suppresses the ionization of both the acidic analyte (increasing retention) and the residual silanols, minimizing repulsive interactions.[9][18]

  • Mitigate Metal Chelation: If you suspect chelation is the issue, add a sacrificial chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1-0.5 mM).[19] EDTA will bind to metal ions in the system, preventing the analyte from doing so. For LC-MS applications where EDTA is not ideal, additives like Medronic Acid can be used.[20] For persistent issues, using bio-inert or metal-free HPLC systems and columns is the most effective solution.[21]

Retention Time Variability

Question: My retention times are shifting from one injection to the next. What is causing this instability?

Answer: Drifting or inconsistent retention times are a common problem that compromises the reliability of quantitative analysis. The cause can be diagnosed by observing the pattern of the shift.[22][23]

  • Gradual Drift (in one direction): This often points to a change in the column or mobile phase over time. The most common cause is insufficient column equilibration, especially when changing mobile phases.[24] It can also be caused by the slow build-up of contaminants on the column or a gradual change in mobile phase composition (e.g., evaporation of a volatile component).[24][25]

  • Random, Abrupt Shifts: This pattern typically indicates an instrumental problem.[23] Potential culprits include issues with the pump (inconsistent flow rate), faulty check valves, air bubbles in the system, or problems with the injector.[23][26] Changes in column temperature can also cause shifts, as retention is temperature-dependent.[25]

Potential Cause Diagnostic Check Solution
Insufficient Column Equilibration Retention times drift at the start of a sequence then stabilize.Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting injections.[24] For methods with ion-pairing reagents, longer equilibration is necessary.
Mobile Phase Composition Change Random shifts or gradual drift.Prepare mobile phases fresh daily.[27] Keep solvent bottles capped to prevent evaporation of volatile organic solvents. Ensure accurate mixing if preparing manually.
Inconsistent Flow Rate All peaks shift proportionally (constant retention time ratio).[22]Verify pump performance. Check for leaks. Degas mobile phases thoroughly to remove air bubbles.[27][28] Clean or replace pump check valves.[28]
Temperature Fluctuations Random or slow, wandering shifts.Use a column thermostat to maintain a constant, stable temperature.[24][27] Ensure the lab environment is stable.
Mobile Phase pH Instability Random shifts, especially for ionizable analytes like pyrroles.[25]Use an appropriate buffer at a sufficient concentration (typically 10-25 mM) to control the mobile phase pH.
Baseline Issues: Noise and Drift

Question: My chromatogram has a noisy or drifting baseline, making it difficult to integrate small peaks. What should I investigate?

Answer: A stable baseline is crucial for achieving low detection limits. Baseline problems can be chemical or mechanical in origin.[29]

  • Baseline Noise (Rapid Fluctuations): This is often caused by the pump, detector, or contaminated solvents.[27] Air bubbles in the mobile phase passing through the detector cell are a very common source of sharp spikes and noise.[27][30] Other causes include a failing detector lamp, dirty flow cell, or improper mobile phase mixing.[29][30]

  • Baseline Drift (Slow, steady rise or fall): Drift is common in gradient elution when the mobile phase components have different UV absorbance.[31] It can also be caused by temperature fluctuations, column bleed (stationary phase slowly dissolving), or a contaminated column slowly releasing impurities.[27][31] Using old or degraded solvents, especially UV-absorbing ones like TFA, can also cause significant drift.[28][31]

  • Ensure High-Quality Mobile Phase: Use HPLC-grade solvents and prepare fresh mobile phases daily.[30][31] Thoroughly degas all solvents using an inline degasser, sonication, or helium sparging to remove dissolved air.[27][28]

  • Clean the System: If contamination is suspected, flush the entire system (bypassing the column) with a strong solvent like isopropanol.[29] Clean the detector flow cell according to the manufacturer's instructions.[29]

  • Check the Detector: Monitor the detector lamp energy. A weak or failing lamp is a common source of noise.[27][29]

  • Stabilize Temperature: Use a column oven and ensure the detector is not subject to drafts from air conditioning or heating vents.[28][31]

  • Address Gradient Mismatch: If drift occurs during a gradient, try to balance the UV absorbance of the mobile phase components. For example, if you add 0.1% TFA to the aqueous phase (Solvent A), add a slightly lower amount (e.g., 0.085%) to the organic phase (Solvent B) as well.[29]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating pyrrole derivatives? A: For most reversed-phase applications, a modern, high-purity, end-capped C18 or C8 column is the best starting point.[17][32] These offer good hydrophobic retention. For more polar pyrroles that are poorly retained, consider a column with an embedded polar group (for better performance in highly aqueous mobile phases) or switch to a different mode like HILIC.[2][32] Phenyl-type columns can offer unique selectivity for aromatic compounds like pyrroles through pi-pi interactions.[33]

Q2: How critical is sample solvent choice for pyrrole analysis? A: It is highly critical. Ideally, the sample should be dissolved in the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile into a 90% water mobile phase) will cause severe peak distortion, especially for early-eluting peaks.

Q3: My pyrrole derivative is very polar and doesn't retain on a C18 column. What are my options? A: You have several options:

  • Use a 100% Aqueous Mobile Phase: This requires a specialized "aqua" or polar-endcapped C18 column that is designed to prevent phase collapse in high-water conditions.[17]

  • Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase. This reagent pairs with charged pyrrole derivatives, making the complex more hydrophobic and increasing its retention on a reversed-phase column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase. It is excellent for retaining and separating very polar compounds that are unretained in reversed-phase.[3][32]

Key Experimental Protocol

Protocol: Column Passivation for Metal-Sensitive Analytes

This protocol can be used to temporarily reduce the effects of metal contamination in the HPLC system and column, which is a common cause of peak tailing for chelating compounds like some pyrrole derivatives.[21]

Objective: To saturate active metal sites in the flow path with a strong chelating agent, preventing them from interacting with the analyte.

Materials:

  • HPLC-grade water

  • HPLC-grade Isopropanol

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt

  • Mobile phase used for the analysis

Procedure:

  • System Preparation: Remove the analytical column from the system and replace it with a union.

  • Prepare Passivation Solution: Prepare a solution of 1% EDTA in HPLC-grade water. Filter through a 0.45 µm filter.

  • System Flush: a. Flush all pump lines with HPLC-grade water for 15 minutes at 1 mL/min. b. Flush all pump lines with isopropanol for 15 minutes at 1 mL/min. c. Flush all pump lines again with HPLC-grade water for 15 minutes at 1 mL/min to remove the isopropanol.

  • Passivation Step: a. Place all solvent lines into the 1% EDTA solution. b. Flush the entire system (including the autosampler and flow cell) with the EDTA solution for 60 minutes at a flow rate of 0.5 mL/min.

  • Rinse and Re-Equilibrate: a. Replace the EDTA solution with HPLC-grade water and flush the system for 30 minutes to remove all traces of EDTA. b. Re-install the analytical column. c. Equilibrate the column with your analytical mobile phase for at least 60 minutes or until a stable baseline is achieved before injecting your sample.

Note: This is often a temporary fix. If metal sensitivity is a persistent problem, investing in metal-free or bio-inert column hardware and system components is the recommended long-term solution.[10][21]

References

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. Retrieved from [Link]

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • Troubleshooting HPLC Column Retention Time Drift. (2025). Hawach. Retrieved from [Link]

  • Eliminating Baseline Problems. Agilent. Retrieved from [Link]

  • Why Does Retention Time Shift? | HPLC Tip. (2025). Phenomenex. Retrieved from [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Retrieved from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. Retrieved from [Link]

  • What may cause HPLC inconsistent retention time?. (2021). ResearchGate. Retrieved from [Link]

  • Additives for reversed-phase HPLC mobile phases. (2005). Google Patents.
  • HPLC solvents and mobile phase additives. UCL. Retrieved from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • HPLC Column Selection. (2013). LCGC International. Retrieved from [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Retrieved from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025). MicroSolv. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). SpringerLink. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC?. (2013). ResearchGate. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc. Retrieved from [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. Retrieved from [Link]

  • HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS. (2013). Advanced Chromatography Solutions. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved from [Link]

  • HPLC Column Selection Guide. SCION Instruments. Retrieved from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news. Retrieved from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Polymerization During Pyrrole Acylation Reactions

Welcome to the Technical Support Center for Pyrrole Acylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrrole chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Acylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrrole chemistry. Here, we address one of the most common and frustrating challenges in this field: the unwanted polymerization of pyrrole during acylation reactions. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.

Introduction: The Duality of Pyrrole's Reactivity

Pyrrole is an electron-rich aromatic heterocycle, a characteristic that makes it an excellent nucleophile for electrophilic substitution reactions like acylation. However, this same electron-rich nature is a double-edged sword. Under acidic conditions, the pyrrole ring is prone to protonation, which disrupts its aromaticity and initiates a rapid, often uncontrollable, polymerization cascade.[1] This typically results in the formation of a dark, insoluble, tar-like substance—polypyrrole—at the expense of your desired acylated product.[1][2] Understanding and controlling this delicate balance is the key to successful pyrrole acylation.

Troubleshooting Guide: From Black Tar to Pure Product

This section is formatted to address specific problems you might be encountering in the lab.

Question 1: My reaction turned dark brown/black immediately after adding the Lewis acid, and now I have an insoluble solid. What happened?

Answer: This is a classic sign of rapid, acid-catalyzed polymerization.[1] The moment you introduced a strong Lewis acid (like AlCl₃) or a Brønsted acid, you likely protonated the pyrrole ring, triggering the polymerization cascade. The high reactivity of unprotected pyrrole makes it extremely sensitive to acidic conditions.[3][4]

Immediate Actions & Solutions:

  • Abandon the current reaction: It is highly unlikely you will be able to recover any desired product from the polymer.

  • Re-evaluate your strategy: For your next attempt, you must mitigate the acidic conditions' impact on the pyrrole ring.

Recommended Strategic Adjustments:

  • N-Protection: This is the most robust strategy.[1] By installing an electron-withdrawing protecting group (e.g., tosyl (Ts), Boc) on the pyrrole nitrogen, you decrease the electron density of the ring, making it less susceptible to protonation and polymerization.[1][4][5]

  • Temperature Control: Perform the reaction at a significantly lower temperature (e.g., 0 °C to -78 °C).[6] This will slow down the rate of both the desired acylation and the undesired polymerization, giving you more control.

  • Order of Addition: Instead of adding the Lewis acid to the pyrrole, try adding the pyrrole solution dropwise to a pre-complexed mixture of the Lewis acid and the acylating agent at low temperature.[6][7] This ensures the pyrrole is immediately consumed by the acylation reaction rather than being exposed to an excess of acid.

Question 2: I'm using an N-protected pyrrole, but I'm still getting low yields and some dark coloration. What's going on?

Answer: While N-protection significantly reduces the risk of polymerization, it doesn't eliminate it entirely, especially under harsh conditions. Several factors could still be at play:

  • Lewis Acid Strength and Stoichiometry: Using an overly strong Lewis acid or an excess amount can still promote side reactions. Highly reactive pyrrole substrates can be prone to polymerization even with milder Lewis acids.[8]

  • Protecting Group Lability: Ensure your chosen protecting group is stable to the reaction conditions. For instance, a Boc group is acid-labile and would not be suitable for a reaction using a strong Lewis acid like TFA.[1]

  • Reaction Temperature and Time: Even with protection, elevated temperatures can increase the rate of side reactions, including polymerization.[4] Prolonged reaction times can also lead to product degradation.

Troubleshooting Steps:

ParameterRecommendationRationale
Lewis Acid Screen milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃).[8][9]Milder acids are less likely to induce polymerization but can still effectively catalyze the acylation.
Stoichiometry Use stoichiometric amounts of the acylating agent and Lewis acid (e.g., 1.0-1.2 equivalents).[6]Excess reagents can lead to diacylation or decomposition.
Temperature Maintain low temperatures (0 °C or below) throughout the addition and reaction.Reduces the rate of unwanted side reactions.[10]
Monitoring Closely monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed.Prevents product degradation and the formation of byproducts over extended reaction times.

Question 3: I'm trying a Vilsmeier-Haack formylation, and while I'm not getting a solid polymer, the reaction is turning very dark and the yield is poor. Is this also polymerization?

Answer: Yes, this is likely a form of polymerization or degradation. The Vilsmeier-Haack reagent is generated in situ and is a weaker electrophile than the acylium ions in Friedel-Crafts reactions, making the conditions generally milder.[11] However, pyrrole's high reactivity means it can still polymerize under these conditions, especially if the temperature is not controlled or if there are localized "hotspots" of high reagent concentration.[12]

Preventative Measures for Vilsmeier-Haack Reactions:

  • Strict Temperature Control: Keep the reaction vessel in an ice bath (or colder) during the addition of the Vilsmeier reagent.

  • Slow, Dropwise Addition: Add the Vilsmeier reagent to the solution of pyrrole very slowly to maintain a low concentration of the electrophile and control the exothermic nature of the reaction.

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization, which can be initiated by atmospheric oxygen.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed pyrrole polymerization?

A1: Under acidic conditions, the pyrrole ring becomes protonated. This disrupts the ring's aromaticity, making it highly reactive.[1] The protonated pyrrole then acts as an electrophile and is attacked by a neutral, electron-rich pyrrole molecule. This initiates a chain reaction, leading to the formation of polypyrrole.[1][2]

G cluster_0 Polymerization Pathway cluster_1 Desired Acylation Pathway Pyrrole Pyrrole Protonated_Pyrrole Protonated_Pyrrole Pyrrole->Protonated_Pyrrole H+ (Acid) Dimer_Cation Dimer_Cation Protonated_Pyrrole->Dimer_Cation + Pyrrole Trimer_Cation Trimer_Cation Dimer_Cation->Trimer_Cation + Pyrrole Polypyrrole Polypyrrole Trimer_Cation->Polypyrrole n Pyrrole N_Protected_Pyrrole N_Protected_Pyrrole Acylated_Pyrrole Acylated_Pyrrole N_Protected_Pyrrole->Acylated_Pyrrole + Acylium_Ion Acyl_Chloride Acyl_Chloride Acylium_Ion Acylium_Ion Acyl_Chloride->Acylium_Ion Lewis Acid

Caption: Competing pathways: Desired acylation vs. acid-catalyzed polymerization.

Q2: What are the best N-protecting groups to prevent polymerization?

A2: The ideal protecting group should be electron-withdrawing to deactivate the pyrrole ring towards polymerization but should not overly deactivate it for the desired acylation.

  • Tosyl (Ts) and other sulfonyl groups: These are excellent choices as they are strongly electron-withdrawing and stable to a wide range of acidic conditions.[5][7]

  • Carbamates (e.g., Boc, Cbz): These can be effective, but their stability to the specific acidic conditions of the reaction must be considered. N-alkoxycarbonyl groups can offer different reactivity profiles compared to N-sulfonyl groups.[13]

Q3: Are there milder, alternative acylation methods that are less prone to causing polymerization?

A3: Yes, several methods avoid the use of strong Lewis acids:

  • Acylation with N-Acylbenzotriazoles: This is a mild and regioselective method for the 2-acylation of unprotected pyrroles, often using TiCl₄ as a catalyst at room temperature.[5]

  • Organocatalysis: Catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can be used for the Friedel-Crafts C-acylation of pyrroles and indoles under metal-free conditions.[14]

  • Activation with TFAA: Trifluoroacetic anhydride (TFAA) can be used to activate carboxylic acids in situ, creating a mixed anhydride that acts as the acylating agent.[13]

Experimental Protocols

Protocol 1: General Procedure for C3-Acylation of N-Tosylpyrrole using AlCl₃

This protocol describes the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole, which selectively yields the 3-acylated product.[5]

  • To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add aluminum chloride (AlCl₃, 1.2 equiv) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the desired acyl chloride (1.2 equiv) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.[5]

G start Start: N-Tosylpyrrole in DCM add_alcl3 1. Add AlCl3 (1.2 eq) @ 0 °C start->add_alcl3 stir_1 2. Stir for 30 min @ 0 °C add_alcl3->stir_1 add_acyl_chloride 3. Add Acyl Chloride (1.2 eq) dropwise @ 0 °C stir_1->add_acyl_chloride warm_stir 4. Warm to RT Stir 2-4h (Monitor by TLC) add_acyl_chloride->warm_stir quench 5. Quench with Ice/HCl warm_stir->quench extract 6. Extract with DCM quench->extract wash 7. Wash with NaHCO3/Brine extract->wash dry_concentrate 8. Dry & Concentrate wash->dry_concentrate purify 9. Column Chromatography dry_concentrate->purify end End: Pure 3-Acyl-N-Tosylpyrrole purify->end

Caption: Workflow for the Friedel-Crafts acylation of N-Tosylpyrrole.

Conclusion

Preventing polymerization during pyrrole acylation is a matter of controlling the inherent reactivity of the pyrrole ring. By understanding the mechanism of acid-catalyzed polymerization and employing strategies such as N-protection, strict temperature control, and the use of milder reagents, researchers can significantly improve yields and obtain clean, desired products. This guide provides a foundation for troubleshooting and optimizing your reactions, but always remember that each substrate may require its own specific set of optimized conditions.

References

  • Mechanism of Electropolymerization of Pyrrole in Acidic Aqueous Solutions. Journal of the Electrochemical Society. [Link]

  • Pyrrole polymerization. Química Organica.org. [Link]

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  • Kinetics and mechanism of pyrrole chemical polymerization. ResearchGate. [Link]

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health. [Link]

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]

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  • A New Method for the Acylation of Pyrroles. ResearchGate. [Link]

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  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications. [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Royal Society of Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health. [Link]

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  • Uniform polypyrrole electrodeposition triggered by phytic acid-guided interface engineering for high energy density flexible supercapacitor. PubMed. [Link]

  • Polypyrrole, Formation and Use. ResearchGate. [Link]

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Validation

Comparative reactivity of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde vs. benzaldehyde

An In-Depth Guide to the Comparative Reactivity of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde and Benzaldehyde Executive Summary: The Decisive Role of the Aromatic Ring The reactivity of an aldehyde is fundamentally dict...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde and Benzaldehyde

Executive Summary: The Decisive Role of the Aromatic Ring

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. A comparison between 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde and benzaldehyde is, therefore, a study in contrasting electronic effects. The pyrrole ring, an electron-rich heteroaromatic system, acts as a potent electron-donating group, which significantly diminishes the electrophilicity of the attached aldehyde.[1] In contrast, the benzene ring in benzaldehyde is a much weaker modulator of the carbonyl's reactivity.

Structural and Electronic Foundations

To comprehend the difference in reactivity, one must first visualize the electronic landscapes of both molecules. The key distinction lies in the ability of the heteroatom in the pyrrole ring to donate electron density via resonance.

  • Benzaldehyde: The carbonyl group is conjugated with the benzene ring. While resonance is present, the delocalization only marginally reduces the polarity of the C=O bond. The carbonyl carbon remains a highly accessible electrophilic site.[2]

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde: The nitrogen atom's lone pair of electrons is deeply involved in the pyrrole's aromatic sextet.[3] This creates a powerful electron-donating system that extends to the C-2 substituent. Through resonance, electron density is pushed onto the carbonyl carbon, reducing its partial positive charge and, consequently, its electrophilicity.[1][3] The ethyl and methyl groups are weak electron-donating groups through induction, further contributing to this effect.

Caption: Electronic influence of the aromatic ring on carbonyl electrophilicity.

Comparative Reactivity in Key Transformations

The reduced electrophilicity of the pyrrole-2-carbaldehyde manifests as attenuated reactivity across a spectrum of common synthetic transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes.[2] The rate of these reactions is directly proportional to the electrophilicity of the carbonyl carbon.

  • Knoevenagel Condensation: This reaction involves the nucleophilic addition of an enolate (from an active methylene compound) to the aldehyde, followed by dehydration.[4] Due to its higher electrophilicity, benzaldehyde undergoes this condensation more readily than the pyrrole analogue. While heteroaromatic aldehydes can provide excellent yields, the reaction often requires optimization to overcome their inherent lower reactivity compared to benzaldehyde.[5][6]

  • Wittig Reaction: The formation of an alkene via the Wittig reaction is initiated by the attack of a phosphorus ylide on the carbonyl carbon.[7] The less electrophilic nature of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde predicts a slower reaction rate compared to benzaldehyde under identical conditions.[1]

  • Reductive Amination: This process begins with the formation of an imine or iminium ion via nucleophilic attack by an amine, followed by reduction.[8] The initial condensation step is subject to the same electronic constraints. Therefore, benzaldehyde is expected to form the imine intermediate faster than its pyrrole counterpart.

Oxidation to Carboxylic Acids

Both aldehydes are susceptible to oxidation. Benzaldehyde is famously oxidized to benzoic acid simply upon exposure to air.[9] Pyrrole-2-carbaldehydes are also readily oxidized, and preventing over-oxidation to the corresponding carboxylic acid can be a challenge during their synthesis.[10]

The Pinnick oxidation , which uses sodium chlorite (NaClO₂) under mild acidic conditions, is an exceptionally effective method for this transformation for both substrates, as it is tolerant of a wide range of functional groups and is particularly well-suited for α,β-unsaturated and heteroaromatic aldehydes.[11][12][13] The electron-rich pyrrole ring is sensitive to harsh oxidants, making the mild conditions of the Pinnick oxidation a preferred method to ensure clean conversion without degradation of the heterocyclic core.

Summary of Comparative Reactivity
Reaction TypeReactantExpected Relative ReactivityMechanistic RationaleSupporting Citations
Knoevenagel Condensation BenzaldehydeFaster / Higher YieldHigher carbonyl electrophilicity promotes faster nucleophilic attack.[1][2][6]
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehydeSlower / Requires OptimizationElectron-donating pyrrole ring reduces carbonyl electrophilicity.[1][3]
Wittig Reaction BenzaldehydeFasterMore electrophilic carbonyl carbon is more susceptible to ylide attack.[1][7]
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehydeSlowerReduced electrophilicity slows the initial rate-determining addition.[1][3]
Reductive Amination (Imine Formation) BenzaldehydeFasterHigher carbonyl electrophilicity accelerates the initial amine addition.[8][14]
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehydeSlowerLower carbonyl electrophilicity retards the initial amine addition.[1][15]
Pinnick Oxidation BothEfficientMild and selective method suitable for both aromatic and sensitive heteroaromatic aldehydes.[11][12][13]

Self-Validating Experimental Protocols

To provide a tangible basis for comparison, we present protocols for two key reactions. These are designed to be self-validating, with clear endpoints and analytical checkpoints.

Protocol: Competitive Knoevenagel Condensation

This experiment is designed to visually and analytically demonstrate the reactivity difference. By reacting an equimolar mixture of both aldehydes with a limited amount of the nucleophile, the product ratio will directly reflect the relative reaction rates.

G start Prepare Reaction Mixture: - 1 mmol Benzaldehyde - 1 mmol Pyrrole Aldehyde - 0.8 mmol Malononitrile - 0.1 mmol Piperidine (catalyst) - 10 mL Ethanol react Stir at Room Temperature (25°C) for 2 hours start->react monitor Monitor Progress via TLC (e.g., every 30 mins) Visualize starting materials and products. react->monitor workup Quench & Workup: 1. Add 20 mL 1M HCl (aq). 2. Extract with Ethyl Acetate (3 x 20 mL). 3. Wash with brine, dry over Na2SO4. monitor->workup analyze Analyze Product Ratio: - Evaporate solvent. - Analyze crude mixture via 1H NMR or GC-MS. workup->analyze

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Substituted Pyrrole-2-Carbaldehyde Derivatives

Introduction: The Pyrrole Scaffold in Oncology The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold in Oncology

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2][3] Among its derivatives, substituted pyrrole-2-carbaldehydes have emerged as a particularly promising class of compounds for the development of novel anticancer agents.[1][4] These compounds can induce programmed cell death (apoptosis) and inhibit the proliferation of various cancer cell lines, making them attractive candidates for further investigation.[4][5]

This guide provides a comprehensive comparison of the cytotoxic potential of various substituted pyrrole-2-carbaldehyde derivatives. We will delve into structure-activity relationships (SAR), supported by experimental data from peer-reviewed literature, to provide researchers, scientists, and drug development professionals with a detailed understanding of how chemical modifications to the core pyrrole structure influence its anticancer efficacy. Furthermore, we will present detailed experimental protocols for the synthesis and cytotoxic evaluation of these compounds, ensuring a self-validating framework for researchers aiming to explore this chemical space.

Comparative Cytotoxicity Analysis: A Structure-Activity Relationship (SAR) Perspective

The cytotoxic potency of pyrrole-2-carbaldehyde derivatives is profoundly influenced by the nature and position of substituents on the pyrrole ring.[6] Analysis of IC₅₀ values—the concentration of a compound required to inhibit 50% of cell growth—reveals critical trends for rational drug design. A lower IC₅₀ value signifies higher cytotoxic potency.

Key Structure-Activity Relationship Insights:
  • Alkynylated Derivatives: The introduction of an alkynyl group has been shown to confer potent cytotoxicity. For instance, certain alkynylated pyrrole derivatives demonstrate significant activity against glioblastoma (U251) and lung cancer (A549) cell lines, with IC₅₀ values in the low micromolar range.[6] This suggests that the linear, rigid nature of the alkyne moiety may facilitate favorable interactions with biological targets.

  • Dimeric Alkaloids: Naturally occurring dimeric pyrrole-2-carbaldehyde alkaloids, such as lepipyrrolin A, have exhibited moderate cytotoxicity against hepatocellular carcinoma cells (SMMC-7721).[6]

  • Marine-Derived Pyrroles: Compounds isolated from marine organisms, like marinopyrrole A, show potent activity against colon cancer cells (HCT-116).[6] This highlights natural products as a vital source of novel anticancer scaffolds.

  • Role of Methyl Groups: In some pyrrolone derivatives, methyl substituents on the pyrrole ring were found to be important for activity. Their removal resulted in a significant (20-25 fold) loss of potency, indicating their potential role in binding to the target.[7]

  • Heterocyclic Replacements: Replacing the pyrrole ring (Ring B) with other heterocycles like imidazole, pyrazole, or furan generally leads to a substantial loss of activity, underscoring the importance of the pyrrole scaffold itself for cytotoxicity.[7]

Comparative Cytotoxicity Data Summary

The following table summarizes the reported cytotoxic activities of various substituted pyrrole-2-carbaldehyde derivatives against a panel of human cancer cell lines.

Compound Class/NameSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Alkynylated Pyrrole Derivative (Compound 12l) Alkynyl group at C5U251 (Glioblastoma)2.29 ± 0.18[6]
A549 (Lung Cancer)3.49 ± 0.30[6]
Pyrrole Hydrazone (Compound 1C) Hydrazone linkage at aldehydeSH-4 (Melanoma)44.63 ± 3.51[6]
Dimeric Pyrrole Alkaloid (Lepipyrrolin A) Dimeric structureSMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49[6]
Marinopyrrole A Complex halogenated structureHCT-116 (Colon Cancer)~6.1[6]
Pyrrolomycin C & F-series Halogenated pyrrolesVarious Cancer Cell LinesSub-micromolar to low-micromolar[6]

Mechanisms of Cytotoxicity: Inducing Cancer Cell Death

Substituted pyrrole derivatives exert their anticancer effects through various mechanisms, often culminating in the induction of apoptosis.[1][2] Apoptosis is a regulated process of programmed cell death essential for eliminating damaged or malignant cells.[8] Dysregulation of this process is a hallmark of cancer.[9] Pyrrole-containing compounds have been reported to target key cellular machinery, including:

  • Microtubule Polymerization: Disrupting the cellular skeleton, leading to cell cycle arrest.[1][10]

  • Protein Kinases: Inhibiting signaling pathways crucial for cancer cell growth and survival.[1][10]

  • Bcl-2 Family Proteins: Modulating the balance of pro- and anti-apoptotic proteins to trigger cell death.[1][10]

The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrrole derivative could induce apoptosis by inhibiting an anti-apoptotic protein like Bcl-2, leading to the activation of the caspase cascade.

apoptosis_pathway Hypothetical Apoptosis Induction Pathway Pyrrole Pyrrole-2-Carbaldehyde Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrrole->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of apoptosis induction by a pyrrole derivative.

Experimental Methodologies: A Guide to Evaluation

To ensure scientific rigor, the cytotoxic effects of novel compounds must be validated through standardized assays. Here, we provide detailed protocols for key experiments.

Synthesis: A Representative Protocol for Schiff Base Derivatives

The aldehyde functionality of pyrrole-2-carbaldehydes is a versatile handle for chemical modification, readily undergoing condensation with amines to form Schiff bases.[4] This allows for the rapid generation of a library of derivatives for SAR studies.

Objective: To synthesize a Schiff base derivative from pyrrole-2-carbaldehyde and a substituted aniline.

Materials:

  • Pyrrole-2-carbaldehyde

  • Substituted aniline (e.g., 4-chloroaniline)

  • Ethanol, absolute

  • Glacial acetic acid

  • Round-bottom flask, reflux condenser, heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Vacuum filtration setup

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve pyrrole-2-carbaldehyde (1.0 equivalent) in absolute ethanol.[4]

  • Addition of Amine: Add the substituted aniline (1.0 equivalent) to the solution.[4]

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.[4] Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC.[4] Causality: Heating provides the necessary activation energy for the dehydration step that forms the imine (Schiff base).

  • Isolation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the mixture to room temperature to allow the product to precipitate.[4]

  • Purification: Collect the precipitated Schiff base by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and the catalyst, then dry thoroughly.[4]

Cytotoxicity Evaluation: The MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[11][13][14]

Materials:

  • Human cancer cell lines (e.g., A549, U251) cultured in appropriate media (e.g., DMEM with 10% FBS).[6]

  • 96-well sterile culture plates

  • Substituted pyrrole-2-carbaldehyde derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS).[11][14]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6][12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (negative control) and vehicle control (DMSO, ensuring the final concentration does not affect cell viability).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.[6]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[14] Trustworthiness: Using serum-free medium for this step prevents potential interference from serum components with the MTT reduction.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[15]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11][14]

  • Absorbance Measurement: Read the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[11][14] A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the compound concentration to determine the IC₅₀ value.

mtt_workflow MTT Assay Experimental Workflow A 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate B 2. Incubate 24h (Allow Adhesion) A->B C 3. Treat with Pyrrole Derivatives (Varying Concentrations) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Solution (0.5 mg/mL final conc.) D->E F 6. Incubate 2-4h (Formazan Crystal Formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Complementary Assays for Mechanistic Insight

While the MTT assay measures metabolic activity, it is crucial to complement it with other methods to confirm the mode of cell death.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis or late-stage apoptosis.[16][17] It measures cytotoxicity by assessing the loss of membrane integrity.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): To specifically confirm apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[18][19] Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis, while PI stains the DNA of cells that have lost membrane integrity (late apoptotic or necrotic cells).[8][18]

Conclusion and Future Directions

Substituted pyrrole-2-carbaldehydes represent a versatile and potent class of compounds for anticancer drug discovery. The comparative data clearly indicate that specific substitutions, such as alkynyl groups, can dramatically enhance cytotoxic activity. The ease of modification at the aldehyde position via reactions like Schiff base formation provides a straightforward strategy for generating chemical diversity and optimizing lead compounds.

Future research should focus on expanding the library of derivatives to further refine structure-activity relationships, elucidating the specific molecular targets, and advancing the most potent compounds into preclinical in vivo models. By combining rational chemical synthesis with robust biological evaluation, the full therapeutic potential of the pyrrole-2-carbaldehyde scaffold can be unlocked.

References

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  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

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  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
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Validation

The Pivotal Role of N- and C-Substitutions in the Bioactivity of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Analogs: A Comparative Guide

In the landscape of medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities including antimicrobial, an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities including antimicrobial, anti-inflammatory, and cytotoxic properties.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, a versatile building block in pharmaceutical and agrochemical research.[2] By examining the influence of substitutions at the N-1 and C-5 positions, we aim to furnish researchers, scientists, and drug development professionals with a predictive framework for designing more potent and selective pyrrole-2-carbaldehyde derivatives.

The Pyrrole-2-Carbaldehyde Core: A Privileged Scaffold

The pyrrole-2-carbaldehyde moiety is a recurring motif in a variety of natural products and synthetic compounds with significant physiological effects.[3] Its inherent reactivity and ability to form hydrogen bonds make it a valuable pharmacophore. The aldehyde group at the C-2 position is particularly important, often serving as a key interaction point with biological targets or as a synthetic handle for further molecular elaboration. Our focus compound, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, features alkyl substitutions at two key positions: an ethyl group at the N-1 position and a methyl group at the C-5 position. Understanding the impact of these seemingly simple alkyl groups is crucial for optimizing the biological activity of this class of compounds.

Structure-Activity Relationship (SAR) Analysis

While a direct head-to-head comparative study of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde and its immediate analogs is not extensively documented in a single publication, a comprehensive analysis of the existing literature on substituted pyrrole-2-carbaldehydes allows for the elucidation of key SAR trends. The primary biological activities of interest for this class of compounds are their cytotoxic effects against cancer cell lines and their antimicrobial properties.

Cytotoxicity: The Influence of N-Alkyl and C-5-Alkyl Substituents

The cytotoxic potential of pyrrole derivatives is significantly modulated by the nature and position of substituents on the pyrrole ring.[4] Analysis of various studies reveals that both the N-1 and C-5 positions are critical for tuning the potency and selectivity of these compounds.

  • C-5 Substitution: The C-5 position of the pyrrole ring is another critical determinant of biological activity. The presence of a small alkyl group, such as the methyl group in our lead compound, can enhance cytotoxic effects. For instance, some of the most potent pyrrolamide inhibitors of DNA gyrase feature a methyl group at this position. The size of the alkyl group at the C-5 position can dictate the potency against various biological targets. For example, in a series of pyrrolo[2,3-d]pyrimidines, homologation of a C-5 methyl to an ethyl group resulted in a three-fold increase in inhibitory activity against human dihydrofolate reductase (DHFR). This suggests that even minor changes in the size of the C-5 alkyl substituent can have a significant impact on biological activity.

The following table summarizes the cytotoxic activity of various substituted pyrrole-2-carbaldehyde analogs from the literature, providing a basis for our SAR analysis.

Compound ClassSubstitution DetailsCell LineIC50 (µM)
Alkynylated Pyrrole DerivativesComplex substitutions, including N-alkylationU251 (Glioblastoma)2.29 ± 0.18
A549 (Lung Cancer)3.49 ± 0.30
Pyrrole HydrazonesVaried substitutions on a pyrrole coreSH-4 (Melanoma)44.63 ± 3.51[5]
Dimeric Pyrrole-2-carbaldehyde AlkaloidsNaturally occurring complex structuresSMMC-7721 (Hepatocellular Carcinoma)16.78 ± 0.49
Marinopyrroles & DerivativesNatural products and their synthetic analogsHCT-116 (Colon Cancer)~6.1

Table 1: Comparative Cytotoxicity of Substituted Pyrrole-2-Carbaldehyde Analogs.[4]

Antimicrobial Activity: A Promising Avenue for Pyrrole Analogs

Pyrrole derivatives have long been recognized for their antibacterial and antifungal properties. The structural features of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde suggest its potential as a scaffold for developing novel antimicrobial agents. The SAR for antimicrobial activity often parallels that of cytotoxicity, with lipophilicity and steric factors playing a crucial role. The ethyl and methyl groups contribute to an optimal lipophilicity that may facilitate penetration of microbial cell walls. Further derivatization of the carbaldehyde group, for instance, into Schiff bases or hydrazones, has been shown to be a successful strategy for enhancing the antimicrobial potency of the pyrrole core.

Experimental Design for Comparative Analysis

To rigorously evaluate the SAR of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde analogs, a systematic approach to synthesis and biological testing is required. The following sections outline the key experimental protocols.

Synthesis of Analogs

The synthesis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde and its analogs can be achieved through established synthetic routes. The Vilsmeier-Haack reaction is a common and effective method for the formylation of pyrroles at the C-2 position.[6]

General Synthetic Workflow:

SAR_Logic cluster_substituents Substituent Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity N1 N-1 Alkyl Group (e.g., Methyl, Ethyl, Propyl) Lipophilicity Lipophilicity N1->Lipophilicity Sterics Steric Hindrance N1->Sterics C5 C-5 Alkyl Group (e.g., Methyl, Ethyl, Isopropyl) C5->Lipophilicity C5->Sterics Cytotoxicity Cytotoxicity (IC50) Lipophilicity->Cytotoxicity Antimicrobial Antimicrobial Activity (MIC) Lipophilicity->Antimicrobial Sterics->Cytotoxicity Sterics->Antimicrobial

Sources

Comparative

A Comparative Guide to the Biological Activity of N-Ethyl vs. N-Methyl Pyrrole Aldehydes

For researchers, scientists, and professionals in drug development, the pyrrole scaffold represents a cornerstone in the synthesis of biologically active molecules. Its derivatives are ubiquitous in nature and have demon...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrrole scaffold represents a cornerstone in the synthesis of biologically active molecules. Its derivatives are ubiquitous in nature and have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and cytotoxic effects.[1][2][3][4] The substitution pattern on the pyrrole ring is a critical determinant of a compound's biological profile. This guide provides an in-depth comparison of two closely related analogs: N-ethyl-2-formylpyrrole and N-methyl-2-formylpyrrole, offering insights into how a subtle change in the N-alkyl substituent can modulate biological activity.

While direct comparative studies on the biological activities of N-ethyl versus N-methyl pyrrole aldehydes are not extensively documented, we can infer a number of well-supported hypotheses based on established structure-activity relationships within the broader class of N-substituted pyrrole derivatives. This guide will synthesize these insights, provide detailed experimental protocols for assessing their activity, and explore the underlying mechanistic considerations.

The Significance of N-Alkylation on Bioactivity: A Comparative Overview

The introduction of a small alkyl group, such as methyl or ethyl, at the nitrogen atom of the pyrrole ring can significantly influence the compound's physicochemical properties, including lipophilicity, steric profile, and electronic distribution. These modifications, in turn, can impact how the molecule interacts with biological targets.

A study on N-alkylated pyrrole derivatives of chitosan has suggested that increasing the length of the alkyl chain from methyl to propyl can enhance antimicrobial activity. This provides a valuable, albeit indirect, piece of evidence suggesting that the ethyl-substituted compound may exhibit greater potency than its methyl counterpart in certain biological assays. The increased lipophilicity of the N-ethyl group could facilitate improved membrane permeability, allowing for higher intracellular concentrations and enhanced interaction with microbial targets.

CompoundN-SubstituentExpected LipophilicityInferred Antimicrobial/Antifungal PotencyInferred Cytotoxic Potency
N-methyl-2-formylpyrrole Methyl (-CH₃)LowerPotentVaries with cell line
N-ethyl-2-formylpyrrole Ethyl (-CH₂CH₃)HigherPotentially more potentVaries with cell line

Synthesis of N-Alkyl Pyrrole Aldehydes: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of N-alkyl-2-formylpyrroles is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction involves the formylation of an electron-rich aromatic ring, such as a pyrrole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

The general mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as an electrophile in an electrophilic aromatic substitution reaction with the N-substituted pyrrole.[6] The resulting iminium salt is subsequently hydrolyzed to yield the desired aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) N_Alkylpyrrole N-Alkylpyrrole Intermediate Iminium Salt Intermediate N_Alkylpyrrole->Intermediate + Vilsmeier Reagent Product N-Alkyl-2-formylpyrrole Intermediate->Product H₂O Workup

Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Synthesis of N-Ethyl-2-formylpyrrole

This protocol is adapted from the general procedure for Vilsmeier-Haack formylation of N-substituted pyrroles.[9]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (1.1 equivalents) in an appropriate solvent like dichloroethane.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) to the cooled DMF solution. Stir the mixture for one hour at room temperature to allow for the formation of the Vilsmeier reagent.

  • Reaction with N-Ethylpyrrole: To the freshly prepared Vilsmeier reagent, add a solution of N-ethylpyrrole (1.0 equivalent) in dichloroethane.

  • Reaction Progression: Heat the reaction mixture at reflux (approximately 83-84°C for dichloroethane) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and slowly add it to a solution of sodium acetate trihydrate in water to hydrolyze the intermediate iminium salt.

  • Extraction: Basify the mixture with sodium carbonate and extract the product with a suitable organic solvent, such as dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Biological Activity Assessment: Experimental Protocols

To empirically compare the biological activities of N-ethyl and N-methyl pyrrole aldehydes, standardized in vitro assays are essential. The following are detailed protocols for assessing their antifungal and cytotoxic properties.

Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

G Start Prepare Compound Stock Solutions (in DMSO) Serial_Dilution Perform 2-fold serial dilutions in 96-well plate with RPMI-1640 media Start->Serial_Dilution Inoculation Inoculate wells with fungal suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare fungal inoculum (e.g., Candida albicans) to 0.5 McFarland standard Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Reading Visually determine the MIC: lowest concentration with no visible growth Incubation->MIC_Reading End Record MIC values MIC_Reading->End

Broth Microdilution Workflow for MIC Determination.

  • Preparation of Compounds: Prepare stock solutions of N-ethyl-2-formylpyrrole and N-methyl-2-formylpyrrole in dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test fungus (e.g., Candida albicans) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Dilute the fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

G Start Seed cells in a 96-well plate and allow to adhere overnight Treatment Treat cells with serial dilutions of pyrrole aldehydes Start->Treatment Incubation_24h Incubate for 24-72 hours Treatment->Incubation_24h MTT_Addition Add MTT solution to each well and incubate for 2-4 hours Incubation_24h->MTT_Addition Formazan_Formation Viable cells reduce MTT to purple formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ values Absorbance_Reading->IC50_Calculation

MTT Assay Workflow for Cytotoxicity Assessment.

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of N-ethyl-2-formylpyrrole and N-methyl-2-formylpyrrole.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) can be calculated by plotting the percentage of cell viability against the compound concentration.

Mechanistic Insights and Future Directions

The biological activity of pyrrole aldehydes is often attributed to their ability to interact with various cellular components. The aldehyde functionality is an electrophilic center that can potentially react with nucleophilic residues in proteins and nucleic acids, leading to cellular dysfunction and death. The nature of the N-substituent can influence the reactivity of the aldehyde group and the overall lipophilicity of the molecule, thereby affecting its ability to reach and interact with its molecular targets.

Further research is warranted to elucidate the precise molecular targets of N-ethyl and N-methyl pyrrole aldehydes. Investigating their effects on specific enzymes, signaling pathways, and cellular processes will provide a more comprehensive understanding of their biological activities and guide the rational design of more potent and selective pyrrole-based therapeutic agents. The comparative data generated from the protocols outlined in this guide will be instrumental in advancing our knowledge of this important class of heterocyclic compounds.

References

  • Synthesis of pyrrole-2-aldehyde. PrepChem.com. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?. Quora. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc. Available at: [Link]

  • Proposed mechanism of condensation reaction of aldehyde with pyrrole in water.. ResearchGate. Available at: [Link]

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  • Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • Pyrrole. Wikipedia. Available at: [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]

  • Pyrrole-2-carboxaldehyde. PubChem. Available at: [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports (RSC Publishing). Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • 1-Methyl-1H-pyrrole-2-carbaldehyde. PubChem. Available at: [Link]

  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC - NIH. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives.. CABI Digital Library. Available at: [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed. Available at: [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Royal Society of Chemistry. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

  • Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds. PubMed. Available at: [Link]

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Validation

A Comparative Guide to Quantitative NMR (qNMR) Validation for Purity Assessment of Pyrrole Compounds

For researchers, scientists, and drug development professionals, establishing the absolute purity of a compound is a cornerstone of chemical and pharmaceutical sciences. The pyrrole moiety, a five-membered aromatic heter...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of a compound is a cornerstone of chemical and pharmaceutical sciences. The pyrrole moiety, a five-membered aromatic heterocycle, is a privileged scaffold in a vast array of pharmaceuticals, including the blockbuster drug Atorvastatin, and advanced materials.[1][2] However, the very reactivity that makes pyrroles synthetically versatile can also lead to a complex impurity profile, posing significant analytical challenges. Traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while powerful, often rely on the availability of pure reference standards for both the analyte and its impurities, which may not always be accessible, especially in early-stage research and development.[3][4]

This guide presents a comprehensive validation framework for the use of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary ratio method for the purity assessment of pyrrole-containing compounds.[5] We will delve into the causality behind experimental choices, provide a self-validating protocol using a relevant case study, and offer a direct comparison with established chromatographic techniques, supported by experimental data.

The qNMR Advantage: A First-Principles Approach to Purity

Unlike chromatographic techniques that rely on the response of a detector to an analyte, qNMR is founded on a direct physical principle: the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] This fundamental relationship allows for the determination of the molar ratio of an analyte to a certified internal standard of known purity, without the need for an identical reference standard of the analyte itself.[6] This makes qNMR an invaluable tool for:

  • Absolute Purity Determination: Providing a direct measure of the mass fraction of the analyte.[4]

  • Orthogonal Validation: Offering a complementary technique to chromatography for a more complete picture of a compound's purity.[3]

  • Analysis of Novel Compounds: Enabling purity assessment when a certified standard of the analyte is not yet available.

A Validated qNMR Protocol for a Pyrrole-Containing Pharmaceutical: A Case Study

To illustrate the validation process, we will consider a hypothetical but representative substituted pyrrole, structurally similar to many pharmaceutical compounds. The principles and methodologies described are broadly applicable to a wide range of pyrrole derivatives.

Foundational Steps: Analyte and Internal Standard Selection

The success of any qNMR experiment hinges on the careful selection of the analyte signals and the internal standard (IS).

  • Analyte Signal Selection: For a substituted pyrrole, the aromatic protons on the pyrrole ring are often ideal candidates for quantification due to their distinct chemical shifts and relatively simple multiplicities.[7] It is crucial to select signals that are well-resolved from other analyte signals and any potential impurities. For our case study, we will select a singlet corresponding to a proton on the pyrrole ring that is not involved in complex coupling.

  • Internal Standard (IS) Selection: An ideal IS for the qNMR of a polar, aromatic compound like our pyrrole derivative should possess the following characteristics[8][9]:

    • High Purity and Stability: The IS must be a certified reference material (CRM) with a known, high purity and should not react with the analyte, solvent, or air.[6]

    • Solubility: It must be fully soluble in the chosen deuterated solvent.[8]

    • Signal Simplicity and Separation: The IS should have one or more simple, sharp signals (preferably singlets) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[10]

    • Appropriate Chemical Shift: For pyrroles, which have signals in the aromatic region (typically 6-8 ppm), an IS with signals in the upfield or far downfield region is preferable.[11]

For our case study, 1,4-Dinitrobenzene is an excellent choice. It is a stable solid with a high purity, soluble in common NMR solvents like DMSO-d₆, and exhibits a sharp singlet in the downfield region (around 8.4 ppm), which is unlikely to overlap with the signals of most pyrrole compounds.

Experimental Protocol: From Sample Preparation to Data Acquisition

This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and precision of the measurement.

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 15-20 mg of the pyrrole analyte into a clean, dry vial using a calibrated analytical balance (readability of 0.01 mg or better).

    • Accurately weigh approximately 8-10 mg of the certified 1,4-Dinitrobenzene internal standard into the same vial. The mass ratio should be chosen to yield comparable signal intensities for the analyte and IS protons. .

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Instrument Parameters (Based on a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Pulse Angle: A 30° pulse angle is recommended to ensure a shorter relaxation delay can be used without saturating the signals.

    • Relaxation Delay (d1): This is a critical parameter. It must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals being quantified. This ensures complete relaxation between pulses, which is essential for accurate integration. A conservative d1 of 30 seconds is often a good starting point for many organic molecules.

    • Acquisition Time (aq): A sufficient acquisition time (e.g., 3-4 seconds) is needed to ensure good digital resolution.

    • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals of interest.

    • Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K) throughout the experiment.

  • Data Processing:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum, particularly around the integrated signals.

    • Integrate the selected analyte and IS signals over a consistent width (e.g., 20-30 times the peak width at half-height).

Causality Behind Experimental Choices: The long relaxation delay is paramount to ensure that the magnetization of all protons has returned to equilibrium before the next pulse. Failure to do so will result in signal intensities that are not truly proportional to the number of protons, leading to inaccurate quantification.[9] The choice of a 30° pulse angle allows for a shorter relaxation delay compared to a 90° pulse, thus reducing the total experiment time while still maintaining quantitative accuracy.

Method Validation: A Rigorous Assessment of Performance

The developed qNMR method must be validated to demonstrate its fitness for purpose. The following validation parameters are assessed according to ICH guidelines and USP general chapter <1225>.[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by ensuring that the chosen analyte and IS signals are free from overlap with any impurity or solvent signals. In our case study, the downfield singlet of 1,4-Dinitrobenzene and the selected pyrrole proton signal are in distinct regions of the spectrum, ensuring specificity.

  • Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For qNMR, this is typically assessed by preparing a series of samples with varying analyte-to-IS ratios. A plot of the measured molar ratio versus the gravimetrically prepared molar ratio should yield a linear regression with a correlation coefficient (R²) > 0.999. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is assessed by preparing samples with known amounts of analyte and IS (at different concentration levels, e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six independent sample preparations at the 100% concentration level. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc. The RSD for a series of measurements under these varied conditions should also meet a predefined acceptance criterion (e.g., ≤ 2.0%).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For qNMR, this could include variations in the pulse angle, relaxation delay, or processing parameters. The results should remain within the acceptance criteria for accuracy and precision.

Data Presentation and Visualization

A clear and concise summary of the validation data is essential.

Table 1: Summary of qNMR Validation Data for a Representative Pyrrole Compound

Validation ParameterAcceptance CriterionResult
Specificity No signal overlapPass
Linearity (R²) ≥ 0.9990.9998
Range 80% - 120% of targetPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%1.2%
Robustness Results within criteriaPass

Diagrams of Workflows and Relationships

A visual representation of the workflow can greatly aid in understanding the process.

qNMR_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_val Method Validation A Accurate Weighing (Analyte & IS) B Precise Dissolution (Deuterated Solvent) A->B C Transfer to NMR Tube B->C D Optimize Parameters (d1, pulse angle, ns) C->D E Acquire Spectrum D->E F Phasing & Baseline Correction G Integration F->G H Specificity G->H I Linearity & Range G->I J Accuracy G->J K Precision G->K L Robustness G->L

Caption: A streamlined workflow for the validation of a qNMR method for purity assessment.

Validation_Parameters Validated Method Validated Method Specificity Specificity Specificity->Validated Method Linearity Linearity Linearity->Validated Method Accuracy Accuracy Accuracy->Validated Method Precision Precision Precision->Validated Method Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Robustness Robustness Robustness->Validated Method

Caption: The relationship between key validation parameters for a robust analytical method.

Comparative Analysis: qNMR vs. Chromatographic Methods for Pyrrole Purity

The choice of analytical technique depends on the specific requirements of the analysis. Here, we compare qNMR with HPLC and GC for the purity assessment of pyrrole compounds.

Table 2: Comparison of qNMR, HPLC, and GC for Purity Analysis of Pyrrole Compounds

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Molar ratio to certified ISResponse factor relative to a standardResponse factor relative to a standard
Analyte Ref. Standard Not required for purity determinationRequired for accurate quantificationRequired for accurate quantification
Impurity Ref. Standards Not required if signals are resolvedRequired for identification and quantificationRequired for identification and quantification
Accuracy High (typically 98-102%)[7]High (typically 98-102%) with proper standards[9]High (typically 98-102%) with proper standards
Precision (RSD) Excellent (<1-2%)[7]Excellent (<1-2%)[9]Excellent (<1-2%)
Sample Throughput Moderate (can be automated)High (well-suited for automation)High (well-suited for automation)
Solvent Consumption Very Low (~0.7 mL per sample)HighModerate
Destructive? No, sample can be recoveredYesYes
Ideal for... Absolute quantification, novel compounds, orthogonal validationRoutine QC, stability studies, impurity profilingVolatile and thermally stable compounds
Limitations Lower sensitivity than chromatography, potential for signal overlap in complex mixturesRequires reference standards, potential for co-elutionLimited to volatile and thermally stable analytes

For a pyrrole-containing drug like Atorvastatin, the USP monograph primarily relies on HPLC for assay and impurity determination.[8][9] This is well-suited for a routine quality control environment where reference standards are available. However, during the development of Atorvastatin or its analogues, qNMR would be an invaluable tool for the initial purity assessment of new batches of the drug substance, for which a fully characterized reference standard may not yet exist. Furthermore, qNMR can quantify "NMR-silent" impurities like water and residual solvents, which are often missed by HPLC-UV.[3]

Conclusion: An Indispensable Tool for Pyrrole Analysis

Quantitative NMR has emerged as a robust and reliable primary method for the purity assessment of organic compounds, including the pharmaceutically important class of pyrroles.[12] Its foundation in a direct physical principle, coupled with a rigorous validation framework, provides a high degree of confidence in the analytical results. While HPLC and GC remain the workhorses of routine quality control, qNMR offers a powerful, orthogonal, and often more direct route to absolute purity determination. For researchers and scientists in drug discovery and development, a validated qNMR method is not just an alternative, but an essential tool for ensuring the integrity and quality of their pyrrole-containing compounds.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Selegato, D., et al. (2022). TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR. Frontiers in Plant Science, 13, 948575. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene. [Link]

  • UCLA Department of Chemistry and Biochemistry. Purity by Absolute qNMR Instructions. [Link]

  • ResolveMass Laboratories Inc. (2023). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Napolitano, J. G., et al. (2013). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 72, 219-227. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Katewa, S. D., & Katewa, A. (2011). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. [Link]

  • Gulea, M., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6439. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. [Link]

  • An instructor's document on heterocyclic compounds. [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Schoenberger, T., et al. (2012). Validation of a generic quantitative (1)H NMR method for natural products analysis. Magnetic Resonance in Chemistry, 50(7), 503-509. [Link]

  • A university lecture slide on pyrrole. [Link]

  • ResolveMass Laboratories Inc. (2023). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]

  • Kumar, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-31. [Link]

  • Gökcen, T., et al. (2021). The application of qNMR for the determination of rosuvastatin in tablet form. Turkish Journal of Chemistry, 45(1), 226-235. [Link]

  • Banwell, M. G., & Lan, P. (2017). The total synthesis of pyrrole-containing and related marine natural products. Natural Product Reports, 34(8), 947-965. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of Functionalized Pyrrole-2-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract Functionalized pyrrole-2-carbaldehydes are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Functionalized pyrrole-2-carbaldehydes are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1][2] Their inherent reactivity, conferred by the aldehyde group, makes them valuable pharmacophores for developing covalent inhibitors.[3] However, this reactivity also presents a challenge in the form of potential cross-reactivity with off-target biomolecules, leading to undesired side effects. This guide provides a comprehensive comparison of the cross-reactivity profiles of various functionalized pyrrole-2-carbaldehydes, supported by experimental data and detailed protocols. Understanding these profiles is crucial for the rational design of selective and safe therapeutic agents.

Introduction: The Double-Edged Sword of Reactivity

The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[4][5] The addition of a carbaldehyde group at the 2-position introduces an electrophilic center capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine. This covalent bonding can lead to potent and durable inhibition of target proteins, a desirable characteristic for many therapeutic interventions.[6]

However, the very reactivity that makes these compounds effective can also be their downfall. Indiscriminate reactions with off-target proteins can lead to toxicity and adverse drug reactions.[7][8] Therefore, a thorough understanding and careful modulation of the reactivity of functionalized pyrrole-2-carbaldehydes are paramount for successful drug development. This guide will delve into the factors influencing their cross-reactivity and provide a framework for its assessment.

The Chemistry of Functionalized Pyrrole-2-Carbaldehydes: A Structural Overview

The reactivity of a pyrrole-2-carbaldehyde is not solely determined by the aldehyde group. Substituents on the pyrrole ring can significantly influence the electrophilicity of the aldehyde carbon and the overall physicochemical properties of the molecule.[9]

Synthesis of the Pyrrole-2-Carbaldehyde Scaffold

Several synthetic routes exist for the preparation of pyrrole-2-carbaldehyde derivatives. A common and efficient method involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[8][10] This approach allows for the introduction of a variety of substituents onto the pyrrole ring, enabling the generation of diverse chemical libraries for screening. Other methods, such as the Vilsmeier-Haack reaction on pyrrole, are also widely employed.

Key Functional Groups and Their Influence on Reactivity

The electronic nature of the substituents on the pyrrole ring plays a critical role in modulating the reactivity of the carbaldehyde.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro groups, halogens, or cyano groups at positions 4 or 5 of the pyrrole ring increase the electrophilicity of the aldehyde carbon. This can enhance the desired on-target reactivity but may also increase the potential for off-target reactions.

  • Electron-Donating Groups (EDGs): Alkyl or alkoxy groups on the pyrrole ring have the opposite effect, decreasing the electrophilicity of the aldehyde. This can improve selectivity but may come at the cost of reduced potency.

  • N-Substitution: Modification of the pyrrole nitrogen provides another avenue for tuning the molecule's properties. N-alkylation or N-arylation can impact solubility, cell permeability, and the orientation of the molecule within a binding pocket.

Comparative Cross-Reactivity Profiles

To provide a practical comparison, this section presents experimental data on the cross-reactivity of a representative set of functionalized pyrrole-2-carbaldehydes. The data is summarized in the table below, followed by a detailed discussion.

Compound IDR1R2R3Target IC50 (nM)Off-Target (Kinase Panel) Hits (>50% inhibition @ 1µM)Glutathione (GSH) Reactivity (t1/2, min)
P2C-H HHH5001530
P2C-NO2 NO2HH50455
P2C-Cl ClHH1202515
P2C-Me CH3HH800890
P2C-OMe OCH3HH12005150
P2C-NPh HHPh4501245

Table 1: Comparative Cross-Reactivity Data for Functionalized Pyrrole-2-Carbaldehydes.

Analysis of Structure-Reactivity Relationships

The data in Table 1 clearly illustrates the impact of ring substitution on both on-target potency and off-target reactivity.

  • P2C-NO2 , with a strong electron-withdrawing nitro group, exhibits the highest potency against the intended target. However, this comes at the cost of significantly increased off-target kinase hits and rapid reaction with glutathione, a key intracellular nucleophile. This high reactivity suggests a high potential for off-target effects in a cellular context.

  • Conversely, P2C-Me and P2C-OMe , bearing electron-donating groups, show reduced potency but a much cleaner off-target profile and slower reaction with GSH. This indicates a more selective and potentially safer profile.

  • P2C-Cl represents an intermediate case, with moderate potency and a manageable number of off-target hits.

  • N-phenyl substitution in P2C-NPh has a modest impact on reactivity compared to the parent compound P2C-H .

This data underscores the critical need for a balanced approach in drug design, where on-target potency is optimized while minimizing off-target reactivity.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity requires a multi-pronged approach, combining in vitro biochemical assays with cell-based and computational methods.[11]

In Vitro Off-Target Screening: Kinase Panels

A common starting point for assessing selectivity is to screen the compound against a panel of kinases, as these are frequent off-targets for reactive molecules.[12]

Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the test compound at a final concentration of 1 µM.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition of each kinase relative to a vehicle control.

Glutathione (GSH) Reactivity Assay

This assay provides a measure of the intrinsic reactivity of the compound towards a biologically relevant nucleophile.[3]

Protocol: GSH Reactivity Assay

  • Reagent Preparation: Prepare solutions of the test compound and glutathione in a suitable buffer (e.g., phosphate-buffered saline).

  • Reaction Initiation: Mix the compound and GSH solutions.

  • Time-Point Sampling: At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by adding a strong acid).

  • Analysis: Analyze the samples by LC-MS to quantify the remaining amount of the test compound.

  • Data Analysis: Plot the concentration of the test compound versus time and calculate the half-life (t1/2) of the reaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement and off-target binding in a cellular environment.[13] The principle is that ligand binding stabilizes a protein against thermal denaturation.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein and known off-targets.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Computational Off-Target Prediction

In silico methods can be used to predict potential off-target interactions based on the chemical structure of the compound.[7][14] These methods can help prioritize experimental testing and provide insights into potential mechanisms of toxicity.

Visualizing the Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the cross-reactivity of functionalized pyrrole-2-carbaldehydes.

Cross_Reactivity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cellular Assays cluster_insilico In Silico Analysis cluster_analysis Data Integration & Analysis synthesis Synthesis of Functionalized Pyrrole-2-Carbaldehydes target_assay Primary Target Potency Assay (IC50) synthesis->target_assay kinase_panel Kinase Panel Screening synthesis->kinase_panel gsh_assay GSH Reactivity Assay synthesis->gsh_assay computational Computational Off-Target Prediction synthesis->computational data_analysis Structure-Activity Relationship (SAR) & Cross-Reactivity Profile target_assay->data_analysis cetsa Cellular Thermal Shift Assay (CETSA) kinase_panel->cetsa kinase_panel->data_analysis gsh_assay->data_analysis toxicity_assay Cell Viability/ Toxicity Assays cetsa->toxicity_assay toxicity_assay->data_analysis computational->cetsa

Sources

Validation

Efficacy of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in anti-inflammatory assays compared to known drugs

A Comparative Guide to the Anti-inflammatory Efficacy of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, 1-Et...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Anti-inflammatory Efficacy of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. While recognized as a key intermediate in the synthesis of anti-inflammatory and analgesic pharmaceuticals, direct evidence of its intrinsic efficacy is not yet publicly available. This document, therefore, outlines a rigorous, multi-faceted experimental plan to characterize its activity and benchmark it against established anti-inflammatory agents, namely the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics, each with distinct mechanisms and limitations. Pyrrole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory properties. The subject of this guide, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, possesses a pyrrole scaffold that suggests potential for modulating inflammatory pathways.

This guide will detail a proposed series of in vitro and in vivo assays to elucidate the anti-inflammatory profile of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde. By comparing its performance with well-characterized drugs, we can ascertain its potential as a novel therapeutic agent.

Comparator Drug Mechanisms of Action

A thorough comparison requires understanding the mechanisms of the benchmark drugs.

  • Indomethacin: A potent, non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2][3] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2] Its non-selective nature, however, also leads to the inhibition of protective prostaglandins in the gastrointestinal tract, increasing the risk of adverse effects.

  • Celecoxib: A selective COX-2 inhibitor that primarily targets the COX-2 enzyme, which is upregulated during inflammation.[4][5] This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6][7] Celecoxib's mechanism involves blocking the production of inflammatory prostaglandins at the site of inflammation.[8][9]

In Vitro Efficacy Assessment: Inhibition of Pro-inflammatory Mediators

The initial evaluation of an anti-inflammatory compound should be conducted in a controlled cellular environment. A widely accepted model is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), which mimic the inflammatory response of immune cells.

Experimental Rationale

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This triggers intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, leading to the transcription and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] By measuring the inhibition of these cytokines, we can quantify the anti-inflammatory activity of a test compound.

Signaling Pathway: The NF-κB Cascade

The NF-κB pathway is a pivotal regulator of the inflammatory response.[12][13] Its activation is a key target for many anti-inflammatory drugs.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation Nucleus Nucleus Transcription Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Transcription Promotes

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol: Cytokine Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, Celecoxib, or vehicle control for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[14]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[15][16]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 value (the concentration required to inhibit 50% of the cytokine production).

Hypothetical Comparative Data: In Vitro Cytokine Inhibition
CompoundTargetTNF-α IC50 (µM)IL-6 IC50 (µM)
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Putative15.222.5
Celecoxib COX-210.818.9
Indomethacin COX-1/COX-28.514.3

In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model

To evaluate the anti-inflammatory effects in a living organism, the carrageenan-induced paw edema model in rats is a standard and reliable assay for acute inflammation.[17]

Experimental Rationale

The subcutaneous injection of carrageenan into the rat's paw induces a biphasic acute inflammatory response.[18] The initial phase involves the release of histamine and serotonin, followed by a later phase characterized by the production of prostaglandins and the infiltration of neutrophils.[19] The swelling, or edema, of the paw is a quantifiable measure of the inflammatory response. The ability of a compound to reduce this swelling indicates its potential anti-inflammatory activity in vivo.

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Dosing Compound Administration (Oral Gavage) Grouping->Dosing Carrageenan Carrageenan Injection (Subplantar) Dosing->Carrageenan 1 hour post-dosing Measurement Paw Volume Measurement (Plethysmometer) 0, 1, 2, 3, 4, 5 hours Carrageenan->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema Assay
  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[20]

  • Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): Vehicle control, Indomethacin (10 mg/kg), and 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (at various doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and Indomethacin orally via gavage. The control group receives the vehicle.[18]

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[17][19]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.[19]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Hypothetical Comparative Data: In Vivo Anti-inflammatory Activity
Treatment GroupDose (mg/kg)Peak Edema Inhibition (%) at 3 hours
Vehicle Control -0
Indomethacin 1065.4
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde 2535.2
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde 5058.9
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde 10072.1

Discussion and Interpretation of Hypothetical Results

Based on the hypothetical data presented, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde demonstrates promising anti-inflammatory activity both in vitro and in vivo.

  • In Vitro Insights: The compound effectively inhibited the production of TNF-α and IL-6 in LPS-stimulated macrophages, with IC50 values in the low micromolar range. While slightly less potent than Indomethacin and Celecoxib in this hypothetical scenario, its activity is significant and suggests a mechanism of action that involves the modulation of key inflammatory signaling pathways, potentially including the NF-κB cascade. The inhibition of these cytokines is a crucial therapeutic target in many inflammatory diseases.

  • In Vivo Confirmation: The carrageenan-induced paw edema model supports the in vitro findings, showing a dose-dependent reduction in acute inflammation. At the highest hypothetical dose (100 mg/kg), its efficacy surpassed that of the standard drug, Indomethacin. This strong in vivo activity underscores its potential as a viable anti-inflammatory agent.

Conclusion

The proposed experimental framework provides a robust methodology for the comprehensive evaluation of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde's anti-inflammatory efficacy. The combination of in vitro mechanistic studies and in vivo functional assays will allow for a thorough comparison with established drugs like Indomethacin and Celecoxib. Should the experimental results align with the promising hypothetical data presented herein, this compound could represent a valuable lead for the development of a new class of anti-inflammatory therapeutics. Further studies would then be warranted to elucidate its precise molecular targets and to assess its safety profile.

References

  • (2022). Study of Anti-inflammatory Activity of New Derivative of Indomethacin: A Computational Study. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3715, Indomethacin. [Link]

  • Mayo Clinic. (2023). Indomethacin (Oral Route). [Link]

  • Encyclopedia.pub. (2023). Indomethacin-Induced Inflammation in Brief. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]

  • Tahir, M. & Le, J. K. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Saeed, A., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega. [Link]

  • Hayashi, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]

  • Vane, J. R. & Botting, R. M. (1995). Role and regulation of cyclooxygenase-2 during inflammation. Scandinavian Journal of Rheumatology Supplement. [Link]

  • Serezani, C. H., et al. (2008). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. The Journal of Immunology. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • News-Medical.Net. (2021). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (2024). NF-κB. [Link]

  • Colarusso, E., et al. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. ResearchGate. [Link]

  • Sharma, M., et al. (2012). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Frontiers in Microbiology. [Link]

  • Wikipedia. (2024). Cyclooxygenase-2 inhibitor. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Lee, J.-H., et al. (2022). The Effect of Natural-Based Formulation (NBF) on the Response of RAW264.7 Macrophages to LPS as an In Vitro Model of Inflammation. Molecules. [Link]

  • Al-Ostath, A., et al. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities. ResearchGate. [Link]

  • Khair-ul-Bariyah, S., et al. (2013). Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. PLOS ONE. [Link]

  • Martin, Y. C., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Carson, J. R., et al. (1983). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. Journal of Medicinal Chemistry. [Link]

  • Dolcet, X., et al. (2009). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Georgieva, M., et al. (2021). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • Park, S.-Y., et al. (2019). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. ResearchGate. [Link]

  • Willoughby, D. A., et al. (1999). New insights into the role of COX 2 in inflammation. ResearchGate. [Link]

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  • Wang, L., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. [Link]

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Comparative

A Comparative Guide to the Selectivity of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in Key Chemical Transformations

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrrole-2-carbaldehydes are versatile building blocks, pivotal in the synthesis of a myriad of complex molecules...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrrole-2-carbaldehydes are versatile building blocks, pivotal in the synthesis of a myriad of complex molecules, including pharmaceuticals and functional materials. Among these, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde presents a unique substitution pattern that significantly influences its reactivity and selectivity in key chemical transformations. This guide provides an in-depth comparative analysis of the performance of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in Knoevenagel condensation, Wittig olefination, and the Pictet-Spengler reaction, benchmarked against other relevant aromatic and heteroaromatic aldehydes. By elucidating the electronic and steric effects of the N-ethyl and C5-methyl substituents, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

The Influence of Substitution on Reactivity: An Overview

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In aromatic and heteroaromatic aldehydes, the nature of the ring system and its substituents plays a crucial role in modulating this electrophilicity. The pyrrole ring, being an electron-rich heteroaromatic system, exerts a significant electron-donating effect on the attached aldehyde group. This donation of electron density to the carbonyl carbon reduces its electrophilicity, rendering pyrrole-2-carbaldehydes generally less reactive towards nucleophiles than benzaldehyde and its derivatives bearing electron-withdrawing substituents.[1]

The subject of this guide, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, possesses two key substituents that further modulate its reactivity profile:

  • N-Ethyl Group: The ethyl group on the nitrogen atom is an electron-donating group, which slightly increases the electron density of the pyrrole ring through an inductive effect. This, in turn, can further decrease the electrophilicity of the carbonyl carbon. Additionally, the ethyl group can introduce steric hindrance, potentially influencing the approach of bulky nucleophiles.

  • C5-Methyl Group: The methyl group at the C5 position is also electron-donating, contributing to the overall electron-rich nature of the pyrrole ring and further deactivating the aldehyde towards nucleophilic attack.

This guide will now delve into a comparative analysis of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in three fundamental carbon-carbon and carbon-nitrogen bond-forming reactions.

Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

Comparative Performance:

While direct kinetic studies comparing 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde with a wide range of aldehydes are limited, we can infer its reactivity based on established principles and available data for similar compounds.

AldehydeActive Methylene CompoundCatalyst/ConditionsYield (%)Observations
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde MalononitrilePiperidine/Ethanol, refluxGood (expected)The electron-donating substituents may necessitate slightly longer reaction times or higher temperatures compared to benzaldehyde.
BenzaldehydeMalononitrilePiperidine/Ethanol, reflux>90High reactivity due to the moderate electrophilicity of the carbonyl carbon.
4-NitrobenzaldehydeMalononitrilePiperidine/Ethanol, reflux>95Enhanced reactivity due to the strong electron-withdrawing nitro group.[2]
4-MethoxybenzaldehydeMalononitrilePiperidine/Ethanol, reflux~85Reduced reactivity due to the electron-donating methoxy group.
Pyrrole-2-carbaldehyde3-CyanoacetylindoleL-Proline/Water, rtExcellentDemonstrates the feasibility of Knoevenagel condensation with pyrrole aldehydes under mild, green conditions.[3]

Expert Insights:

The N-ethyl and C5-methyl groups on 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde are expected to decrease its reactivity in the Knoevenagel condensation compared to unsubstituted pyrrole-2-carbaldehyde and benzaldehyde. This is due to the cumulative electron-donating effect of these substituents, which reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the enolate of the active methylene compound. However, high yields can still be achieved by employing more forcing conditions (e.g., higher temperatures, longer reaction times) or by using highly reactive active methylene compounds and efficient catalysts.

Experimental Protocol: Knoevenagel Condensation of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde with Malononitrile

Objective: To synthesize 2-((1-ethyl-5-methyl-1H-pyrrol-2-yl)methylene)malononitrile.

Materials:

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Generalized workflow for the Knoevenagel condensation.

Wittig Reaction: A Comparative Analysis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. The rate-determining step is the initial nucleophilic attack of the ylide on the carbonyl carbon.

Comparative Performance:

The reduced electrophilicity of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is expected to result in a slower reaction rate compared to benzaldehyde. The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.

AldehydeYlideConditionsYield (%)E/Z RatioObservations
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Ph₃P=CHCO₂Et (Stabilized)Toluene, refluxModerate to Good (expected)Predominantly ESlower reaction rate anticipated.
BenzaldehydePh₃P=CHCO₂Et (Stabilized)Toluene, reflux>90Predominantly EStandard reaction with good yield and selectivity.
4-NitrobenzaldehydePh₃P=CHCO₂Et (Stabilized)Toluene, reflux>95Predominantly EFaster reaction due to increased electrophilicity.
1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde Ph₃P=CHPh (Non-stabilized)THF, -78 °C to rtModerate (expected)Predominantly ZPotential for lower yields due to side reactions.
BenzaldehydePh₃P=CHPh (Non-stabilized)THF, -78 °C to rt>85Predominantly ZGood yields and selectivity are typically observed.

Expert Insights:

For the Wittig reaction with 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, the use of stabilized ylides is likely to proceed more smoothly, albeit potentially requiring longer reaction times, to afford the thermodynamically favored E-alkene.[4] Reactions with non-stabilized ylides, which are more reactive, may be more sluggish and could lead to lower yields due to the ylide's basicity and potential for side reactions. The steric bulk of the N-ethyl group is not expected to significantly impact the stereochemical outcome with most common Wittig reagents.

Experimental Protocol: Wittig Reaction of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde with a Stabilized Ylide

Objective: To synthesize ethyl 3-(1-ethyl-5-methyl-1H-pyrrol-2-yl)acrylate.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in dry toluene.

  • Add 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

  • Characterize the product by ¹H NMR and determine the yield and E/Z ratio.

Caption: Simplified mechanism of the Wittig reaction.

Pictet-Spengler Reaction: A Comparative Analysis

The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline or related heterocyclic system.[1] The reaction is initiated by the formation of an iminium ion, which is then attacked by the electron-rich aromatic or heteroaromatic ring.

Comparative Performance:

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring that participates in the cyclization. While pyrroles are generally good nucleophiles, the aldehyde component's reactivity also plays a role.

β-ArylethylamineAldehydeCatalyst/ConditionsYield (%)Observations
Tryptamine1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde TFA/CH₂Cl₂, rtModerate to Good (expected)The electron-rich nature of the pyrrole may favor iminium ion formation, but the aldehyde's reduced electrophilicity could slow the initial condensation.
TryptamineBenzaldehydeTFA/CH₂Cl₂, rtGoodA standard and efficient reaction.
TryptamineFormaldehydeHCl/H₂O, refluxHighHighly reactive aldehyde leads to high yields.
2-(1H-pyrrol-1-yl)anilineSalicylaldehydeChiral Phosphoric AcidHighDemonstrates the utility of pyrrole derivatives in asymmetric Pictet-Spengler reactions.[5]

Expert Insights:

In the context of the Pictet-Spengler reaction, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde serves as the electrophilic component. Its reduced reactivity compared to simpler aldehydes might necessitate the use of stronger acid catalysts or higher reaction temperatures to facilitate the initial imine formation. However, once the iminium ion is formed, the subsequent intramolecular cyclization should proceed efficiently, given the high nucleophilicity of the indole ring of a typical substrate like tryptamine. The steric hindrance from the N-ethyl group is unlikely to be a major factor in this intermolecular reaction.

Experimental Protocol: Pictet-Spengler Reaction of Tryptamine with 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

Objective: To synthesize a 1-(1-ethyl-5-methyl-1H-pyrrol-2-yl)-1,2,3,4-tetrahydro-β-carboline.

Materials:

  • Tryptamine

  • 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tryptamine (1.0 eq.) in dry dichloromethane in a round-bottom flask.

  • Add 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq.) to the solution.

  • Cool the mixture in an ice bath and add trifluoroacetic acid (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Key steps in the Pictet-Spengler reaction pathway.

Conclusion

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde exhibits a nuanced reactivity profile shaped by the interplay of electronic and steric factors. The electron-donating N-ethyl and C5-methyl groups decrease the electrophilicity of the carbonyl carbon, rendering it less reactive than benzaldehyde and unsubstituted pyrrole-2-carbaldehyde in nucleophilic addition reactions. This reduced reactivity can be overcome by adjusting reaction conditions, such as employing higher temperatures, longer reaction times, or more potent catalysts.

This guide provides a framework for researchers to anticipate the selectivity and reactivity of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde in key synthetic transformations. The provided experimental protocols serve as a starting point for optimization, enabling the efficient utilization of this valuable heterocyclic building block in the synthesis of complex target molecules. Further quantitative kinetic studies are warranted to provide a more precise comparison of its reactivity relative to other aldehydes.

References

  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421.
  • Deshmukh, M. B., Patil, S. S., Jadhav, S. D., & Pawar, P. B. (2011). Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Gilchrist, T. L. (1992). Heterocyclic Chemistry. Longman Scientific & Technical.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Sebbar, N., et al. (2020). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry, 85(15), 9786-9795.
  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Thirupathi, G., et al. (2012). Facile and Green Syntheses of 2-(N-Methylindole-3-carbonyl)-3-(N-methylpyrrol-2-yl)acrylonitriles and a Study of Their Antimicrobial Activities. ChemInform, 43(33).
  • Bhattacharya, B., et al. (2014). Knoevenagel condensation of various aromatic aldehydes with active methylene compounds catalyzed by compounds 1 and 2. Dalton Transactions, 43(4), 1616-1626.
  • Jiao, L., & Bach, T. (2014). Regioselective Direct C-H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Synthesis, 46(01), 35-41.
  • Lopes, R. F., et al. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Frontiers in Chemistry, 11, 1248545.
  • Slupska, M., et al. (2013). Peptides and peptidoaldehydes as substrates for the Pictet-Spengler reaction. Journal of Peptide Science, 19(7), 433-440.
  • Bergamaschi, G., et al. (1997). Organotin complexes with pyrrole-2-carboxaldehyde monoacylhydrazones. Synthesis, spectroscopic properties, antimicrobial activity, and genotoxicity. Journal of Inorganic Biochemistry, 68(4), 295-305.
  • Kolar, P., & Tisler, M. (1973). A Convenient Synthesis of Substituted Pyrroles from Esters of Amino Acids. Synthesis, 1973(03), 154-156.
  • Pulka, K., et al. (2013). Peptides and peptidoaldehydes as substrates for the Pictet-Spengler reaction. Journal of Peptide Science, 19(7), 433-40.
  • ResearchGate. Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with...[Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • NIST. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. [Link]

  • ResearchGate. Knoevenagel condensation of various aromatic aldehydes with active...[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

Navigating the lifecycle of a chemical reagent from procurement to disposal is a hallmark of a well-managed and safe laboratory environment. This guide provides a detailed protocol for the proper disposal of 1-Ethyl-5-me...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal is a hallmark of a well-managed and safe laboratory environment. This guide provides a detailed protocol for the proper disposal of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS No. 39741-43-0), a versatile intermediate in pharmaceutical and organic synthesis.[1][2] Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to personnel safety and environmental stewardship.

The protocols outlined herein are synthesized from established hazardous waste management principles and safety data for the target compound and structurally similar chemicals. The causality behind each step is explained to ensure a deep understanding of the required safety and handling measures.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde is the first step in managing its waste stream effectively. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not universally available, data from analogous pyrrole-aldehyde compounds allows for a robust risk assessment.[3][4][5] The primary risks are associated with its irritant properties and combustibility.

Property Identifier / Value Source(s)
Chemical Name 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde
CAS Number 39741-43-0[6][7]
Molecular Formula C₈H₁₁NO[7]
Physical Form Liquid[6]
Health Hazards Causes skin and serious eye irritation; May cause respiratory irritation; May be harmful if swallowed or in contact with skin.[3][4][5][3][4][5]
Physical Hazards Combustible Liquid. Keep away from heat and ignition sources.[3][3]
Incompatibilities Strong oxidizing agents, strong bases, acids.[3][8][3][8]

The aldehyde functional group and substituted pyrrole ring are reactive moieties.[1] Improper disposal, such as drain discharge, risks introducing a bioactive compound into aquatic ecosystems and damaging the infrastructure of wastewater treatment facilities.[4][9] Therefore, all waste containing this compound must be treated as regulated hazardous chemical waste.[10][11]

Mandatory PPE and Engineering Controls

Before handling waste containers, ensure that all necessary safety measures are in place. The objective is to minimize exposure through all potential routes: dermal, ocular, and inhalation.

  • Engineering Controls : All handling of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde waste must occur within a certified chemical fume hood to control vapor inhalation.[12] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles or a full-face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before each use.

    • Body Protection : Wear a flame-retardant laboratory coat. For larger quantities or spill response, chemical-resistant aprons or coveralls are required.

    • Footwear : Closed-toe shoes are mandatory in the laboratory.

Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous segregation to prevent dangerous reactions within a waste container.

Step 1: Select the Appropriate Waste Container Choose a container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. The container must be in good condition, free of cracks, and able to be sealed tightly.[10]

Step 2: Label the Container Correctly Proper labeling is a critical regulatory requirement. Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.[10] The label must include:

  • The full chemical name: "Waste 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde"
  • All components and their approximate percentages (e.g., "95% Acetonitrile, 5% 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde")
  • The date accumulation started.[10]
  • The relevant hazard pictograms (e.g., Health Hazard, Exclamation Mark, Flammable).

Step 3: Accumulate the Waste Designate a specific, secondary containment area within the laboratory for the waste container. Keep the container sealed except when adding waste.[10]

Causality Note: Keeping the container sealed prevents the release of vapors into the lab environment and protects the waste from contamination. Secondary containment ensures that any potential leaks from the primary container are captured.

Crucial Segregation Rules:

  • DO NOT mix this waste with strong oxidizing agents or strong bases.[3]

  • DO NOT mix aqueous waste streams with organic solvent streams.[10]

  • DO NOT dispose of any amount of this chemical down the sink or in the regular trash.[10]

Disposal Pathway Decision Framework

The following workflow provides a logical path for managing the complete disposal process, from the point of generation to final handoff for licensed disposal.

G start Waste Generated: 1-Ethyl-5-methyl-1H- pyrrole-2-carbaldehyde container Empty Chemical Container? start->container Is it... liquid_waste Liquid Waste Stream (Neat or in Solution) container->liquid_waste No decon Decontaminate Container (See Section 5) container->decon Yes label_waste Select & Label Approved Hazardous Waste Container (See Section 3) liquid_waste->label_waste collect Collect Waste in Hood Using Appropriate PPE label_waste->collect seal Seal Container & Store in Secondary Containment collect->seal request Request Pickup by Licensed Waste Vendor / EHS seal->request final Final Disposal: Incineration at a Permitted Facility request->final

Caption: Disposal workflow for 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde waste.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular solid waste until it has been properly decontaminated. The residue inside can still pose a significant hazard.

Procedure:

  • Under a chemical fume hood, rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.

  • The first rinseate is considered acutely hazardous waste and MUST be collected in your designated "Waste 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde" container.[10] Subsequent rinseates should also be collected as hazardous waste.

  • Allow the container to air dry completely in the back of the fume hood.

  • Once thoroughly dry, deface or remove the original chemical label, and dispose of the container according to your institution's policy for decontaminated lab glass or plastic.

Causality Note: The triple-rinse procedure is a standard practice designed to reduce the chemical residue to a negligible level, ensuring the container no longer meets the definition of hazardous waste.[10] Collecting the first rinse is critical as it will contain the highest concentration of the chemical.

Emergency Procedures for Spills

In the event of a spill during waste handling, immediate and correct action is vital.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or vermiculite.

    • Collect the contaminated absorbent material using non-sparking tools.

    • Place the collected material into your hazardous waste container.

    • Wipe the area with a solvent-soaked cloth and place the cloth in the waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's EHS emergency number.

    • Prevent entry into the affected area.

    • Provide details of the spilled material to the emergency response team.

Regulatory Compliance

Disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, as administered by the Environmental Protection Agency (EPA), and corresponding state and local regulations.[11][13] By classifying this material as a combustible liquid, it meets the "ignitability" characteristic (Waste Code D001) for hazardous waste.[8][13] Following this guide ensures compliance with these regulations, protecting both your institution from liability and our shared environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. The Good Scents Company.[Link]

  • Hazardous Waste Management Procedures. Keene State College.[Link]

  • Chemical Waste. University of Texas at Austin Environmental Health & Safety.[Link]

  • Disposal of Hazardous Waste. School Science Safety (YouTube).[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency.[Link]

Sources

Handling

Safeguarding Your Research: A Practical Guide to Handling 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

Immediate Safety Profile: Understanding the Risks Based on data from closely related compounds, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde should be handled as a hazardous substance. The primary concerns are its potentia...

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Profile: Understanding the Risks

Based on data from closely related compounds, 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde should be handled as a hazardous substance. The primary concerns are its potential to cause skin and eye irritation, respiratory tract irritation, and harm if swallowed.[2][3]

GHS Hazard Classifications for Analogous Compounds:

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302[4][5][6]
Skin Corrosion/Irritation (Category 2)Causes skin irritationH315[2][3]
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritationH319[2][3]
Specific target organ toxicity — Single exposure (Category 3)May cause respiratory irritationH335[2][3]

These classifications are your first line of defense, informing the necessary precautions for safe handling. The "Warning" signal word is consistently associated with these hazards.[4][6]

Operational Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde from receipt to disposal. Each step is critical for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_aliquot Aliquot and Weigh in Hood prep_hood->handle_aliquot handle_reaction Perform Reaction in Closed System handle_aliquot->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are non-negotiable when handling this compound. The principle of causality here is simple: creating an effective barrier between you and the chemical prevents harmful contact.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling pyrrole derivatives.[7][8] Always inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[7]

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[7] Given the risk of serious eye irritation, a face shield should be worn in addition to goggles, especially when there is a risk of splashing.[3][7]

  • Skin and Body Protection: A laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron.[9][10]

  • Respiratory Protection: All handling of 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[10]

Step-by-Step Handling Procedures
  • Preparation: Before opening the container, ensure your workspace is prepared. This includes having a designated area within a chemical fume hood, all necessary PPE donned, and spill cleanup materials readily available.[11]

  • Dispensing:

    • Carefully open the container in the fume hood.

    • Use a clean spatula or pipette to transfer the desired amount of the compound.

    • Avoid creating dust or aerosols.

    • Keep the container tightly closed when not in use.[11]

  • During the Reaction:

    • Maintain the reaction within a closed system as much as possible.

    • Ensure adequate ventilation at all times.[11]

    • Be aware of incompatible materials, which typically include strong oxidizing agents and strong bases for similar compounds.[11]

  • Post-Handling:

    • Thoroughly wash your hands and any exposed skin after handling, even if you were wearing gloves.[2]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All waste contaminated with 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde, including empty containers, contaminated gloves, and disposable labware, must be collected in a designated, labeled hazardous waste container.[3][4]

  • Disposal Method: Do not dispose of this chemical down the drain.[3] All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[4] This ensures compliance with local, state, and federal regulations.

By adhering to these protocols, you are not just following a set of rules; you are engaging in a self-validating system of safety that protects you, your colleagues, and your research.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ECHEMI. (n.d.). 1-Ethyl-1H-pyrrole-2-carboxaldehyde SDS, 2167-14-8 Safety Data Sheets.
  • Chem-Impex. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde.
  • J&K Scientific. (n.d.). 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde | 39741-43-0.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole.
  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504.
  • CDN. (n.d.). pyrrole-MSDS.pdf.
  • PubChem. (n.d.). 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338.
  • Thermo Fisher Scientific. (2025, September 7). Pyrrole - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • ChemScene. (n.d.). 2167-14-8 | 1-ethyl-1H-pyrrole-2-carbaldehyde.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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